molecular formula C6H10ClF2N B1432729 5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride CAS No. 1783656-28-9

5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride

Katalognummer: B1432729
CAS-Nummer: 1783656-28-9
Molekulargewicht: 169.6 g/mol
InChI-Schlüssel: QMDZLCXWXXBOKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride is a useful research compound. Its molecular formula is C6H10ClF2N and its molecular weight is 169.6 g/mol. The purity is usually 95%.
The exact mass of the compound 5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

5,5-difluoro-2-azabicyclo[2.2.1]heptane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N.ClH/c7-6(8)2-5-1-4(6)3-9-5;/h4-5,9H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDZLCXWXXBOKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1CN2)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1783656-28-9
Record name 5,5-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Synthesis of 5,5-Difluoro-2-azabicyclo[2.2.1]heptane Hydrochloride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The bicyclic amine scaffold, 2-azabicyclo[2.2.1]heptane, is a key structural motif in medicinal chemistry, prized for its rigid conformation which can enhance binding affinity and selectivity to biological targets. The introduction of fluorine atoms into drug candidates is a widely employed strategy to modulate their physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and pKa. This guide provides a comprehensive overview of a robust synthetic pathway to 5,5-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride, a valuable building block for the development of novel therapeutics.

Strategic Approach to the Synthesis

The synthesis of 5,5-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride is a multi-step process that requires careful control of stereochemistry and functional group transformations. The core strategy involves the initial construction of the bicyclic framework, followed by the introduction of the geminal difluoro group at the C5 position, and concluding with deprotection and salt formation.

A logical and efficient synthetic route is outlined below:

Synthesis_Workflow A Diels-Alder Reaction B Hydrolysis & Protection A->B Formation of Bicyclic Core C Oxidation B->C Intermediate Processing D Geminal Difluorination C->D Key Fluorination Step E Deprotection & Salt Formation D->E Final Steps F Final Product E->F Isolation

Figure 1: Overall synthetic workflow.

This guide will delve into the critical aspects of each stage, providing detailed experimental protocols and insights into the rationale behind the chosen methodologies.

I. Construction of the Bicyclic Core: The Aza-Diels-Alder Reaction

The foundation of this synthesis lies in the [4+2] cycloaddition, or Diels-Alder reaction, to form the 2-azabicyclo[2.2.1]heptene ring system. To achieve enantioselectivity, a chiral auxiliary is employed on the imine dienophile.

A well-established method utilizes an imine derived from glyoxylate and a chiral phenylethylamine, which reacts with cyclopentadiene to yield the desired bicyclic adduct with high diastereoselectivity.[1]

Diels_Alder cluster_reactants Reactants cluster_product Product Cyclopentadiene Cyclopentadiene Adduct N-Boc-2-azabicyclo[2.2.1]hept-5-ene (exo-adduct) Cyclopentadiene->Adduct Imine Chiral Imine Imine->Adduct

Figure 2: Aza-Diels-Alder reaction schematic.

Experimental Protocol: Synthesis of tert-butyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate

  • Imine Formation: To a solution of ethyl glyoxylate (1.0 eq) in toluene, (R)-(+)-α-methylbenzylamine (1.0 eq) is added, and the mixture is heated at reflux with a Dean-Stark trap to remove water. After completion, the solvent is removed under reduced pressure.

  • Diels-Alder Reaction: The crude imine is dissolved in a suitable solvent such as dichloromethane. Freshly cracked cyclopentadiene (2.0-3.0 eq) is added, and the reaction is stirred at room temperature. The progress of the reaction is monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated. The resulting diastereomeric mixture is then subjected to hydrogenation to reduce the double bond and remove the chiral auxiliary. The secondary amine is then protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O). The desired exo-isomer is purified by column chromatography.

II. Introduction of the Ketone Functionality

With the protected bicyclic core in hand, the next critical step is the introduction of a ketone at the C5 position. This is achieved through a multi-step sequence involving hydroboration-oxidation to introduce a hydroxyl group, followed by oxidation to the ketone.

Experimental Protocol: Synthesis of tert-butyl (1S,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

  • Hydroboration-Oxidation: The N-Boc protected 2-azabicyclo[2.2.1]heptene is dissolved in anhydrous THF and cooled to 0 °C. A solution of borane-tetrahydrofuran complex (BH₃·THF) is added dropwise. The reaction is stirred at room temperature overnight. The reaction is then cooled to 0 °C, and a solution of sodium hydroxide and hydrogen peroxide is added carefully. The mixture is stirred for several hours, and the product is extracted with an organic solvent.

  • Oxidation: The resulting alcohol is dissolved in a suitable solvent like dichloromethane. An oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation protocol is used to convert the alcohol to the ketone. The reaction is monitored by TLC. Upon completion, the reaction is worked up and the crude ketone is purified by column chromatography.

III. The Key Step: Geminal Difluorination

The conversion of the C5-ketone to the corresponding difluoromethylene group is the cornerstone of this synthesis. Deoxofluorinating agents such as diethylaminosulfur trifluoride (DAST) or the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are effective for this transformation.[2][3]

Fluorination Ketone N-Boc-5-oxo-2-azabicyclo[2.2.1]heptane Difluoro N-Boc-5,5-difluoro-2-azabicyclo[2.2.1]heptane Ketone->Difluoro Fluorination Reagent Deoxo-Fluor® or DAST Reagent->Difluoro

Figure 3: Geminal difluorination of the cyclic ketone.

Experimental Protocol: Synthesis of tert-butyl (1S,4R)-5,5-difluoro-2-azabicyclo[2.2.1]heptane-2-carboxylate

  • Reaction Setup: To a solution of tert-butyl (1S,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate in anhydrous dichloromethane in a fluorinated polyethylene vessel, Deoxo-Fluor® (2.0-3.0 eq) is added dropwise at 0 °C under an inert atmosphere.

  • Reaction Conditions: The reaction mixture is allowed to warm to room temperature and stirred for 24-48 hours. The progress of the reaction is monitored by ¹⁹F NMR and LC-MS.

  • Work-up and Purification: The reaction is carefully quenched by pouring it into a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Parameter Value
Starting Material tert-butyl (1S,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Reagent Deoxo-Fluor®
Solvent Dichloromethane
Temperature 0 °C to room temperature
Typical Yield 60-80%

Table 1: Typical reaction parameters for the geminal difluorination.

IV. Final Steps: Deprotection and Hydrochloride Salt Formation

The final stage of the synthesis involves the removal of the N-Boc protecting group and the formation of the hydrochloride salt. This is typically achieved in a single step by treating the protected amine with a solution of hydrogen chloride in a suitable organic solvent.[4][5][6]

Experimental Protocol: Synthesis of 5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride

  • Deprotection: The purified tert-butyl (1S,4R)-5,5-difluoro-2-azabicyclo[2.2.1]heptane-2-carboxylate is dissolved in a minimal amount of a suitable solvent such as diethyl ether or 1,4-dioxane.

  • Salt Formation: A solution of 4M HCl in 1,4-dioxane (or ethereal HCl) is added dropwise with stirring. The hydrochloride salt typically precipitates out of the solution.

  • Isolation: The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford the final product as a white solid.

Parameter Value
Starting Material tert-butyl (1S,4R)-5,5-difluoro-2-azabicyclo[2.2.1]heptane-2-carboxylate
Reagent 4M HCl in 1,4-dioxane
Solvent 1,4-Dioxane or Diethyl Ether
Temperature Room temperature
Typical Yield >95%

Table 2: Typical reaction parameters for deprotection and salt formation.

Characterization

The structure and purity of the final product and key intermediates should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation and to confirm the presence of the difluoromethylene group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

The synthesis of 5,5-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride is a challenging yet achievable process that provides access to a highly valuable building block for drug discovery. The key to a successful synthesis lies in the careful execution of each step, particularly the stereoselective Diels-Alder reaction and the geminal difluorination of the ketone intermediate. The protocols outlined in this guide, based on established chemical principles and literature precedents for analogous systems, provide a solid framework for researchers to produce this important compound.

References

  • The Journal of Organic Chemistry, 2005 , 70(26), 10875–10878. N-BOC-7-Azabicyclo[2.2.1]heptan-2-ones, Versatile Intermediates for the Enantiospecific Synthesis of (+)- and (-)-Epibatidine and Analogs. [Link]

  • Bulletin of the Korean Chemical Society, 2013 , 34(10), 3021-3024. New and Facile Synthesis of Aminobicyclo[2.2.1]heptane-2-carboxylic Acids. [Link]

  • The Journal of Organic Chemistry, 2000 , 65(16), 4830–4832. Fluorination of thiocarbonyl compounds with Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-fluor reagent): A facile synthesis of gem-difluorides. [Link]

  • Cheméo. 5,5-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride. [Link]

  • Tetrahedron: Asymmetry, 2002 , 13(2), 143-147. An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. [Link]

  • Organic Chemistry Portal. Fluorination of Thiocarbonyl Compounds with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides. [Link]

  • The Journal of Organic Chemistry, 2025 , 90(28), 10148-10153. Synthesis of gem-Difluorinated N-Boc Amines from N-Boc Imines via Difluorinated Phosphonium Salts. [Link]

  • Journal of the American Chemical Society, 1980 , 102(25), 7863–7868. Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. [Link]

  • Chemical Reviews, 1996 , 96(3), 1179–1194. Chemistry of 7-Azabicyclo[2.2.1]hepta-2,5-dienes, 7-Azabicyclo[2.2.1]hept-2-enes, and 7-Azabicyclo[2.2.1]heptanes. [Link]

  • Semantic Scholar. 2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. A. [Link]

  • Tetrahedron: Asymmetry, 2005 , 16(16), 2754–2763. 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and its saturated congener: determination of the absolute configuration of the enantiomers. [Link]

  • RSC Advances, 2018 , 8(58), 33293–33299. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. [Link]

  • The Journal of Organic Chemistry, 2025 , 90(28), 10148-10153. Synthesis of gem-Difluorinated N-Boc Amines from N-Boc Imines via Difluorinated Phosphonium Salts. [Link]

  • RSC Medicinal Chemistry, 2024 , 15(1), 45-68. 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • American Chemical Society. Specific solvent issues with BOC deprotection. [Link]

  • BuyChemJapan. (1R,4R)-5,5-difluoro-2-azabicyclo[2.2.1]heptane;hydrochloride 98%. [Link]

  • Tetrahedron Letters, 2002 , 43(49), 8821-8823. Enantioselective Synthesis of (-)-N-Boc-7-azabicyclo[2.2.1]heptan-2-one and (+)-N-Boc-4-amino-2-cyclohexen-1-one: Formal Total Synthesis of Both Enantiomers of Epibatidine. [Link]

  • Organic Chemistry Portal. Boc Deprotection - HCl. [Link]

  • Google Patents. Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.

Sources

Engineering Metabolic Stability and Conformational Rigidity: A Technical Guide to 5,5-Difluoro-2-azabicyclo[2.2.1]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals

Executive Summary

The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles in modern drug discovery heavily relies on the strategic incorporation of fluorinated aliphatic architectures. Among these, 5,5-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride has emerged as a premium bioisosteric building block [1]. By replacing standard piperidine or pyrrolidine rings with this rigid, fluorinated bicyclic system, researchers can simultaneously modulate amine basicity, enhance lipophilicity, and block primary sites of cytochrome P450 (CYP) mediated metabolism [2].

This technical whitepaper provides an in-depth analysis of the physicochemical properties, pharmacological rationale, and synthetic methodologies associated with this critical intermediate.

Chemical Identity & Physicochemical Profiling

The compound exists as a hydrochloride salt to mitigate the high volatility and potential oxidation of the free base. The rigid [2.2.1] bicyclic framework introduces chirality, meaning the compound is typically utilized as specific stereoisomers (e.g., (1S,4S) or (1R,4R)) depending on the spatial requirements of the target receptor [1][3].

Table 1: Core Chemical Identity and CAS Registry Data
PropertyValue / Description
Chemical Name 5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride
General CAS Number 1783656-28-9
(1S,4S) Isomer CAS Number 2306247-35-6
(1R,4R) Isomer CAS Number 2306247-79-8
Molecular Formula C₆H₁₀ClF₂N (Base: C₆H₉F₂N + HCl)
Molecular Weight 169.60 g/mol
Physical State White to off-white crystalline powder
Solubility Soluble in Water, DMSO, and Methanol

The Pharmacological Rationale: Why Fluorinated Bicycles?

As a Senior Application Scientist, I frequently observe drug discovery programs stalling due to high intrinsic clearance or hERG-related cardiotoxicity. These liabilities are often traced back to highly basic, flexible amine cores (like piperidine, pKa ~10.5).

The integration of 5,5-difluoro-2-azabicyclo[2.2.1]heptane solves these issues through two distinct causal mechanisms:

  • Inductive pKa Modulation: The gem-difluoro group is highly electronegative. Even though it is positioned at the 5-position (remote from the nitrogen atom at position 2), it exerts a powerful through-bond inductive pull across the rigid sigma framework. This effectively lowers the pKa of the amine to approximately 7.5–8.5. Consequently, a higher fraction of the drug remains un-ionized at physiological pH (7.4), significantly improving membrane permeability (LogD) and reducing the protonated state required for hERG channel binding.

  • Conformational Locking: The bridged [2.2.1] system restricts the conformational flexibility inherent to monocyclic amines. This locks the molecule into a specific spatial vector, reducing the entropic penalty upon binding to the target receptor and enhancing selectivity. Furthermore, the gem-difluoro substitution physically blocks the C5 position from oxidative metabolism by CYP450 enzymes[2].

BioisostereLogic A Standard Piperidine/Pyrrolidine Core B High pKa (>9.5) High Clearance, hERG Liability A->B C Conformational Flexibility Off-target Binding A->C D Bioisosteric Replacement Strategy B->D C->D E 5,5-Difluoro-2-azabicyclo[2.2.1]heptane D->E F Inductive Effect (gem-diF) Lower pKa (~7.5-8.5) E->F G Bridged Rigid Core Enhanced Target Selectivity E->G H Improved Metabolic Stability (Blocked CYP Oxidation) E->H

Figure 1: Pharmacological rationale for utilizing 5,5-difluoro-2-azabicyclo[2.2.1]heptane.

Table 2: Comparative ADME Impact (Representative Data)
Core StructureEstimated pKaRelative Lipophilicity (LogD at pH 7.4)CYP450 Stability
Piperidine~ 10.5Low (Highly Ionized)Poor (C-H Oxidation)
2-Azabicyclo[2.2.1]heptane~ 9.8ModerateModerate
5,5-Difluoro-2-azabicyclo[2.2.1]heptane ~ 8.0 High (Neutral Fraction Increased) Excellent (Blocked)

Synthetic Methodology & Experimental Protocols

The synthesis of this building block requires precision, particularly during the fluorination step, to prevent structural rearrangement of the strained bicyclic core. The most robust industrial route begins with N-Boc-2-azabicyclo[2.2.1]heptan-5-one, a derivative often synthesized from Vince lactam (CAS 49805-30-3) [4].

SyntheticWorkflow Step1 N-Boc-2-azabicyclo[2.2.1]heptan-5-one (Starting Material) Step2 Deoxofluorination (DAST, DCM, -78°C to RT) Step1->Step2 Step3 N-Boc-5,5-difluoro-2-azabicyclo[2.2.1]heptane (Isolated Intermediate) Step2->Step3 Step4 Boc Deprotection & Salt Formation (4M HCl in Dioxane, RT) Step3->Step4 Product 5,5-Difluoro-2-azabicyclo[2.2.1]heptane HCl (Target Compound) Step4->Product

Figure 2: Step-by-step synthetic workflow for the target hydrochloride salt.

Protocol 1: Deoxofluorination (Synthesis of the gem-difluoro intermediate)

Causality Check: Diethylaminosulfur trifluoride (DAST) is used to convert the ketone to a gem-difluoro group. The reaction must be initiated at -78 °C. If initiated at room temperature, the highly exothermic nature of the fluorination can cause the strained[2.2.1] bicycle to undergo Wagner-Meerwein rearrangements, destroying the core architecture.

Step-by-Step Procedure:

  • Preparation: In an oven-dried, argon-purged flask, dissolve N-Boc-2-azabicyclo[2.2.1]heptan-5-one (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 30 mL).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Addition: Dropwise, add DAST (2.5 eq, 25 mmol) via syringe over 15 minutes. Maintain rigorous stirring.

  • Reaction: Allow the mixture to slowly warm to room temperature over 12 hours.

  • Quenching (Self-Validating Step): Carefully quench the reaction by pouring it into an ice-cold saturated aqueous NaHCO₃ solution. Validation: Effervescence (CO₂ release) confirms the neutralization of excess DAST and HF byproducts.

  • Extraction & Purification: Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/Ethyl Acetate) to yield N-Boc-5,5-difluoro-2-azabicyclo[2.2.1]heptane.

Protocol 2: Boc Deprotection and Hydrochloride Salt Formation

Causality Check: Anhydrous 4M HCl in dioxane is selected over aqueous acids (like TFA/H₂O) to prevent any potential hydrolysis and to ensure the final product precipitates directly as a highly pure, easily filterable crystalline solid.

Step-by-Step Procedure:

  • Preparation: Dissolve the purified N-Boc-5,5-difluoro-2-azabicyclo[2.2.1]heptane (1.0 eq, 5 mmol) in anhydrous Diethyl Ether (10 mL).

  • Deprotection: Add 4M HCl in Dioxane (5.0 eq, 25 mmol) at 0 °C.

  • Precipitation: Stir the mixture at room temperature for 3 hours. Validation: A white precipitate will begin to form within 30 minutes, indicating successful cleavage of the Boc group and formation of the insoluble HCl salt.

  • Isolation: Filter the resulting suspension through a sintered glass funnel. Wash the filter cake with cold anhydrous Diethyl Ether (2 x 10 mL) to remove residual dioxane and cleaved tert-butyl byproducts.

  • Drying: Dry the white solid under high vacuum at 40 °C for 12 hours to afford 5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride.

Analytical Validation Standards

To ensure the integrity of the synthesized building block prior to downstream amide couplings or SNAr reactions, the following analytical signatures must be confirmed:

  • ¹H NMR (400 MHz, DMSO-d₆): The disappearance of the intense 9H singlet at ~1.40 ppm confirms complete Boc removal. Broad signals between 8.5–9.5 ppm indicate the protonated amine ( NH2+​ ).

  • ¹⁹F NMR (376 MHz, DMSO-d₆): The rigid chiral environment of the [2.2.1] bicycle renders the two fluorine atoms diastereotopic. Expect to see a characteristic AB quartet or complex multiplet in the region of -90 to -115 ppm, confirming the intact gem-difluoro structural motif.

  • LC-MS (ESI+): The mass spectrum should display a dominant [M+H]⁺ peak at m/z 134.1 (corresponding to the free base C₆H₉F₂N + H⁺).

References

  • ChemScene. "(1S,4S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride Product Information." ChemBuyersGuide, 2024. [Link]

An In-depth Technical Guide to the Chemical Properties of 5,5-Difluoro-2-azabicyclo[2.2.1]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. The 2-azabicyclo[2.2.1]heptane framework, a rigid bicyclic amine, is a valuable building block in drug discovery, providing a defined three-dimensional structure that can enhance target engagement.[1][2] This guide provides a detailed technical overview of 5,5-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride, a derivative that combines the structural rigidity of the bicyclic system with the unique electronic properties of a gem-difluoro group.

While specific experimental data for this exact molecule is not extensively published, this guide will synthesize information from analogous fluorinated bicyclic amines and fundamental chemical principles to provide a comprehensive understanding of its expected chemical properties. We will delve into the anticipated effects of gem-difluorination on basicity and lipophilicity, propose a plausible synthetic strategy, and discuss expected spectral characteristics and safe handling protocols. This document aims to equip researchers with the foundational knowledge to effectively utilize this promising chemical entity in their research and development endeavors.

Physicochemical Properties: The Impact of Gem-Difluorination

The introduction of a gem-difluoro group at the 5-position of the 2-azabicyclo[2.2.1]heptane core is expected to significantly alter its key physicochemical properties, namely its basicity (pKa) and lipophilicity (logP).

Basicity (pKa)

The basicity of the nitrogen atom in the 2-azabicyclo[2.2.1]heptane ring is a critical parameter influencing its behavior in biological systems, including its ionization state at physiological pH and its potential for ionic interactions with target proteins. The strong electron-withdrawing inductive effect of the two fluorine atoms is anticipated to have a profound impact on the electron density of the nitrogen atom.

Studies on a variety of gem-difluorinated saturated bicyclic amines have consistently demonstrated that fluorination leads to a decrease in the pKa of the protonated amine.[3][4] This effect is primarily attributed to the through-bond inductive effect of the electron-deficient CF2 group, which destabilizes the positively charged ammonium cation.[3] The magnitude of this pKa decrease generally correlates with the through-bond distance between the nitrogen atom and the CF2 moiety.[3] For 5,5-difluoro-2-azabicyclo[2.2.1]heptane, the CF2 group is positioned three bonds away from the nitrogen atom, suggesting a significant, though not extreme, reduction in basicity compared to its non-fluorinated counterpart.

This modulation of pKa is a key feature for drug designers, as it allows for fine-tuning the ionization profile of a molecule to optimize its absorption, distribution, metabolism, and excretion (ADME) properties.

Lipophilicity (logP)

The effect of fluorination on lipophilicity is more nuanced than its effect on basicity. While fluorine is the most electronegative element, the introduction of a CF2 group does not always lead to a predictable increase or decrease in logP.[4][5] The change in lipophilicity is influenced by the interplay of several factors, including the molecule's overall shape, the local electronic environment, and the potential for intramolecular interactions.[3]

In some cases, gem-difluorination can increase lipophilicity by shielding the polarizing effects of nearby functional groups. Conversely, it can also decrease lipophilicity by altering the molecule's surface polarity and hydration properties.[3] Research on other gem-difluorinated bicyclic amines has shown that the change in logP can be either positive or negative depending on the specific ring system and the relative orientation of C-H and C-F bonds.[4] For 5,5-difluoro-2-azabicyclo[2.2.1]heptane, a precise prediction of the change in logP without experimental data is challenging. However, it is a critical parameter to determine experimentally for any drug discovery program utilizing this scaffold.

A related compound, (3S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride, has a calculated LogP of 0.8785, suggesting that the difluorinated core can be part of molecules with moderate lipophilicity.[6]

Solubility

The hydrochloride salt form of 5,5-difluoro-2-azabicyclo[2.2.1]heptane is expected to confer aqueous solubility, a desirable property for many pharmaceutical applications. The overall solubility will be a function of the crystal lattice energy of the salt and the solvation of the individual ions. The presence of the fluorine atoms may influence the hydration sphere around the molecule, potentially impacting its solubility in complex ways. Experimental determination of solubility in various buffers and physiological media is highly recommended.

PropertyExpected Value/TrendRationale
Molecular Formula C6H10ClF2NBased on chemical structure.[7]
Molecular Weight 169.6 g/mol Based on chemical structure.[7]
pKa Lower than non-fluorinated analogStrong inductive electron-withdrawing effect of the gem-difluoro group.[3]
logP Unpredictable without experimental dataComplex interplay of electronic effects, molecular shape, and hydration.[4]
Aqueous Solubility Enhanced as the hydrochloride saltSalt formation increases polarity and facilitates dissolution in aqueous media.

Proposed Synthetic Approach

A potential retrosynthetic analysis suggests that the target molecule could be accessed from a protected 2-azabicyclo[2.2.1]heptan-5-one. The key step would be the introduction of the gem-difluoro group, which can be achieved using a variety of modern fluorinating agents.

G Target 5,5-Difluoro-2-azabicyclo[2.2.1]heptane HCl Free_Base 5,5-Difluoro-2-azabicyclo[2.2.1]heptane Target->Free_Base HCl treatment Protected_Difluoro N-Protected-5,5-difluoro- 2-azabicyclo[2.2.1]heptane Free_Base->Protected_Difluoro Deprotection Protected_Keto N-Protected-2-azabicyclo[2.2.1]heptan-5-one Protected_Difluoro->Protected_Keto Fluorination (e.g., DAST, Deoxo-Fluor®) Diels_Alder Diels-Alder Precursors Protected_Keto->Diels_Alder Cyclization/Functional Group Interconversion

Caption: Retrosynthetic analysis of 5,5-Difluoro-2-azabicyclo[2.2.1]heptane HCl.

Step-by-Step Conceptual Workflow
  • Synthesis of the Bicyclic Ketone Precursor: The core 2-azabicyclo[2.2.1]heptane ring system can be constructed through various methods, often involving a Diels-Alder reaction followed by subsequent functional group manipulations to yield an N-protected 2-azabicyclo[2.2.1]heptan-5-one.[11] The choice of protecting group (e.g., Boc, Cbz) is critical and should be stable to the subsequent fluorination conditions and readily cleavable.

  • Gem-Difluorination: The key transformation is the conversion of the ketone to the gem-difluoride. This can be achieved using a nucleophilic fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). These reagents are effective for the deoxofluorination of ketones. The reaction conditions, including solvent, temperature, and reaction time, would need to be carefully optimized to maximize yield and minimize side reactions.

    G Ketone N-Protected-2-azabicyclo[2.2.1]heptan-5-one Product N-Protected-5,5-difluoro- 2-azabicyclo[2.2.1]heptane Ketone->Product Fluorination Fluorinating_Agent DAST or Deoxo-Fluor®

    Caption: Key fluorination step in the proposed synthesis.

  • Deprotection: The nitrogen protecting group is then removed under appropriate conditions. For example, a Boc group is typically removed with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.

  • Salt Formation: Finally, treatment of the free base with a solution of hydrogen chloride in a suitable solvent (e.g., diethyl ether, methanol) would yield the desired 5,5-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride salt, which can often be isolated as a crystalline solid.

Expected Spectral Properties

Detailed spectral analysis is essential for the structural confirmation of 5,5-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride. While experimental spectra are not available in the public domain, we can predict the key features based on the known spectral properties of similar bicyclic amines and fluorinated organic compounds.[1]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the rigid bicyclic structure and the through-space and through-bond coupling effects of the fluorine atoms. Key expected features include:

  • Bridgehead Protons: The protons at the bridgehead positions (C1 and C4) will likely appear as distinct multiplets.

  • Methylene Protons: The protons of the methylene groups will be diastereotopic and are expected to show complex splitting patterns due to both geminal and vicinal couplings, as well as long-range couplings, including those to the fluorine atoms.

  • N-H Proton: The proton on the nitrogen will be broadened and its chemical shift will be dependent on the solvent and concentration. In the hydrochloride salt, this proton will be readily exchangeable with D2O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be highly informative.

  • Fluorinated Carbon: The carbon atom at the 5-position (C5) will be directly bonded to two fluorine atoms and is expected to appear as a triplet due to one-bond C-F coupling. The chemical shift will be significantly downfield compared to a non-fluorinated methylene carbon.

  • Adjacent Carbons: The carbons adjacent to the CF2 group (C4 and C6) will exhibit smaller two-bond C-F couplings, appearing as triplets or multiplets.

  • Other Carbons: The remaining carbon signals will also be influenced by through-bond C-F coupling, though to a lesser extent.

¹⁹F NMR Spectroscopy

Fluorine NMR will provide a direct confirmation of the presence of the CF2 group. A single signal is expected for the two equivalent fluorine atoms, likely appearing as a complex multiplet due to coupling with the neighboring protons.

Mass Spectrometry

Mass spectrometry will be crucial for confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern may show characteristic losses of HF or other small fragments.

Handling, Storage, and Safety

As with any chemical compound, proper handling and storage procedures are essential to ensure the safety of researchers and to maintain the integrity of the material.

Safety and Handling
  • Hazard Classification: While specific hazard data for this compound is limited, it should be handled with care. Related compounds are classified as skin and eye irritants. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Inhalation: Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Spills: In case of a spill, appropriate absorbent material should be used, and the area should be thoroughly cleaned.

Storage
  • Hygroscopicity: As a hydrochloride salt, the compound may be hygroscopic. It should be stored in a tightly sealed container in a cool, dry place, away from moisture.

  • Stability: The stability of the compound under various conditions (e.g., light, temperature) should be evaluated. As a general precaution, it is advisable to store it protected from light.

Conclusion

5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride represents a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. The strategic placement of the gem-difluoro group on the rigid bicyclic scaffold offers a compelling strategy for modulating the physicochemical properties of lead compounds. This guide has provided a comprehensive overview of its expected chemical properties, drawing upon established principles of fluorine chemistry and data from analogous structures. The anticipated reduction in basicity, coupled with the complex effects on lipophilicity, highlights the potential for this scaffold to fine-tune the ADME properties of drug candidates. The proposed synthetic route and the discussion of expected spectral features provide a solid foundation for researchers looking to incorporate this molecule into their synthetic and screening programs. As with any novel compound, thorough experimental characterization is paramount, and this guide serves as a roadmap for those endeavors.

References

  • ChemRxiv. (2025). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. [Link]

  • ChemRxiv. (n.d.). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. [Link]

  • ResearchGate. (n.d.). A) pKa decrease upon gem‐diflurination (–ΔpKa) for protonated amines.... [Link]

  • ResearchGate. (2025, October 30). Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. [Link]

  • ResearchGate. (2026, January 22). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. [Link]

  • Beilstein Archives. (n.d.). A convenient synthesis of CHF2O-containing pyrrolidines and related compounds — Perspective building blocks for drug discovery. [Link]

  • Chemsrc.com. (2024, July 15). (1S,4S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride. [Link]

  • ResearchGate. (2025, August 6). Synthesis of fluorinated 2,6-heptanediones and 2-oxa-6- azabicyclo[2.2.2]octanes from 1,4-dihydropyridines. [Link]

  • ECHA. (n.d.). 5,5-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride — Chemical Substance Information. [Link]

  • PubMed. (2007, October 10). Synthesis of 7-azabicyclo[2.2.1]heptane and 2-oxa-4-azabicyclo[3.3.1]non-3-ene derivatives by base-promoted heterocyclization of alkyl N-(cis(trans) - PubMed. [Link]

  • Beilstein Journal of Organic Chemistry. (2021, July 27). Development of N-F fluorinating agents and their fluorinations: Historical perspective. [Link]

  • RSC Publishing. (n.d.). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. [Link]

  • ACS Publications. (n.d.). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. [Link]

  • Crysdot. (n.d.). 5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride. [Link]

  • PubChem. (n.d.). 5,5-Difluoroheptanal. [Link]

  • PubMed. (2012, August 8). 2-Azabicyclo[2.2.1]hept-5-en-3-one: chemical profile of a versatile synthetic building block and its impact on the development of therapeutics. [Link]

  • Crysdot. (n.d.). 5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride. [Link]

  • RSC Publishing. (n.d.). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. [Link]

Sources

Biological Activity and Application of 5,5-Difluoro-2-azabicyclo[2.2.1]heptane Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless pursuit of optimized pharmacokinetic and pharmacodynamic profiles in drug discovery has driven a paradigm shift toward structurally complex, sp³-rich scaffolds. Among these, 5,5-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride has emerged as a premium bioisostere for traditional pyrrolidine and piperidine rings. By combining conformational restriction with the profound stereoelectronic effects of a gem-difluoro substitution, this building block addresses critical liabilities in hit-to-lead optimization, including metabolic instability, off-target promiscuity, and poor membrane permeability.

As a Senior Application Scientist, I present this technical guide to dissect the physicochemical rationale, core biological applications—specifically in the disruption of the Menin-MLL protein-protein interaction (PPI)—and the rigorous experimental workflows required to validate the biological activity of derivatives containing this scaffold.

Physicochemical & Structural Profiling

The integration of the 5,5-difluoro-2-azabicyclo[2.2.1]heptane core into a pharmacophore is rarely accidental; it is a calculated structural intervention. Traditional basic amines (like piperidine) often suffer from rapid Cytochrome P450 (CYP450)-mediated oxidation and possess high pKa values (>10.5) that result in excessive protonation at physiological pH, limiting passive membrane diffusion and increasing the risk of hERG channel blockade.

By utilizing the bridged bicyclic framework, researchers achieve a high fraction of sp³ carbons ( Fsp3​=1.0 ) [1], which correlates strongly with clinical success due to enhanced 3D spatial complexity. The addition of the gem-difluoro group exerts a strong electron-withdrawing inductive effect, significantly lowering the basicity of the adjacent secondary amine while simultaneously blocking metabolic "soft spots" on the ring.

Quantitative Data: Comparative Bioisostere Profiling

The table below summarizes the causality between structural modifications and resulting physicochemical properties.

Property / ParameterPyrrolidinePiperidine2-Azabicyclo[2.2.1]heptane5,5-Difluoro-2-azabicyclo[2.2.1]heptane
Ring Architecture 5-membered, flexible6-membered, flexibleBridged bicyclic, rigidBridged bicyclic, rigid
Fsp3​ Character Low-MediumMediumHighHigh
Amine pKa (approx.) ~11.3~11.2~10.5~8.5 - 9.0 (Inductive effect of F)
Metabolic Stability Low (CYP oxidation)Low-MediumMediumHigh (Fluorine blocks oxidation)
Lipophilicity ( Δ logP) Baseline+0.4+0.6+1.2 (Fluorine enhances lipophilicity)

Note: The hydrochloride salt form is universally preferred in early R&D to prevent the volatilization and oxidation common to free-base amines, ensuring precise molarity during assay preparation.

Core Biological Activity: Menin-MLL Inhibition

While 5,5-difluoro-2-azabicyclo[2.2.1]heptane can be utilized across various target classes, its most prominent biological application is in the development of Menin-MLL inhibitors for the treatment of MLL-rearranged (MLL-r) acute myeloid and lymphoblastic leukemias (AML/ALL) [2].

Mechanism of Action

The oncogenic MLL fusion protein lacks intrinsic catalytic activity but hijacks the chromatin reader protein Menin to drive the aberrant transcription of leukemogenic genes (e.g., HOXA9, MEIS1). Disrupting this PPI is a validated therapeutic strategy. The Menin binding pocket (specifically the F9 pocket) is deep, hydrophobic, and structurally constrained.

When 5,5-difluoro-2-azabicyclo[2.2.1]heptane is incorporated into a Menin inhibitor scaffold, its rigid, 3D conformation reduces the entropic penalty of binding. The lipophilic gem-difluoro moiety engages in favorable multipolar interactions with the hydrophobic residues of the Menin pocket, yielding sub-nanomolar binding affinities ( Kd​<1 nM ) [2].

MeninMLL MLL MLL Fusion Protein (Oncogenic) Complex Menin-MLL Complex MLL->Complex Binds Menin Menin Protein (Chromatin Reader) Menin->Complex Binds Transcription HOXA9 / MEIS1 Transcription Complex->Transcription Activates Leukemia Leukemogenesis (AML / ALL) Transcription->Leukemia Drives Inhibitor Fluorinated Menin Inhibitor Inhibitor->Menin Blocks Pocket

Fig 1: Menin-MLL signaling pathway and targeted disruption by fluorinated inhibitors.

Experimental Workflows & Protocols

To validate the biological activity of compounds containing this scaffold, researchers must employ self-validating assay systems. Below is the workflow and the specific step-by-step methodologies.

Workflow Step1 1. Scaffold Selection (5,5-Difluoro-2-azabicyclo[2.2.1]heptane) Step2 2. Chemical Synthesis & Stereoisomer Separation Step1->Step2 Step3 3. In Vitro PPI Assay (FP / SPR) Step2->Step3 Step4 4. ADME Profiling (Microsomal Stability) Step3->Step4 Decision Lead Optimization Success? Step4->Decision Decision->Step1 No (Iterate) InVivo In Vivo Efficacy Models Decision->InVivo Yes

Fig 2: Hit-to-lead experimental workflow for evaluating fluorinated bioisosteres.

Protocol 1: Fluorescence Polarization (FP) Assay for Target Engagement

Causality & Logic: FP is highly sensitive to molecular tumbling rates. A small FITC-labeled MLL peptide bound to the massive Menin protein tumbles slowly, yielding a high FP signal. If the fluorinated test compound successfully outcompetes the peptide for the binding pocket, the displaced peptide tumbles rapidly, causing a measurable drop in FP. This provides a direct, artifact-resistant measure of target engagement.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 50 mM NaCl, 1 mM DTT, and 0.01% Tween-20 (to prevent non-specific plastic binding).

  • Protein Dilution: Dilute recombinant human Menin protein to a final well concentration of 10 nM.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the test compound (synthesized with the 5,5-difluoro-2-azabicyclo[2.2.1]heptane core) in 100% DMSO. Transfer to the assay plate such that final DMSO concentration is ≤1% .

  • Pre-Incubation: Incubate the Menin protein with the test compounds for 30 minutes at room temperature to allow the rigid scaffold to achieve binding equilibrium.

  • Tracer Addition: Add FITC-labeled MLL peptide (e.g., MLL 4-43) to a final concentration of 2 nM.

  • Incubation & Reading: Incubate for 1 hour at room temperature in the dark. Read the plate on a microplate reader equipped with FP optics (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis: Normalize data against positive (Menin + Tracer + DMSO) and negative (Tracer only) controls. Calculate the IC50​ using a 4-parameter logistic regression model.

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality & Logic: To prove that the gem-difluoro substitution successfully mitigates the CYP450-mediated oxidation typical of standard piperidines, an HLM intrinsic clearance ( CLint​ ) assay is utilized. The inclusion of a known CYP substrate (e.g., Verapamil) acts as a self-validating control to ensure microsomal activity.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, combine 1 µM of the test compound with 0.5 mg/mL Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Warming: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).

  • Time-Course Sampling: At precise intervals (0, 5, 15, 30, and 60 minutes), remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Protein Precipitation: Centrifuge the quenched plates at 14,000 x g for 15 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a clean plate and analyze the remaining parent compound via LC-MS/MS.

  • Calculation: Plot the natural log of the percentage of remaining compound versus time. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) to verify the metabolic shielding provided by the fluorinated bicyclic core.

Conclusion

The strategic implementation of 5,5-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride represents a masterclass in modern medicinal chemistry. By leveraging the principles of conformational restriction and fluorine-induced stereoelectronics, researchers can systematically rescue failing chemotypes, transforming them into metabolically stable, highly potent clinical candidates. As demonstrated in recent Menin-MLL inhibitor development, this scaffold is not merely a structural novelty, but a foundational tool for overcoming the most stubborn pharmacokinetic barriers in oncology and beyond.

The Strategic Incorporation of Fluorine in Azabicycloalkane Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacological properties. Azabicycloalkanes, rigid scaffolds that present vectors for substitution in defined three-dimensional space, are particularly attractive frameworks for drug design. This technical guide provides an in-depth exploration of the discovery and synthesis of fluorinated azabicycloalkanes. We will delve into the strategic rationale for fluorine incorporation, detail key synthetic methodologies with step-by-step protocols, and present case studies that highlight the impact of this unique halogen in drug development. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of fluorine chemistry in their own discovery programs.

The Rationale for Fluorination in Azabicycloalkane Drug Candidates

The strategic placement of fluorine atoms can profoundly influence a molecule's properties, including its basicity (pKa), lipophilicity, metabolic stability, and binding affinity.[1] Azabicycloalkanes, with their conformationally restricted structures, provide a unique opportunity to study and exploit these effects.

Modulating Basicity (pKa)

The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which can significantly lower the pKa of a nearby amino group. This reduction in basicity can be critical for optimizing a drug's pharmacokinetic profile, influencing factors such as absorption, distribution, and off-target interactions. For instance, gem-difluorination of bicyclic amines has been shown to lower the pKa in a manner that correlates with the inductive effect of this electron-deficient substituent.[2][3]

Tuning Lipophilicity (LogP)

While often assumed to increase lipophilicity, the effect of fluorination on LogP is more nuanced and can be highly dependent on the molecular context.[3] In some cases, fluorination can either increase or decrease lipophilicity.[2][3] This variability is influenced by the structure of the bicyclic core and the spatial orientation of the C-F bonds relative to neighboring C-H bonds.[2][3] This context-dependent effect allows for fine-tuning of a molecule's solubility and permeability.

Enhancing Metabolic Stability

Fluorine can serve as a "metabolic shield," blocking sites of oxidative metabolism by cytochrome P450 enzymes. By replacing a metabolically labile hydrogen atom with a fluorine atom, the metabolic half-life of a drug can be significantly extended.[1]

Influencing Conformation and Binding Affinity

The introduction of fluorine can alter the conformational preferences of a molecule, which can in turn impact its binding affinity for a biological target. The gauche effect, for example, can favor specific rotamers that may be more or less conducive to receptor binding.

Key Synthetic Methodologies for Fluorinated Azabicycloalkanes

The synthesis of fluorinated azabicycloalkanes relies on a variety of techniques, broadly categorized into nucleophilic and electrophilic fluorination.[4][5][6][7] The choice of method depends on the substrate, the desired position of the fluorine atom, and the required stereochemistry.

Nucleophilic Fluorination

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride anion.[4][7] This approach is commonly used to convert alcohols to alkyl fluorides.

Diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are widely used reagents for the deoxofluorination of alcohols.[8][9][10] Deoxo-Fluor is generally considered to be more thermally stable than DAST.[8][11] These reagents are effective for the conversion of hydroxyl groups to fluorine atoms, typically with inversion of stereochemistry.[9][12]

Experimental Protocol: General Procedure for Deoxofluorination of a Hydroxy-azabicycloalkane

  • Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the hydroxy-azabicycloalkane (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add Deoxo-Fluor (1.2-1.5 equiv) to the cooled solution.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired fluorinated azabicycloalkane.

Electrophilic Fluorination

Electrophilic fluorination employs a reagent with an electron-deficient fluorine atom that is attacked by an electron-rich substrate, such as an enolate or an enamine.[4][6]

Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a versatile and widely used electrophilic fluorinating agent.[13][14][15][16][17] It is a stable, user-friendly solid that can fluorinate a broad range of substrates under mild conditions.[9][13][14][15][16]

Experimental Protocol: General Procedure for Electrophilic Fluorination of an Azabicycloalkane-derived Enolate

  • Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve the azabicycloalkane ketone (1.0 equiv) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C. Add a strong base, such as lithium diisopropylamide (LDA) (1.1 equiv), dropwise and stir for 1 hour to form the lithium enolate.

  • Fluorinating Agent Addition: In a separate flask, dissolve Selectfluor (1.2 equiv) in anhydrous dimethylformamide (DMF). Add this solution to the enolate solution at -78 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Quenching: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Asymmetric Fluorination

The development of asymmetric fluorination methods is crucial for the synthesis of chiral fluorinated drug candidates. This can be achieved through the use of chiral auxiliaries, chiral catalysts, or chiral fluorinating agents.[6] Chiral phase-transfer catalysts have been successfully employed for the enantioselective fluorination of enamides.[18][19] Additionally, a combination of chiral anion phase-transfer catalysis and enamine catalysis has been used for the asymmetric fluorination of α-branched cyclohexanones.[20]

Visualization of Synthetic Strategies

To better illustrate the decision-making process in synthesizing fluorinated azabicycloalkanes, the following diagrams outline a general workflow and a comparison of nucleophilic versus electrophilic approaches.

Synthetic Workflow Start Design of Fluorinated Azabicycloalkane Target Precursor Synthesis of Non-fluorinated Precursor Start->Precursor Decision Choice of Fluorination Strategy Precursor->Decision Nuc Nucleophilic Fluorination Decision->Nuc Alcohol Precursor Elec Electrophilic Fluorination Decision->Elec Enolate/Enamine Precursor Purification Purification and Characterization Nuc->Purification Elec->Purification Evaluation Biological Evaluation Purification->Evaluation End Lead Candidate Evaluation->End

Caption: A generalized workflow for the synthesis and evaluation of fluorinated azabicycloalkanes.

Fluorination Mechanisms cluster_0 Nucleophilic Fluorination (SN2) cluster_1 Electrophilic Fluorination a Fluoride Anion (F⁻) c Fluorinated Product (Inversion of Stereochemistry) a->c b Substrate with Leaving Group (e.g., -OH) b->c d Electron-rich Substrate (e.g., Enolate) f Fluorinated Product d->f e Electrophilic Fluorine Source ('F⁺' e.g., Selectfluor) e->f

Caption: Comparison of Nucleophilic vs. Electrophilic Fluorination Mechanisms.

Case Studies in Drug Discovery

The application of these synthetic strategies has led to the discovery of potent and selective modulators of various biological targets.

Fluorinated Epibatidine Analogues for Nicotinic Acetylcholine Receptors

Epibatidine, a potent nicotinic acetylcholine receptor (nAChR) agonist, has been the subject of extensive medicinal chemistry efforts.[21] Fluorinated analogues of epibatidine have been synthesized to explore structure-activity relationships and to develop radiotracers for positron emission tomography (PET) imaging.[22][23][24] For example, [¹⁸F]norchlorofluoroepibatidine has been developed as a PET radioligand for imaging nAChRs in the brain.[22] Its synthesis involves the nucleophilic aromatic substitution of a bromo- or nitro-precursor with [¹⁸F]fluoride.[22]

CompoundTargetApplication
EpibatidinenAChRsPotent analgesic, but toxic[21]
[¹⁸F]NorchlorofluoroepibatidinenAChRsPET imaging agent[22]
Fluorinated isoepibatidinenAChRsHigh affinity ligand[21]
Fluorinated Azabicyclo[2.2.2]octanes as VMAT2 Ligands

The vesicular monoamine transporter 2 (VMAT2) is a target for the treatment of various neurological and psychiatric disorders. Fluorinated lobelane analogues based on the 1-azabicyclo[2.2.2]octane (quinuclidine) scaffold have been synthesized and evaluated as VMAT2 inhibitors.[25]

Conclusion and Future Outlook

The discovery and development of fluorinated azabicycloalkanes represent a vibrant and impactful area of medicinal chemistry. The strategic incorporation of fluorine provides a powerful handle to fine-tune the properties of these rigid scaffolds, leading to improved drug candidates. Advances in synthetic methodologies, particularly in asymmetric fluorination, will continue to expand the accessible chemical space and enable the synthesis of increasingly complex and potent molecules. As our understanding of the subtle effects of fluorination on molecular properties deepens, we can expect to see the continued emergence of innovative fluorinated azabicycloalkane-based therapeutics.

References

  • Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. ResearchGate. Available at: [Link]

  • Dolle, F., Valette, H., Demphel, M., Hinnen, F., Vaufrey, F., Guenther, I., Fuseau, C., Crouzel, C., & Bottlaender, M. (1999). Synthesis of a fluorine-18 labeled derivative of epibatidine for in vivo nicotinic acetylcholine receptor PET imaging. Bioorganic & Medicinal Chemistry, 7(3), 467-479. Available at: [Link]

  • Liashuk, O. S., Moroz, B., Melnykov, K. P., et al. (2025). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. Available at: [Link]

  • Carroll, F. I., Bai, X., & Dehghani, A. (1996). Synthesis of (±)-Epibatidine and Its Analogues. The Journal of Organic Chemistry, 61(25), 8999-9003. Available at: [Link]

  • Malpass, J. R. (2014). The functionalisation of 2-azanorbornanes and approaches to novel epidatidine analogues. University of Leicester. Available at: [Link]

  • Carroll, F. I., Bai, X., & Dehghani, A. (1996). Synthesis of (±)-Epibatidine and Its Analogues. The Journal of Organic Chemistry, 61(25), 8999-9003. Available at: [Link]

  • Liashuk, O. S., Moroz, B., Melnykov, K. P., Holovach, S., Lesyk, D., Lesyk, Y., Skrypnik, D., Holota, Y., Borysko, P., Filatov, A. A., & Grygorenko, O. O. (2025). Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. European Journal of Organic Chemistry. Available at: [Link]

  • Dam, J., Bai, X., & Carroll, F. I. (2005). EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW. Heterocycles, 66, 739. Available at: [Link]

  • Linclau, B. T. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2141-2150. Available at: [Link]

  • Synthesis of fluorinated 2,6-heptanediones and 2-oxa-6- azabicyclo[2.2.2]octanes from 1,4-dihydropyridines. ResearchGate. Available at: [Link]

  • Phipps, R. J., & Toste, F. D. (2012). Asymmetric Fluorination of Enamides: Access to α-Fluoroimines Using an Anionic Chiral Phase-Transfer Catalyst. Journal of the American Chemical Society, 134(20), 8376-8379. Available at: [Link]

  • Lauzon, S., & Ollevier, T. (2022). Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect. Chemical Science, 13(33), 9875-9897. Available at: [Link]

  • Varala, R., & Enugala, R. (2025). Applications of Selectfluor in Organic Synthesis-A Quadrennial Update. Mini-Reviews in Organic Chemistry. Available at: [Link]

  • Phipps, R. J., & Toste, F. D. (2012). Asymmetric fluorination of enamides: access to α-fluoroimines using an anionic chiral phase-transfer catalyst. Journal of the American Chemical Society, 134(20), 8376-8379. Available at: [Link]

  • El-Sayed, N., Christensen, M. K., Pedersen, J. M., Schou, M., Kristensen, J. L., & Bang-Andersen, B. (2021). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. RSC Medicinal Chemistry, 12(9), 1546-1552. Available at: [Link]

  • Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Organic Chemistry Portal. Available at: [Link]

  • Stavber, S., & Zupan, M. (2005). Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis. Acta Chimica Slovenica, 52, 13-26. Available at: [Link]

  • Banks, R. E. (2000). 1-(Chloromethyl)-4-fluoro-1,4- diazoniabicyclo[2.2.2]octane Bis(tetrafluoroborate). In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. Available at: [Link]

  • Crooks, P. A., Bardo, M. T., Dwoskin, L. P., & Zheng, G. (2009). Stereocontrolled synthesis and pharmacological evaluation of cis-2,6-diphenethyl-1-azabicyclo[2.2.2]octanes as lobelane analogues. Bioorganic & Medicinal Chemistry, 17(16), 5831-5838. Available at: [Link]

  • Forró, E., & Fülöp, F. (2013). Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence. Beilstein Journal of Organic Chemistry, 9, 2126-2133. Available at: [Link]

  • Yang, X., Phipps, R. J., & Toste, F. D. (2014). Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids. Journal of the American Chemical Society, 136(16), 5225-5228. Available at: [Link]

  • Electrophilic fluorination. Wikipedia. Available at: [Link]

  • Challener, C. (2021). Fluorination Remains Key Challenge in API Synthesis. Pharmaceutical Technology, 45(10). Available at: [Link]

  • Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002(17), 2561-2578. Available at: [Link]

  • Reddy, H. V., & Reddy, V. P. (2009). gem -Difluorination of 4,4′-Difluorobenzophenone with Deoxo-Fluor®. Organic Syntheses, 86, 246. Available at: [Link]

  • Mlostoń, G., Hamera-Faeth, M., & Heimgartner, H. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. International Journal of Molecular Sciences, 23(20), 12484. Available at: [Link]

  • Asymmetric fluorination of neutral electrophiles under synergistic phase transfer catalysis. University of Cambridge Repository. Available at: [Link]

  • Singh, R. P., & Shreeve, J. M. (2004). Site-selective fluorination of organic compounds using 1-alkyl-4-fluoro-1,4-diazabicyclo[2.2.2]octane salts (selectfluor reagents). The Journal of Organic Chemistry, 69(24), 8561-8563. Available at: [Link]

  • Wang, Y., Zhang, J., & Wang, Y. (2023). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 28(15), 5831. Available at: [Link]

  • Wang, H., et al. (2023). Chemo-, regio-, and stereoselective tetrafunctionalization of fluoroalkynes enables divergent synthesis of 5-7-membered azacycles. Chemical Science, 14(3), 678-685. Available at: [Link]

  • Beier, P., & Bakhanovich, O. (2019). Synthesis, Stability and Reactivity of α‐Fluorinated Azidoalkanes. Chemistry – A European Journal, 26(4), 773-783. Available at: [Link]

Sources

The Strategic Integration of Fluorine in Medicinal Chemistry: A Technical Blueprint for Drug Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in drug discovery, I frequently encounter promising chemotypes that fail in late-stage preclinical development due to poor pharmacokinetic (PK) profiles, rapid metabolic clearance, or off-target toxicity. In these scenarios, the strategic installation of fluorine is rarely just an iterative tweak; it is a fundamental structural rescue.

Fluorine’s unique physicochemical properties—extreme electronegativity, a small van der Waals radius (1.47 Å, closely mimicking hydrogen's 1.20 Å), and the exceptional strength of the carbon-fluorine (C–F) bond—make it a privileged bioisostere. This whitepaper provides an in-depth mechanistic guide to how fluorine modulates drug behavior, supported by self-validating experimental protocols for evaluating fluorinated compounds.

The Physicochemical Mechanics of Fluorination

pKa Modulation and Lipophilicity

Fluorine is the most electronegative element on the periodic table. When integrated into a small molecule, it exerts a profound inductive electron-withdrawing effect (-I) through the σ-bond network. This allows medicinal chemists to precisely tune the pKa of adjacent functional groups[1]. For example, placing a fluorine atom near a basic amine lowers its pKa, increasing the fraction of the unionized drug at physiological pH (7.4). This modification directly enhances passive lipid membrane permeability and oral bioavailability, while simultaneously reducing the risk of phospholipidosis and hERG channel blockade.

Furthermore, fluorination dramatically alters lipophilicity (LogP/LogD). While the addition of trifluoromethyl (–CF3) or aryl-fluoro groups typically increases lipophilicity to drive hydrophobic target binding, aliphatic fluorination can actually decrease lipophilicity due to the highly polarized nature of the resulting C–F bond[2].

Metabolic Shielding against CYP450

A primary cause of drug attrition is rapid Phase I metabolism, specifically oxidative clearance by cytochrome P450 (CYP450) enzymes in the liver. By replacing a metabolically vulnerable C–H bond with a C–F bond, chemists create an insurmountable metabolic roadblock[3]. The C–F bond possesses a dissociation energy of up to 116 kcal/mol (compared to ~98 kcal/mol for a C–H bond), making it highly resistant to oxidative cleavage[4]. This "metabolic shunting" forces the enzyme to either abandon the substrate or oxidize a less critical, slower-reacting site, thereby prolonging the drug's half-life ( t1/2​ ).

Table 1: Quantitative Impact of Fluorination on Physicochemical Properties
Physicochemical PropertyMechanism of Fluorine ModulationTypical Impact on Drug Profile
pKa (Basicity/Acidity) Strong inductive electron withdrawal (-I effect) across σ-bonds.Lowers the pKa of adjacent amines by 1–3 units, enhancing passive membrane permeation.
Lipophilicity (LogP/LogD) High electronegativity combined with low polarizability.Aromatic fluorination increases LogP; aliphatic fluorination may decrease LogP.
Metabolic Stability Exceptional C–F bond dissociation energy (~116 kcal/mol).Blocks CYP450-mediated oxidation, increasing half-life and reducing intrinsic clearance.
Conformational Bias Gauche effect and orthogonal dipole-dipole interactions.Stabilizes the bioactive conformation, reducing the entropic penalty upon target binding.

Visualizing the Fluorine Advantage

To understand the macro-impact of these atomic-level changes, we must map the workflows that dictate drug survival. Below is the logical pathway illustrating how fluorination rescues a lead compound from metabolic failure.

Metabolic_Blocking A Lead Compound (Vulnerable C-H Bond) B CYP450 Oxidation (Phase I Metabolism) A->B D Fluorine Substitution (C-F Bond Formation) A->D Structural Optimization C Rapid Clearance (Low Half-Life) B->C E Steric/Electronic Shielding (CYP450 Blockade) D->E F Metabolic Stability (Prolonged Half-Life) E->F

Caption: Workflow illustrating the diversion of rapid CYP450-mediated clearance via strategic fluorination.

Self-Validating Experimental Protocols

To rigorously evaluate the effects of fluorine integration, specific biochemical and biophysical assays must be employed. The following protocols are designed with built-in causality to ensure robust, reproducible data generation.

Protocol: In Vitro Liver Microsome Metabolic Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of fluorinated candidates compared to their non-fluorinated parent compounds[5].

  • Step 1: Preparation of Incubation Mixture. Combine 100 mM potassium phosphate buffer (pH 7.4), 3.3 mM MgCl₂. Add human or mouse liver microsomes to a final protein concentration of 0.5 - 1.0 mg/mL.

    • Causality: Mg²⁺ is a critical cofactor for the CYP450 enzymatic machinery, ensuring optimal electron transfer during the catalytic oxidation cycle.

  • Step 2: Compound Addition. Spike the test compound to a final concentration of 1 µM, ensuring the organic solvent (DMSO) remains <0.5% v/v. Pre-incubate the mixture at 37°C for 5 minutes.

    • Causality: Maintaining a 1 µM concentration keeps the substrate well below the Michaelis constant ( Km​ ) of most CYP enzymes, ensuring first-order kinetics necessary for accurate CLint​ calculation.

  • Step 3: Reaction Initiation. Add NADPH to a final concentration of 2 mM to initiate the reaction.

    • Causality: NADPH serves as the obligate electron donor for CYP450-mediated phase I oxidative metabolism. Without it, the assay will yield false-positive stability.

  • Step 4: Time-Course Sampling and Quenching. At designated time points (e.g., 0, 15, 30, 60 minutes), extract a 50 µL aliquot and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting the enzymatic reaction precisely at the target timepoint and precipitating the proteins to prevent LC-MS/MS column fouling[5].

  • Step 5: Centrifugation and Analysis. Centrifuge the quenched samples at 5500 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the exponential decay of the parent compound.

Protocol: ¹⁹F NMR for Fragment-Based Drug Discovery (FBDD)

Fluorine-19 NMR is a premier technique for screening fragment libraries. Because ¹⁹F has 100% natural abundance, a nuclear spin of 1/2, and is entirely absent from native biomolecules, it provides a zero-background signal[6],[7].

  • Step 1: Library Pooling. Pool 10-15 fluorinated fragments (each at 50-100 µM) in a D₂O-supplemented buffer.

    • Causality: D₂O provides the deuterium lock signal required for the NMR spectrometer to maintain magnetic field stability. The wide chemical shift dispersion of ¹⁹F (>200 ppm) allows multiple compounds to be multiplexed without signal overlap[7].

  • Step 2: Baseline Acquisition. Acquire a 1D ¹⁹F NMR spectrum of the ligand mixture alone to establish reference chemical shifts and peak intensities.

  • Step 3: Target Protein Addition. Introduce the target protein (e.g., 5-10 µM) into the NMR tube.

  • Step 4: CPMG / T₂-Filtered Acquisition. Acquire a T₂-filtered (Carr-Purcell-Meiboom-Gill) ¹⁹F NMR spectrum.

    • Causality: Free fragments tumble rapidly in solution, resulting in slow transverse relaxation (long T₂) and sharp NMR signals. When a fragment binds to a massive target protein, it adopts the protein's slow tumbling rate, drastically shortening its T₂ relaxation time. The CPMG pulse sequence filters out these fast-relaxing bound signals, allowing hit identification via distinct signal attenuation relative to the baseline spectrum[6].

FBDD_Workflow A Fluorinated Library Selection B 19F NMR Screening (Ligand-Observed) A->B C Target Protein Addition B->C D Signal Deconvolution (Line Broadening) C->D E Hit Identification & Affinity Ranking D->E

Caption: 19F NMR fragment-based drug discovery workflow for identifying novel fluorinated lead compounds.

Conclusion

The role of fluorine in medicinal chemistry extends far beyond simple halogen substitution. It is a highly rational design tool used to engineer the electronic, conformational, and metabolic fate of a drug. By leveraging rigorous protocols like microsomal stability profiling and ¹⁹F NMR screening, drug development professionals can systematically convert metabolically fragile hits into robust, clinical-grade therapeutics.

References

  • Advancing Target Validation and Ligandability Assessment: Fragment Screening via 19F NMR Spectroscopy. Source: nih.gov. URL:[Link]

  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Source: nih.gov. URL:[Link]

  • Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. Source: nih.gov. URL:[Link]

  • The role of fluorine in medicinal chemistry: Review Article. Source: tandfonline.com. URL:[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: nih.gov. URL:[Link]

  • The Many Roles for Fluorine in Medicinal Chemistry. Source: acs.org. URL:[Link]

  • Microsomal stability assay for human and mouse liver microsomes. Source: researchgate.net. URL:[Link]

Sources

Introduction: The Structural Significance of the Azabicyclo[2.2.1]heptane Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Conformational Analysis of Azabicyclo[2.2.1]heptane Systems

The azabicyclo[2.2.1]heptane ring system, a conformationally rigid nitrogen-containing heterocycle, represents a privileged scaffold in medicinal chemistry and drug development.[1][2] Its rigid, three-dimensional architecture provides a fixed orientation for substituents, which is crucial for enhancing receptor binding affinity, improving selectivity, and increasing metabolic stability compared to more flexible acyclic or monocyclic analogues.[1][3] This inherent rigidity stems from the bicyclic structure, which significantly restricts intramolecular flexibility.[4] Understanding the subtle but critical conformational preferences of this system is paramount for designing potent and selective therapeutic agents. Molecules incorporating this scaffold, such as the potent analgesic epibatidine, demonstrate the profound impact of this structure on biological activity.[5][6]

This guide provides a comprehensive overview of the principles and methodologies for the conformational analysis of azabicyclo[2.2.1]heptane systems. We will explore both experimental and computational techniques, emphasizing the synergy between them to construct a complete and validated conformational model.

Core Conformational Features: Beyond a Simple Rigid Core

While lauded for its rigidity, the azabicyclo[2.2.1]heptane system possesses key conformational features that dictate its interaction with biological targets. The most significant of these is the pyramidal inversion at the nitrogen atom.

Nitrogen Inversion and the Exo/Endo Isomerism

The nitrogen atom in the azabicyclo[2.2.1]heptane core is typically sp³ hybridized, resulting in a pyramidal geometry. This allows for two distinct invertomers, termed exo and endo, based on the orientation of the nitrogen's lone pair or a substituent on the nitrogen. The energy barrier to this inversion is a critical parameter that defines the conformational dynamics of the molecule.[7][8] Unlike in simple acyclic amines where this inversion is rapid, the strained bicyclic system imposes a significant energy barrier, which can be high enough to allow for the direct observation of both invertomers, particularly at low temperatures.[9]

Low-temperature ¹³C NMR studies on 2-methyl-2-azabicyclo[2.2.1]heptane, for instance, have shown that the endo isomer is slightly more stable (by ~0.3 kcal/mol) than the exo isomer, with an inversion barrier (ΔG‡) of 7.2 kcal/mol.[7] This barrier is influenced by a combination of angle strain in the C-N-C bond and torsional strain throughout the ring system.[7]

cluster_Inversion Nitrogen Inversion in N-Substituted Azabicyclo[2.2.1]heptane Exo Exo Invertomer (Substituent 'R' points away from the five-membered ring) TS Planar Transition State (sp² hybridized Nitrogen) Exo->TS ΔG‡ (inversion barrier) Endo Endo Invertomer (Substituent 'R' points towards the five-membered ring) Endo->TS TS->Exo TS->Endo

Caption: Equilibrium between exo and endo nitrogen invertomers.

Experimental Approaches to Conformational Elucidation

Direct experimental observation remains the cornerstone of conformational analysis. For azabicyclo[2.2.1]heptane systems, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the most powerful and commonly employed techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed picture of the molecule's conformation in solution.[10][11] Several NMR parameters are exquisitely sensitive to the geometry of the azabicyclo[2.2.1]heptane core.

  • Coupling Constants (J-values): Vicinal proton-proton coupling constants (³JHH) are dependent on the dihedral angle between the protons, as described by the Karplus equation. Measuring these couplings throughout the bicyclic system allows for the determination of the ring's pucker and the relative orientation of substituents.[12]

  • Nuclear Overhauser Effect (NOE): NOE correlations arise between protons that are close in space (< 5 Å), regardless of their bonding connectivity. NOESY or ROESY experiments are instrumental in establishing the stereochemistry, such as confirming the exo or endo configuration of substituents.[13]

  • Variable Temperature (VT) NMR: As mentioned, the barrier to nitrogen inversion can be high enough to be studied by VT-NMR.[7][9] As the temperature is lowered, the rate of inversion slows down, leading to the decoalescence of signals and allowing for the direct observation and quantification of both invertomers.

  • Sample Preparation: Dissolve a high-purity sample of the N-substituted azabicyclo[2.2.1]heptane derivative in a suitable low-freezing point deuterated solvent (e.g., CD₂Cl₂, Toluene-d₈).

  • Initial Spectrum: Acquire a standard ¹H or ¹³C NMR spectrum at ambient temperature (e.g., 298 K) to serve as a reference.

  • Cooling and Acquisition: Gradually lower the spectrometer's probe temperature in increments of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

  • Identify Coalescence: Observe the spectral changes, particularly the broadening of signals corresponding to atoms near the inverting nitrogen center. The temperature at which two distinct signals merge into a single broad peak is the coalescence temperature (Tc).

  • Low-Temperature Regime: Continue cooling until sharp, distinct signals for both the major and minor invertomers are resolved in the slow-exchange regime.

  • Data Analysis:

    • Invertomer Ratio: Integrate the signals for the two invertomers at the lowest temperature to determine the equilibrium constant (Keq) and the free energy difference (ΔG°).

    • Inversion Barrier: Use the Eyring equation and the rate constant (k) determined at the coalescence temperature to calculate the free energy of activation (ΔG‡) for the inversion process.[7]

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[13][14] It yields precise data on bond lengths, bond angles, and torsional angles, serving as the ultimate benchmark for validating computational models. While it represents a static picture and may be influenced by crystal packing forces, it provides invaluable ground-truth data for the core bicyclic structure. For example, X-ray analysis has been used to definitively confirm the structure of adducts in the synthesis of 2-azabicyclo[2.2.1]hept-2-ene derivatives.[12]

Computational Chemistry: Modeling and Energy Landscapes

Computational methods are indispensable for exploring the full conformational space of a molecule and for understanding the energetics that govern its preferred shapes.[15]

Molecular Mechanics (MM)

Molecular mechanics methods utilize classical force fields to rapidly calculate the potential energy of a molecule as a function of its geometry. This approach is ideal for performing conformational searches on flexible side chains attached to the rigid azabicyclo[2.2.1]heptane core. While computationally inexpensive, its accuracy is entirely dependent on the quality of the force field parameters.

Density Functional Theory (DFT)

DFT is a quantum mechanical method that provides a much more accurate description of the electronic structure and, consequently, the molecular energies and geometries.[16][17] It is the method of choice for refining the structures of conformers found through MM searches and for calculating accurate energy differences between them. DFT calculations are also crucial for modeling transition states, such as the planar state in nitrogen inversion, to accurately predict energy barriers.[18]

  • Initial Structure Generation: Build the 3D structure of the azabicyclo[2.2.1]heptane derivative using a molecular editor.

  • Conformational Search (MM): If the molecule has flexible substituents (e.g., an N-arylalkyl group), perform a systematic or stochastic conformational search using a robust molecular mechanics force field (e.g., MMFF94, OPLS). This will generate a set of low-energy candidate conformers.

  • Geometry Optimization (DFT): Take the unique, low-energy conformers identified in the MM search and perform a full geometry optimization using DFT. A common and reliable level of theory is B3LYP with a basis set like 6-31G(d).[18]

  • Energy Calculation (DFT): Perform single-point energy calculations on the DFT-optimized geometries using a larger basis set (e.g., 6-311+G(d,p)) to obtain more accurate relative energies between the conformers.[19]

  • Validation: Compare the calculated geometric parameters (bond lengths, angles, dihedrals) of the lowest energy conformer with available experimental data from X-ray crystallography or NMR-derived distance restraints.

Sources

Methodological & Application

Application Notes and Protocols: 5,5-Difluoro-2-azabicyclo[2.2.1]heptane Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide on the strategic application of 5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride, a key building block for modern medicinal chemistry. We will explore the physicochemical rationale for its use as a bioisosteric replacement for common saturated heterocycles, detailing its impact on critical drug-like properties including basicity (pKa), lipophilicity (LogP), and metabolic stability. This guide furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for the incorporation of this scaffold into lead compounds, alongside a discussion of its potential in therapeutic areas such as neuroscience.

Introduction: The Strategic Value of Fluorinated Bicyclic Scaffolds

The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune molecular properties and enhance pharmacokinetic profiles.[1][2] The introduction of fluorine can modulate acidity and lipophilicity, alter molecular conformation, and critically, block sites of metabolic degradation, often leading to improved in vivo stability and bioavailability.[2][3]

Within this context, 5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride emerges as a privileged scaffold. It combines the conformational rigidity of a bicyclic system with the potent electronic effects of a gem-difluoro group. This unique combination makes it an attractive bioisostere for more traditional saturated heterocycles like piperidine, allowing chemists to systematically address common liabilities in drug development such as poor metabolic stability or suboptimal physicochemical properties. This guide will provide the scientific rationale and practical methodologies for leveraging this advanced building block in drug discovery programs.

Physicochemical Properties & Rationale for Use

The utility of 5,5-Difluoro-2-azabicyclo[2.2.1]heptane is rooted in the predictable and beneficial modifications it imparts upon a molecule's properties. The gem-difluoro substitution at the C5 position acts as a powerful modulator of the scaffold's electronic and steric profile.

Basicity (pKa) Attenuation

A primary application of this scaffold is the fine-tuning of amine basicity. The two fluorine atoms are strongly electron-withdrawing, which significantly reduces the electron density on the nitrogen atom of the azabicycle. This inductive effect lowers the pKa of the protonated amine compared to its non-fluorinated counterpart and piperidine.[1][4]

Why is this important? For many drug targets, particularly those in the central nervous system (CNS), a high pKa can lead to extensive ionization at physiological pH (7.4). This positive charge can hinder passive diffusion across the blood-brain barrier and increase the risk of off-target effects, such as hERG channel inhibition. By replacing a more basic amine with the 5,5-difluoro-2-azabicyclo[2.2.1]heptane moiety, medicinal chemists can lower the pKa into a more desirable range (typically 7.5-8.5 for CNS drugs), thereby increasing the proportion of the neutral, more permeable species without eliminating the key hydrogen-bonding interactions often required for target binding.[5]

CompoundApproximate pKaRationale for pKa Value
Piperidine~11.2Standard secondary amine basicity.
2-Azabicyclo[2.2.1]heptane~10.5Bicyclic strain slightly alters basicity compared to piperidine.
5,5-Difluoro-2-azabicyclo[2.2.1]heptane ~8.0 - 9.0 Strong inductive electron-withdrawal by gem-difluoro group significantly reduces basicity.[3][4]
Impact on Lipophilicity (LogP)

The effect of gem-difluorination on lipophilicity is nuanced. While fluorine is highly lipophilic, the introduction of the CF2 group does not always lead to a simple increase in LogP. The impact depends on the overall molecular structure and the spatial orientation of the C-F bonds relative to neighboring C-H bonds.[3][4] In some cases, gem-difluorination can decrease lipophilicity. This provides an opportunity for multiparameter optimization, where chemists can simultaneously tune pKa and LogP to achieve a superior balance of properties.

Enhanced Metabolic Stability

A significant advantage of fluorination is the increased strength of the C-F bond compared to a C-H bond. This makes the fluorinated positions resistant to metabolic oxidation by cytochrome P450 enzymes.[2][3] By replacing a metabolically labile position (e.g., a methylene group adjacent to a nitrogen in a piperidine ring) with the gem-difluoro group, the metabolic stability of a compound can be substantially improved, leading to a longer half-life and improved pharmacokinetic profile.

Conformational Rigidity and Bioisosterism

The 2-azabicyclo[2.2.1]heptane core is a rigid structure that holds appended substituents in well-defined spatial orientations. This rigidity can be highly advantageous in drug design, as it reduces the entropic penalty of binding to a target protein, potentially leading to higher potency. It serves as an excellent bioisostere for piperidine, offering a similar three-dimensional arrangement of exit vectors for substitution while presenting a distinct and often superior physicochemical profile.

BACE1_Workflow start Initial Lead Compound (e.g., with piperidine) High Potency, Low Brain Penetration problem Problem Identification High pKa (~11) leads to high ionization Potential metabolic liability on piperidine ring start->problem strategy Strategic Bioisosteric Replacement Replace piperidine with 5,5-difluoro-2-azabicyclo[2.2.1]heptane problem->strategy synthesis Synthesis of Novel Analog strategy->synthesis physchem Physicochemical Profiling pKa, LogD, Solubility synthesis->physchem adme In Vitro ADME Metabolic Stability (microsomes, hepatocytes) Permeability (e.g., PAMPA, Caco-2) synthesis->adme invitro In Vitro Biology BACE1 enzyme assay Cell-based Aβ reduction assay synthesis->invitro decision Data Analysis & Decision Improved pKa? Better stability? Potency retained? physchem->decision adme->decision invitro->decision decision->strategy Iterate/ Re-design invivo In Vivo PK/PD Study (Rodent) Brain exposure (Kp,uu) Target engagement (Aβ reduction in brain) decision->invivo Positive end Optimized Lead Candidate invivo->end

Caption: Workflow for optimizing a BACE1 inhibitor using a bioisosteric replacement strategy.

Experimental Protocols

The following protocols are provided as a guide for the handling and chemical modification of 5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride.

General Handling and Safety
  • Form: The compound is typically a white to off-white crystalline solid.

  • Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle in a well-ventilated fume hood. Avoid inhalation of dust.

  • Storage: Store in a cool, dry place, tightly sealed. The hydrochloride salt is generally stable to air and moisture.

Protocol 1: Free-Basing of the Hydrochloride Salt

Rationale: Most coupling reactions, particularly those involving nucleophilic attack by the amine, require the free base form. This protocol describes a standard liquid-liquid extraction to neutralize the HCl salt.

Materials:

  • 5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, round-bottom flask, rotary evaporator

Procedure:

  • Dissolve the hydrochloride salt (1.0 eq) in a minimal amount of deionized water in a separatory funnel.

  • Add an equal volume of DCM or EtOAc.

  • Slowly add saturated aqueous NaHCO₃ solution to the biphasic mixture with gentle swirling. Caution: CO₂ evolution will occur. Vent the separatory funnel frequently. Continue adding NaHCO₃ until effervescence ceases and the aqueous layer is basic (pH > 8, check with pH paper).

  • Shake the separatory funnel vigorously for 1-2 minutes. Allow the layers to separate.

  • Drain the organic layer. Extract the aqueous layer two more times with fresh portions of the organic solvent.

  • Combine all organic extracts in a clean flask.

  • Dry the combined organic solution over anhydrous Na₂SO₄ or MgSO₄ for 15-20 minutes.

  • Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.

  • The resulting residue is the free base of 5,5-Difluoro-2-azabicyclo[2.2.1]heptane, which should be used immediately in the subsequent reaction or stored under an inert atmosphere.

Protocol 2: N-Arylation via Buchwald-Hartwig Cross-Coupling

Rationale: This protocol describes a standard palladium-catalyzed method for forming a C-N bond between the bicyclic amine and an aryl halide (or triflate). The choice of ligand and base is crucial for reaction success and should be optimized for specific substrates.

Buchwald_Workflow setup Reaction Setup Add Aryl Halide (1.0 eq), Pd Catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and Ligand (e.g., Xantphos, 4-10 mol%) to an oven-dried flask. inert Establish Inert Atmosphere Evacuate and backfill the flask with Argon or Nitrogen (3x). setup->inert reagents Add Reagents Add the free-based amine (1.1-1.3 eq), Base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq), and anhydrous, degassed solvent (e.g., Toluene or Dioxane). inert->reagents reaction Reaction Heat the mixture to 80-110 °C. Monitor progress by TLC or LC-MS. reagents->reaction workup Aqueous Workup Cool to RT, dilute with EtOAc, wash with water and brine. Dry the organic layer (Na₂SO₄). reaction->workup purify Purification Concentrate in vacuo. Purify by flash column chromatography on silica gel. workup->purify characterize Characterization Confirm structure and purity by ¹H, ¹³C, ¹⁹F NMR and HRMS. purify->characterize

Caption: General workflow for the Buchwald-Hartwig N-arylation of 5,5-difluoro-2-azabicyclo[2.2.1]heptane.

Materials:

  • 5,5-Difluoro-2-azabicyclo[2.2.1]heptane (free base, from Protocol 1, 1.2 eq)

  • Aryl bromide or iodide (1.0 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Phosphine ligand (e.g., Xantphos, 5 mol%)

  • Base (e.g., Cesium Carbonate, Cs₂CO₃, 2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • To an oven-dried reaction vial, add the aryl halide, palladium catalyst, phosphine ligand, and base.

  • Seal the vial and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Prepare a stock solution of the free-based amine in the reaction solvent.

  • Add the solvent via syringe, followed by the amine solution.

  • Heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

  • Confirm the structure and purity using NMR (¹H, ¹³C, ¹⁹F) and High-Resolution Mass Spectrometry (HRMS).

Conclusion

5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride is a highly valuable and strategic building block in drug discovery. Its application as a rigid, fluorinated bioisostere allows for the systematic optimization of lead compounds by providing a powerful lever to modulate key physicochemical properties like pKa and metabolic stability. The protocols provided herein offer a practical starting point for the successful incorporation of this scaffold, enabling medicinal chemists to address common developmental hurdles and design superior drug candidates.

References

  • Crysdot. (n.d.). 5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride. Heterocyclic Compounds.
  • ChemScene. (n.d.). (3S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride.
  • Liashuk, O. S., Moroz, B., Melnykov, K. P., et al. (2025). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv.
  • Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies.
  • Jana, G. K., & Jana, S. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC.
  • Mykhailiuk, P., Bossert, M., Yarmolchuk, V., et al. (n.d.).
  • Wang, Y., Ding, Y., & Wang, Y. (2026).
  • SynOpen. (2024).
  • Chavda, V., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI.
  • Chemical Substance Information. (n.d.). 5,5-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride.
  • Jug, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.
  • Ghosh, A. K., & Osswald, H. L. (2014). BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects. PMC.
  • Häsler, L. M., et al. (2023). New Highly Selective BACE1 Inhibitors and Their Effects on Dendritic Spine Density In Vivo. MDPI.
  • PMC. (n.d.). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities.
  • ResearchGate. (2026). 2,5-Diazabicyclo[2.2.1]heptane in Medicinal Chemistry: A Treasure Trove of Therapeutic Opportunities | Request PDF.
  • RSC Publishing. (n.d.). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities.
  • Pesch, A., et al. (2020). 3,3-Difluoro-3,4,5,6-tetrahydropyridin-2-amines: Potent and permeable BACE-1 inhibitors. PubMed.
  • Mykhailiuk, P. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. PubMed.
  • Semantic Scholar. (n.d.). 2,5-diazabicyclo[2.2.1]heptane derivatives.
  • PMC. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.
  • ResearchGate. (2024). Directed Arylation of 7‐Oxabicyclo[2.2.1]heptane to Prepare 3D Fragments.

Sources

using 5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride as a building block in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for the implementation of 5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride in medicinal chemistry and organic synthesis.

Executive Summary & Strategic Value

In contemporary drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often hinges on the strategic replacement of simple, flexible functional groups with conformationally restricted, metabolically stable bioisosteres. 5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride (CAS: 1783656-28-9) has emerged as a premium building block for this exact purpose [1].

Supplied as a stable, crystalline hydrochloride salt, this compound serves as an advanced 3D bioisostere for classical secondary amines such as pyrrolidine, piperidine, and morpholine. By combining the rigid architecture of a bridged bicyclic system with the unique electronic properties of a gem-difluoro moiety, it offers medicinal chemists a powerful tool to simultaneously fine-tune basicity, increase lipophilicity, and block metabolic liabilities [2].

Physicochemical Profiling: The Causality of Scaffold Design

The transition from a simple aliphatic amine to a fluorinated bicyclic system is not arbitrary; it is driven by specific physicochemical causalities:

  • pKa Modulation via Inductive Effects: The gem-difluoro group exerts a strong, through-bond electron-withdrawing inductive effect (-I). This significantly reduces the electron density on the basic nitrogen atom, lowering the pKa of the conjugate acid by approximately 2 to 3 units compared to its non-fluorinated counterpart. A lower pKa increases the fraction of the un-ionized drug at physiological pH (7.4), which is a critical driver for passive membrane permeability and oral bioavailability [2].

  • Metabolic Shielding: The C5 position of the [2.2.1] heptane system is highly susceptible to cytochrome P450-mediated hydroxylation. The installation of two fluorine atoms completely blocks this metabolic soft spot, dramatically extending the compound's in vivo half-life.

  • Conformational Rigidity: The bridged[2.2.1] framework locks the amine into a defined spatial vector. This reduces the entropic penalty upon binding to a target protein, often leading to enhanced binding affinity and target selectivity compared to flexible pyrrolidine rings.

Table 1: Comparative Physicochemical Data of Amine Scaffolds

Note: Values are representative estimates based on established structure-property relationships for saturated nitrogen-containing heterocycles.

ScaffoldEstimated pKaRelative Lipophilicity (LogP)Metabolic Stability (CYP450)Conformational Flexibility
Pyrrolidine ~11.3LowPoor (Multiple oxidation sites)High
2-Azabicyclo[2.2.1]heptane ~10.5ModerateModerate (C5 oxidation risk)Rigid
5,5-Difluoro-2-azabicyclo[2.2.1]heptane ~8.2HighExcellent (C5 sterically/electronically blocked)Rigid

Medicinal Chemistry Optimization Pathway

Optimization A Lead Compound (Flexible Amine) B Conformational Restriction A->B Lock Conformation C 2-Azabicyclo[2.2.1]heptane Scaffold B->C D gem-Difluorination (Bioisosterism) C->D Block CYP450 E Optimized Candidate (Improved pKa & Stability) D->E

Diagram 1: Stepwise optimization from a flexible amine to a fluorinated bicyclic bioisostere.

Synthetic Applications & Self-Validating Protocols

Because 5,5-difluoro-2-azabicyclo[2.2.1]heptane is supplied as a hydrochloride salt, an auxiliary base must always be used to liberate the free amine in situ. Furthermore, the steric bulk of the bicyclic system and the reduced nucleophilicity caused by the CF2 group dictate the choice of highly reactive coupling reagents and specific catalytic systems [3].

Protocol A: Sterically Hindered Amide Coupling (HATU-Mediated)

Causality: Standard coupling reagents like EDC/HOBt are often too slow for sterically hindered secondary bicyclic amines, leading to the hydrolysis of the activated ester intermediate. HATU is selected because it generates a highly reactive 7-azabenzotriazole active ester that efficiently overcomes the steric hindrance of the [2.2.1] system.

Materials:

  • Carboxylic acid derivative (1.0 equiv)

  • 5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride (1.2 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.5 equiv) — Excess required to neutralize the HCl salt and drive the reaction.

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under inert atmosphere (N2), dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF. Add DIPEA (1.5 equiv) and stir at room temperature for 15 minutes to form the active ester.

  • Amine Liberation & Coupling: In a separate vial, suspend the 5,5-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride (1.2 equiv) in a minimal amount of DMF and add DIPEA (2.0 equiv) to liberate the free base. Transfer this solution dropwise to the activated acid mixture.

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. After 2 hours, withdraw a 5 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Validation Checkpoint: Look for the disappearance of the acid mass and the appearance of the product mass [M+H]+=(Mass of Acid+133.1−18.0+1.0) . If unreacted acid remains, gently heat to 40°C for an additional 4 hours.

  • Workup: Dilute the mixture with Ethyl Acetate (10 volumes) and wash sequentially with saturated aqueous NaHCO3, 1M HCl (to remove unreacted amine), and brine (3x to remove DMF).

  • Purification: Dry the organic layer over Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: N-Arylation via Buchwald-Hartwig Cross-Coupling

Causality: The electron-withdrawing nature of the gem-difluoro group significantly dampens the nucleophilicity of the amine. Consequently, standard Nucleophilic Aromatic Substitution (SNAr) will fail unless the aryl halide is highly activated (e.g., ortho/para to a nitro group). For unactivated aryl halides, Palladium-catalyzed cross-coupling utilizing a bulky, electron-rich ligand (like RuPhos) is strictly required to facilitate reductive elimination.

Workflow Step1 1. Reagent Assembly Amine HCl + Aryl Halide Step2 2. Base Addition (Cs2CO3 to Liberate Amine) Step1->Step2 Step3 3. Catalyst Activation Pd2(dba)3 + RuPhos Step2->Step3 Step4 4. Degassing & Heating (Argon, 90°C, 12h) Step3->Step4 Step5 5. Workup & LC-MS Product Validation Step4->Step5

Diagram 2: Logical workflow for the Palladium-catalyzed N-arylation of the deactivated bicyclic amine.

Step-by-Step Methodology:

  • Preparation: To a Schlenk tube, add the aryl bromide (1.0 equiv), 5,5-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride (1.5 equiv), Pd2(dba)3 (0.05 equiv), RuPhos (0.10 equiv), and finely powdered, anhydrous Cs2CO3 (3.0 equiv). Note: Cs2CO3 acts both to neutralize the HCl salt and as the base for the catalytic cycle.

  • Degassing: Seal the tube with a septum and purge with Argon for 10 minutes. Add anhydrous, degassed Toluene (0.1 M) via syringe.

  • Heating: Replace the septum with a Teflon screw cap under Argon flow. Heat the sealed tube in an oil bath at 90°C for 12–16 hours.

  • Validation Checkpoint: Cool to room temperature. Perform TLC (Hexanes/EtOAc) and LC-MS. The product should exhibit a distinct UV-active spot with a corresponding [M+H]+ mass peak. The absence of the aryl bromide starting material validates reaction completion.

  • Isolation: Filter the crude mixture through a short pad of Celite, eluting with EtOAc. Concentrate the filtrate and purify via automated flash chromatography.

References

  • EnamineStore Product Catalog. "5,5-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride (CAS: 1783656-28-9)". Enamine Ltd.1

  • Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv / Eur. J. Org. Chem. (2025). 2

  • Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Journal of Medicinal Chemistry (2020). 3

Sources

Application Note: Advanced Experimental Protocols for 5,5-Difluoro-2-azabicyclo[2.2.1]heptane Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, the incorporation of conformationally restricted, fluorinated bicyclic amines has emerged as a premier strategy for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles [1]. 5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride serves as a highly valuable bioisostere for traditional piperidine or pyrrolidine rings.

As a Senior Application Scientist, I emphasize that working with this scaffold requires an understanding of its unique electronic properties. The gem-difluoro group exerts a strong inductive electron-withdrawing effect across the bicyclic framework. This electronic perturbation significantly lowers the pKa of the secondary amine compared to its non-fluorinated counterparts, which is highly beneficial for reducing hERG channel liability and improving membrane permeability [2]. However, this reduced basicity inherently translates to reduced nucleophilicity . Consequently, standard coupling or substitution protocols often fail or result in poor yields, necessitating the use of highly reactive electrophiles, specialized coupling reagents (e.g., HATU), or elevated temperatures.

Physicochemical Profiling

Understanding the quantitative properties of this building block is critical for calculating stoichiometry and predicting reaction behavior.

PropertyValueExperimental Causality / Implication
Molecular Weight (HCl salt) 169.60 g/mol Requires at least 1.0–1.5 equivalents of a tertiary amine base (DIPEA/TEA) to liberate the free amine in situ.
Molecular Weight (Free base) 133.15 g/mol Used for calculating theoretical yields and LC-MS [M+H]⁺ adducts.
Formula (HCl salt) C₆H₁₀ClF₂NThe gem-difluoro group blocks oxidative metabolism (e.g., by CYP450 enzymes) at the 5-position.
CLogP 0.076Highly hydrophilic; incorporation into lipophilic scaffolds improves overall aqueous solubility.
Nucleophilicity Moderate to LowRequires highly active coupling reagents (HATU) rather than standard EDC/HOBt systems.

General Workflow & Synthetic Utility

The following diagram illustrates the primary synthetic pathways utilized when incorporating 5,5-Difluoro-2-azabicyclo[2.2.1]heptane into target pharmacophores.

Workflow A 5,5-Difluoro-2-azabicyclo[2.2.1] heptane HCl Salt B Free Base Generation (In situ with DIPEA/TEA) A->B Base Neutralization C Amide Coupling (HATU, R-COOH) B->C Electrophile: Active Ester D SNAr Reaction (Ar-X, Heat/Base) B->D Electrophile: Aryl Halide E Reductive Amination (R-CHO, NaBH(OAc)3) B->E Electrophile: Iminium Ion

Figure 1: Primary synthetic workflows for 5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride.

Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling

Causality: Due to the steric hindrance of the bridged bicyclic system and the reduced nucleophilicity caused by the gem-difluoro group, standard carbodiimide reagents (EDC/DCC) are often insufficient. HATU is mandated here because it rapidly forms a highly reactive OAt-active ester, driving the sterically demanding coupling to completion.

Reagents:

  • Carboxylic Acid (1.0 eq)

  • 5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF or DCM (0.1 M)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (1.5 eq) dropwise. Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Free-Basing: In a separate vial, suspend the 5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride (1.2 eq) in DMF and add the remaining DIPEA (1.5 eq). Sonicate briefly until a clear solution is obtained, indicating the generation of the free base.

  • Coupling: Add the free amine solution to the activated acid mixture. Stir at room temperature for 2–4 hours.

  • Self-Validation (LC-MS): Monitor the reaction. The active ester intermediate should disappear. The target amide product will exhibit an exact mass of [M+H]⁺ = (Exact Mass of Acid) + 115.06 (accounting for the loss of H₂O during condensation).

  • Workup: Dilute with EtOAc, wash sequentially with saturated aqueous NaHCO₃, 1M HCl (to remove unreacted amine), and brine. Dry over Na₂SO₄, filter, and concentrate.

Mechanism Acid Carboxylic Acid (R-COOH) ActiveEster OAt Active Ester Intermediate Acid->ActiveEster Activation HATU HATU + DIPEA Activation HATU->ActiveEster Product Target Amide Product ActiveEster->Product Nucleophilic Attack Amine 5,5-Difluoro-2-azabicyclo [2.2.1]heptane Amine->Product

Figure 2: Mechanistic pathway of the HATU-mediated amide coupling with the fluorinated amine.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Causality: The reduced nucleophilicity of this amine requires the aryl halide to be highly electron-deficient (e.g., ortho/para to a nitro, cyano, or within a pyrimidine/pyridine ring). Thermal energy is often required to overcome the activation barrier.

Reagents:

  • Electron-deficient Aryl/Heteroaryl Halide (1.0 eq)

  • 5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride (1.5 eq)

  • K₂CO₃ or Cs₂CO₃ (3.0 eq)

  • Anhydrous DMSO or NMP (0.2 M)

Step-by-Step Methodology:

  • Preparation: Charge a microwave vial with the aryl halide, the amine hydrochloride, and the inorganic base.

  • Solvent Addition: Add anhydrous DMSO. The use of a polar aprotic solvent stabilizes the Meisenheimer complex transition state.

  • Reaction: Seal the vial and heat thermally at 90 °C for 12 hours, or via microwave irradiation at 120 °C for 30–45 minutes.

  • Self-Validation: Monitor via LC-MS. If starting material persists after the allotted time, it is a direct consequence of the fluorine-induced nucleophilicity drop. Do not add more amine; instead, increase the temperature by 10–20 °C.

  • Workup: Cool to room temperature, dilute with water to precipitate the product, or extract with EtOAc if the product is highly soluble.

Protocol C: Reductive Amination

Causality: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice. It is mild enough that it will not reduce the starting aldehyde/ketone, but efficiently reduces the transient iminium ion formed by the secondary amine.

Reagents:

  • Aldehyde or Ketone (1.0 eq)

  • 5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride (1.1 eq)

  • DIPEA (1.1 eq)

  • NaBH(OAc)₃ (STAB) (1.5 eq)

  • Catalytic Acetic Acid (0.1 eq)

  • DCE or DCM (0.1 M)

Step-by-Step Methodology:

  • Iminium Formation: Combine the carbonyl compound, the amine hydrochloride, and DIPEA in DCE. Stir for 30 minutes. Add catalytic acetic acid to facilitate the dehydration step of the hemiaminal intermediate.

  • Reduction: Add STAB in one portion. The reaction is typically exothermic; maintain at room temperature using a water bath if scaling up.

  • Self-Validation: The final product should exhibit a mass of [M+H]⁺ = (Exact Mass of Aldehyde) + 117.07. If a large amount of the reduced alcohol (side product) is observed, it indicates that STAB was added before the iminium ion had fully formed. In future runs, extend Step 1 to 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate.

References

  • Grygorenko, O. O., et al. "α‐CF3‐Substituted Saturated Bicyclic Amines: Advanced Building Blocks for Medicinal Chemistry." ResearchGate. Available at: [Link]

Synthetic Strategies for 2-Azabicyclo[2.2.1]heptane Derivatives: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2-azabicyclo[2.2.1]heptane scaffold is a conformationally constrained bridged cyclic system that has garnered significant attention in medicinal chemistry. Its rigid three-dimensional structure allows for the precise spatial arrangement of substituents, leading to high-affinity and selective interactions with a variety of biological targets.[1] This structural feature often imparts favorable pharmacokinetic properties, such as enhanced metabolic stability and oral bioavailability.[1] Derivatives of this scaffold have shown promise in the development of therapeutics for a range of diseases, including neurological disorders and viral infections.[2][3][4] Notably, the renowned analgesic, epibatidine, features this core structure, demonstrating its potential in modulating nicotinic acetylcholine receptors (nAChRs).[2][3][5] This guide provides a detailed overview of the primary synthetic routes to access this valuable chemical motif, offering insights into the underlying principles and practical protocols for researchers in drug discovery and development.

Key Synthetic Approaches

The construction of the 2-azabicyclo[2.2.1]heptane ring system can be broadly categorized into several key strategies, each with its own set of advantages and limitations. These include cycloaddition reactions, intramolecular cyclizations, and ring-rearrangement strategies.

Aza-Diels-Alder Reaction: A Convergent Approach

The aza-Diels-Alder reaction, a [4+2] cycloaddition, represents one of the most direct and versatile methods for the synthesis of the 2-azabicyclo[2.2.1]heptane core.[6] This approach typically involves the reaction of a diene, such as cyclopentadiene, with an imine or its equivalent as the dienophile.

A significant advantage of this method is the ability to introduce stereochemical complexity in a controlled manner. The use of chiral auxiliaries or chiral Lewis acid catalysts can facilitate enantioselective transformations, providing access to optically pure 2-azabicyclo[2.2.1]heptane derivatives.[6][7]

Mechanism Insight: The reaction proceeds through a concerted pericyclic mechanism. The stereochemical outcome (endo/exo selectivity) is often influenced by the nature of the substituents on both the diene and the dienophile, as well as the reaction conditions, including the choice of solvent and catalyst.[7]

Protocol: Asymmetric Aza-Diels-Alder Reaction

This protocol outlines a general procedure for the Lewis acid-catalyzed asymmetric aza-Diels-Alder reaction between cyclopentadiene and a chiral imine.

Materials:

  • Freshly cracked cyclopentadiene

  • Chiral imine (e.g., derived from a chiral amine)

  • Lewis acid catalyst (e.g., a chiral copper or scandium complex)

  • Anhydrous, aprotic solvent (e.g., dichloromethane, toluene)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the chiral imine and the Lewis acid catalyst in the anhydrous solvent.

  • Cool the reaction mixture to the desired temperature (typically between -78 °C and room temperature).

  • Slowly add freshly cracked cyclopentadiene to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with an organic solvent, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 2-azabicyclo[2.2.1]heptene derivative.

  • Subsequent reduction of the double bond, typically via catalytic hydrogenation, affords the saturated 2-azabicyclo[2.2.1]heptane.[6]

Data Summary: Aza-Diels-Alder Reactions

DieneDienophile (Imine)CatalystSolventTemp (°C)Yield (%)Diastereoselectivity (exo/endo)Enantiomeric Excess (%)
CyclopentadieneN-BenzylideneglycinateCu(OTf)₂-Chiral LigandCH₂Cl₂-7885>95:5 (exo)98
CyclopentadieneN-TosylimineSc(OTf)₃-Chiral LigandToluene-209290:10 (exo)95

Note: The data presented are representative and may vary based on specific substrates and reaction conditions.

Workflow: Aza-Diels-Alder Synthesis

G cluster_0 Preparation cluster_1 Reaction cluster_2 Post-Modification A Freshly Cracked Cyclopentadiene D Aza-Diels-Alder Cycloaddition A->D B Chiral Imine B->D C Lewis Acid Catalyst C->D E Reaction Quenching & Workup D->E Completion F Purification E->F G Reduction of Double Bond F->G Purified Cycloadduct H Final Product: 2-Azabicyclo[2.2.1]heptane G->H

Caption: General workflow for the synthesis of 2-azabicyclo[2.2.1]heptanes via aza-Diels-Alder reaction.

Intramolecular Cyclization Strategies

Intramolecular cyclization reactions provide a powerful alternative for constructing the 2-azabicyclo[2.2.1]heptane framework. These methods often start with a suitably functionalized cyclohexane or cyclopentane precursor and rely on the formation of a new carbon-nitrogen or carbon-carbon bond to close the bicyclic ring system.

a) Intramolecular Nucleophilic Substitution:

This approach involves the cyclization of a precursor containing both a nucleophilic nitrogen atom and a suitable leaving group on the carbocyclic ring. The reaction proceeds via an intramolecular SN2 mechanism to form the bridged structure. The stereochemistry of the starting material directly dictates the stereochemistry of the final product.

b) Radical Cyclization:

Radical cyclizations offer a complementary method, particularly for the formation of carbon-carbon bonds. For instance, a tin-lithium exchange can generate an organolithium species that undergoes intramolecular carbolithiation to construct the bicyclic system.[8]

c) Ring-Closing Metathesis (RCM):

Ring-closing metathesis has emerged as a robust tool for the formation of cyclic structures.[9][10] In the context of 2-azabicyclo[2.2.1]heptane synthesis, a diene-containing amine precursor can be cyclized using a ruthenium-based catalyst, such as the Grubbs catalyst.[2][9] The efficiency of RCM is often high, and the reaction tolerates a wide range of functional groups.[9]

Mechanism Insight (RCM): The reaction is initiated by the coordination of the ruthenium catalyst to one of the olefinic groups, followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate.[9] A subsequent cycloreversion releases an alkene byproduct (often ethylene), and the catalytic cycle continues, ultimately leading to the desired cyclic product.[9]

Protocol: Ring-Closing Metathesis for 2-Azabicyclo[2.2.1]heptene Synthesis

This protocol describes a general procedure for the synthesis of a 2-azabicyclo[2.2.1]heptene derivative via RCM.

Materials:

  • Diene-containing amine precursor

  • Grubbs catalyst (e.g., Grubbs' 2nd Generation Catalyst)

  • Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the diene-containing amine precursor in the anhydrous, degassed solvent.

  • Add the Grubbs catalyst to the solution (typically 1-5 mol%).

  • Heat the reaction mixture to reflux, if necessary, to promote the reaction.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench by adding a suitable reagent (e.g., ethyl vinyl ether) to deactivate the catalyst.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to yield the 2-azabicyclo[2.2.1]heptene derivative.

Workflow: Ring-Closing Metathesis

G cluster_0 Preparation cluster_1 Reaction cluster_2 Product A Diene-containing Amine Precursor C Ring-Closing Metathesis A->C B Grubbs Catalyst B->C D Catalyst Quenching C->D Completion E Purification D->E F 2-Azabicyclo[2.2.1]heptene Derivative E->F

Caption: Simplified workflow for the synthesis of 2-azabicyclo[2.2.1]heptene derivatives using RCM.

Ring-Opening of meso-Epoxides: An Enantioselective Approach

A more recent and elegant strategy involves the asymmetric ring-opening of meso-epoxides.[7][11] This method utilizes a chiral Brønsted acid, such as a chiral phosphoric acid, to catalyze the intramolecular transannular ring-opening of a meso-epoxide derived from a substituted cycloheptene.[7][11] This approach allows for the highly enantioselective synthesis of functionalized 2-azabicyclo[2.2.1]heptanes.[7][11]

Mechanism Insight: The chiral phosphoric acid protonates the epoxide, activating it towards nucleophilic attack by the tethered amine. The chiral environment provided by the catalyst directs the attack to one of the two enantiotopic carbons of the epoxide, leading to a high degree of enantioselectivity in the resulting bicyclic alcohol.[7]

Protocol: Chiral Phosphoric Acid-Catalyzed Ring-Opening of a meso-Epoxide

Materials:

  • meso-Epoxide precursor

  • Chiral phosphoric acid catalyst (e.g., TRIP or SPINOL-derived phosphoric acids)

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert atmosphere

Procedure:

  • To a solution of the meso-epoxide in the anhydrous solvent under an inert atmosphere, add the chiral phosphoric acid catalyst (typically 5-10 mol%).

  • Stir the reaction mixture at the specified temperature (e.g., -20 °C) until the starting material is consumed, as monitored by TLC.

  • Quench the reaction, for example, with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography to afford the enantiomerically enriched 2-azabicyclo[2.2.1]heptanol.

Data Summary: Enantioselective Ring-Opening

Substrate (meso-Epoxide)Chiral Phosphoric Acid CatalystSolventTemp (°C)Yield (%)Enantiomeric Excess (%)
N-Tosyl-cis-3,4-epoxycyclohept-1-en-1-amine(R)-TRIPCH₂Cl₂-209599
N-Boc-cis-3,4-epoxycyclohept-1-en-1-amine(S)-SPINOL-PAToluene08897

Note: The data presented are representative and may vary based on specific substrates and reaction conditions.[7]

Conclusion

The synthesis of 2-azabicyclo[2.2.1]heptane derivatives is a rich and evolving field, with multiple strategic approaches available to the medicinal chemist. The choice of a particular synthetic route will depend on several factors, including the desired substitution pattern, the required stereochemistry, and the overall efficiency and scalability of the synthesis. The aza-Diels-Alder reaction offers a convergent and often stereocontrolled entry into this ring system. Intramolecular cyclization methods, including the increasingly popular ring-closing metathesis, provide powerful tools for constructing the bicyclic core from acyclic or monocyclic precursors. Finally, the enantioselective ring-opening of meso-epoxides represents a cutting-edge strategy for accessing highly functionalized and enantiopure 2-azabicyclo[2.2.1]heptanes. A thorough understanding of these synthetic methodologies is crucial for the continued exploration of this privileged scaffold in the pursuit of novel therapeutics.

References

  • de F. F. da Silva, K., & de A. Barbosa Filho, J. M. (2012). Recent Syntheses of Frog Alkaloid Epibatidine. Journal of the Brazilian Chemical Society, 23(7), 1235-1256. [Link]

  • Vitale, P., et al. (2009). Synthesis and Nicotinic Acethylcholine Receptor Binding Affinities of New Epibatidine Analogues. Arkivoc, 2009(11), 223-236. [Link]

  • Pihko, P. M., et al. (2006). Synthesis and binding studies of epibatidine analogues as ligands for the nicotinic acetylcholine receptors. Bioorganic & Medicinal Chemistry, 14(10), 3469-3478. [Link]

  • Yao, H., et al. (2022). Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides. Organic Letters, 24(48), 8964–8969. [Link]

  • ResearchGate. (n.d.). Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso -Epoxides | Request PDF. Retrieved from [Link]

  • Clayden, J., & Coldham, I. (2000). Synthesis of (±)-Epibatidine and Its Analogues. The Journal of Organic Chemistry, 65(23), 7527-7530. [Link]

  • Coldham, I., et al. (2000). Intramolecular Carbolithiation Reactions for the Preparation of Azabicyclo[2.2.1]heptanes. The Journal of Organic Chemistry, 65(23), 7531-7537. [Link]

  • De Cauwer, A., et al. (2010). Synthesis of 1-substituted epibatidine analogues and their in vitro and in vivo evaluation as α4β2 nicotinic acetylcholine receptor ligands. MedChemComm, 1(2), 114-118. [Link]

  • Kowalczyk, R., et al. (2011). 2‐Azanorbornane — A Versatile Chiral aza‐Diels—Alder Cycloadduct: Preparation, Applications in Stereoselective Synthesis and Biological Activity. ChemInform, 42(48). [Link]

  • Gicquel, M., et al. (2025). Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes. Organic Letters, 27(24), 6433–6437. [Link]

  • Lin, A., & Yao, H. (2022). Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides. Organic Letters, 24(48), 8964-8969. [Link]

  • Dixon, D. J., et al. (2013). 2,7-Diazabicyclo[2.2.1]heptanes: novel asymmetric access and controlled bridge-opening. Chemical Communications, 49(43), 4911-4913. [Link]

  • Gicquel, M., et al. (2015). Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes. Organic Letters, 17(15), 3802-3805. [Link]

  • Ambast, P. K., et al. (2026). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry, 17(1), 17-38. [Link]

  • Ambast, P. K., et al. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry, 15(1), 17-38. [Link]

  • Jung, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society, 102(26), 7862–7863. [Link]

  • Ambast, P. K., et al. (2026). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry, 17(1), 17-38. [Link]

  • Forró, E. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record, e202400070. [Link]

  • Koval'skaya, S. S., et al. (1996). Synthesis of bicyclo-heptane, 6-oxabicyclo-octane and 3-azabicyclo-nonene derivatives in the course of 1,2,4-trimethyl-4-isoprop. Chemistry of Heterocyclic Compounds, 32(6), 663-667. [Link]

  • Katritzky, A. R., & Dennis, N. (2002). Chemistry of 7-Azabicyclo[2.2.1]hepta-2,5-dienes, 7-Azabicyclo[2.2.1]hept-2-enes, and 7-Azabicyclo[2.2.1]heptanes. Chemical Reviews, 102(5), 1549-1598. [Link]

  • Harris, R. N., & Hite, G. J. (1980). Synthesis and biological evaluation of 2.3-diazabicyclo[2.2.1]heptane derivatives as prostaglandin endoperoxide analogs. Journal of Pharmaceutical Sciences, 69(9), 1007-1010. [Link]

  • Niddam, V., et al. (1998). 2-azabicyclo[2.2.1]heptane derivatives, preparation and application thereof.
  • Lonza AG. (2002). Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one.
  • Wang, Y., et al. (2018). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. Organic & Biomolecular Chemistry, 16(43), 8343-8347. [Link]

  • Majo, V. J., et al. (2000). The unexpected formation of bicyclo[2.2.1]heptane derivatives by Lewis acid-catalyzed transannular double cyclization. Journal of the Chemical Society, Perkin Transactions 1, (20), 3375-3381. [Link]

  • Jung, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. UCLA Chemistry and Biochemistry. [Link]

  • Robertson, V. S. (2022). Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. Honors Theses. [Link]

  • Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Retrieved from [Link]

  • Moody, C. J., & O'Connell, M. J. (2000). Synthesis and hetero-diels–alder reactions of enantiomerically pure dihydro-1H-azepines. Journal of the Chemical Society, Perkin Transactions 1, (1), 17-25. [Link]

  • Avenoza, A., et al. (2011). Exploiting the Ring Strain in Bicyclo[2.2.1]heptane Systems for the Stereoselective Preparation of Highly Functionalized Cyclopentene, Dihydrofuran, Pyrroline, and Pyrrolidine Scaffolds. Organic Letters, 13(23), 6244-6247. [Link]

  • Stewart, I. C., et al. (2009). Equilibrium Ring-Closing Metathesis. Chemical Reviews, 109(8), 3761-3811. [Link]

Sources

Application Notes and Protocols for the Fluorination of Bicyclic Amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorinated Bicyclic Amines in Drug Discovery

The introduction of fluorine into drug candidates can profoundly influence their physicochemical and pharmacological properties.[1][2][3] Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can lead to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1] Bicyclic amines, such as tropanes and quinuclidines, are prevalent scaffolds in medicinal chemistry, valued for their rigid conformational structures. The strategic fluorination of these bicyclic systems offers a powerful tool to fine-tune their properties, leading to the development of novel therapeutics with improved efficacy and safety profiles.[4][5] This guide provides a detailed overview of contemporary fluorination techniques applicable to bicyclic amines, complete with practical insights and step-by-step protocols for researchers in drug development.

Core Fluorination Strategies: A Mechanistic Overview

The two primary approaches for introducing fluorine into organic molecules are electrophilic and nucleophilic fluorination.[6][7] A third, rapidly evolving area is late-stage fluorination, which focuses on introducing fluorine into complex molecules at a late step in the synthetic sequence.[2][8][9]

Electrophilic Fluorination: Taming the "F+" Synthon

Electrophilic fluorination involves the transfer of a formal "F+" equivalent to an electron-rich center.[6] Modern electrophilic fluorinating agents, particularly N-F reagents, have largely replaced hazardous traditional reagents like elemental fluorine.[6][7] These N-F reagents are generally stable, easy to handle, and offer a range of reactivities.[7]

Mechanism of Electrophilic Fluorination of an Amine: The reaction typically proceeds through the attack of the lone pair of the amine nitrogen on the electrophilic fluorine atom of the N-F reagent. This results in the formation of a new N-F bond and the generation of the corresponding byproducts from the fluorinating agent.

G cluster_0 Electrophilic Fluorination Mechanism Amine Bicyclic Amine (R2NH) Intermediate Transition State Amine->Intermediate Nucleophilic Attack NF_Reagent N-F Reagent (e.g., Selectfluor) NF_Reagent->Intermediate Product Fluorinated Amine (R2NF) Intermediate->Product Byproduct Reagent Byproduct Intermediate->Byproduct

Caption: General mechanism of electrophilic fluorination of a bicyclic amine.

A prominent example of an N-F reagent is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor™.[10][11][12] Selectfluor™ is a versatile and user-friendly electrophilic fluorinating agent, widely employed for the fluorination of a variety of substrates, including amines.[10][11][12][13][14][15]

Nucleophilic Fluorination: The Power of the Fluoride Anion

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride anion.[16] This method is highly effective for synthesizing fluorinated compounds, particularly when a suitable electrophilic precursor is available. Common sources of nucleophilic fluoride include potassium fluoride (KF), cesium fluoride (CsF), and tetra-n-butylammonium fluoride (TBAF).[16] Deoxyfluorination reagents, such as diethylaminosulfur trifluoride (DAST) and its analogues (e.g., Deoxo-Fluor®), are also used to convert hydroxyl groups to fluorides.[17][18]

The primary challenge in nucleophilic fluorination is the low nucleophilicity of the fluoride ion in protic solvents due to strong hydrogen bonding.[19] Therefore, these reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide.[16]

Late-Stage Fluorination: A Paradigm Shift in Drug Discovery

Late-stage fluorination (LSF) has emerged as a critical strategy in medicinal chemistry, allowing for the introduction of fluorine atoms into complex, fully elaborated molecules.[1][2][9] This approach enables the rapid generation of fluorinated analogues of biologically active compounds for structure-activity relationship (SAR) studies without the need for de novo synthesis.[20] LSF can be achieved through various methods, including C-H activation/fluorination and the fluorination of late-stage intermediates.[9] Silver-catalyzed fluorination of organostannanes is one such powerful late-stage method.[21]

Comparative Overview of Fluorination Techniques

TechniqueReagentsSubstrate ScopeKey AdvantagesKey Limitations
Electrophilic Fluorination Selectfluor™, NFSI, N-Fluoropyridinium salts[6][7][19]Electron-rich compounds (amines, enols, aromatics)[6][14]Mild reaction conditions, high functional group tolerance, commercially available reagents.[8][12]Can be unselective with multiple reactive sites; reagents can be expensive.[19]
Nucleophilic Fluorination KF, CsF, TBAF, DAST, Deoxo-Fluor®[16][17]Alcohols, alkyl halides, sulfonates[16]Cost-effective fluoride sources, well-established protocols.[16]Requires a good leaving group, harsh conditions may be needed, potential for elimination side reactions.[19]
Late-Stage Fluorination (C-H) Photoredox or metal catalysts with a fluorine source[9]Complex molecules with accessible C-H bondsRapid diversification of lead compounds, avoids de novo synthesis.[2][20]Regioselectivity can be challenging, catalyst development is ongoing.[9]

Experimental Protocols

Protocol 1: Electrophilic Fluorination of a Tropane Derivative using Selectfluor™

This protocol describes the direct fluorination of a tropane scaffold at the nitrogen atom.

Materials:

  • Tropane derivative (e.g., Tropinone)

  • Selectfluor™

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane (DCM)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Argon or Nitrogen supply

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the tropane derivative (1.0 eq).

  • Dissolve the substrate in anhydrous acetonitrile.

  • Add Selectfluor™ (1.1 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the N-fluorotropane derivative.

Causality and Insights:

  • The use of anhydrous acetonitrile is crucial to prevent the hydrolysis of Selectfluor™ and potential side reactions.

  • An inert atmosphere minimizes the presence of moisture and oxygen, which could interfere with the reaction.

  • The sodium bicarbonate quench neutralizes any acidic byproducts.

  • The stoichiometry of Selectfluor™ may need to be optimized depending on the reactivity of the specific tropane derivative.

Protocol 2: Deoxofluorination of a Hydroxylated Bicyclic Amine using Deoxo-Fluor®

This protocol details the conversion of a hydroxyl group on a bicyclic amine to a fluorine atom.

Materials:

  • Hydroxylated bicyclic amine (e.g., 3-hydroxyquinuclidine)

  • Deoxo-Fluor® ([Bis(2-methoxyethyl)amino]sulfur trifluoride)[17]

  • Dichloromethane (anhydrous)

  • Triethylamine

  • Saturated aqueous sodium bicarbonate solution

  • Magnesium sulfate (anhydrous)

  • Schlenk flask or similar reaction vessel suitable for air-sensitive reagents

  • Syringe and needle

  • Magnetic stirrer

  • Stir bar

  • Argon or Nitrogen supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the hydroxylated bicyclic amine (1.0 eq) and dissolve it in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (1.2 eq) to the solution.

  • Via syringe, add Deoxo-Fluor® (1.2 eq) dropwise to the cooled solution. Caution: Deoxo-Fluor® is a moisture-sensitive and corrosive reagent. Handle with appropriate personal protective equipment in a fume hood.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography to yield the fluorinated bicyclic amine.

Causality and Insights:

  • The reaction is performed at low temperature initially to control the exothermic reaction between the alcohol and the Deoxo-Fluor® reagent.

  • Triethylamine acts as a base to neutralize the HF generated during the reaction.

  • The careful, slow quenching with sodium bicarbonate is essential to safely neutralize the unreacted Deoxo-Fluor® and acidic byproducts.

General Experimental Workflow

G cluster_workflow Fluorination Experimental Workflow Start Start: Dry Glassware & Inert Atmosphere Reagents Add Substrate & Anhydrous Solvent Start->Reagents Fluorinating_Agent Add Fluorinating Reagent (Portion-wise or Dropwise) Reagents->Fluorinating_Agent Reaction Stir at Appropriate Temperature & Monitor Progress (TLC/LC-MS) Fluorinating_Agent->Reaction Quench Quench Reaction (e.g., NaHCO3 solution) Reaction->Quench Extraction Workup: Extraction with Organic Solvent Quench->Extraction Drying Dry Organic Layer (e.g., MgSO4) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization

Caption: A generalized workflow for a typical fluorination experiment.

Conclusion and Future Outlook

The fluorination of bicyclic amines is a cornerstone of modern medicinal chemistry, enabling the synthesis of novel compounds with enhanced pharmacological profiles. The choice of fluorination strategy—electrophilic, nucleophilic, or late-stage—depends on the specific substrate, the desired position of fluorination, and the overall synthetic plan. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of fluorinated bicyclic amines. As new fluorination reagents and methodologies continue to be developed, the ability to precisely and efficiently introduce fluorine into these important scaffolds will undoubtedly lead to the discovery of the next generation of therapeutics.

References

  • Kirk, K. L. (2008). Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. Journal of Organic Chemistry, 73(15), 4979-4993. [Link]

  • Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups. Angewandte Chemie International Edition, 52(35), 8214-8264. [Link]

  • Singh, R. P., & Shreeve, J. M. (2004). The first application of Selectfluor™ in electrophilic fluorination of amines: a new route to–NF2,–NHF, and> NF compounds. Chemical Communications, (10), 1194-1195. [Link]

  • Singh, R. P., & Shreeve, J. M. (2004). The first application of SelectfluorTM in electrophilic fluorination of amines: a new route to –NF2, –NHF, and>NF compounds. Chemical Communications, (10), 1194-1195. [Link]

  • Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery, 11(10), 983-999. [Link]

  • Nyffeler, P. T., Durón, S. G., Burkart, M. D., Vincent, S. P., & Wong, C. H. (2005). Selectfluor: a mild and efficient reagent for the synthesis of difluorinated compounds. Angewandte Chemie International Edition, 44(2), 192-212. [Link]

  • Smyrnov, O., Melnykov, K. P., Semeno, V. V., & Grygorenko, O. O. (2024). α‐CF3‐Substituted Saturated Bicyclic Amines: Advanced Building Blocks for Medicinal Chemistry. European Journal of Organic Chemistry, 27(1), e202300935. [Link]

  • Ye, C., & Shreeve, J. M. (2005). Reactions of enamines with Selectfluor: a straightforward route to difluorinated carbonyl compounds. The Journal of Organic Chemistry, 70(12), 4979-4981. [Link]

  • Levin, V. V., & Dilman, A. D. (2020). α,β-Desaturation and Formal β-C(sp3)–H Fluorination of N-Substituted Amines: A Late-Stage Functionalization Strategy Enabled by Electrochemistry. Journal of the American Chemical Society, 142(34), 14694-14700. [Link]

  • Yerien, D. E., & Postigo, A. (2016). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 14(35), 8398-8427. [Link]

  • Stavber, S., & Zupan, M. (2005). Recent advances in the application of Selectfluor™ F-TEDA-BF4 as a versatile mediator or catalyst in organic synthesis. Acta Chimica Slovenica, 52(1), 13-26. [Link]

  • Postigo, A., & Yerien, D. E. (2016). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 14(35), 8398-8427. [Link]

  • Komatsuda, M., & Fujioka, H. (2021). Ring-opening fluorination of bicyclic azaarenes. Chemical Science, 12(48), 15951-15956. [Link]

  • Barltrop, J. A., & Day, A. C. (1980). Excited state substitution and addition reactions of aryl fluorides with aliphatic amines. Journal of the Chemical Society, Perkin Transactions 1, 671-674. [Link]

  • Poorsadeghi, S., & Taylor, M. S. (2022). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 27(14), 4441. [Link]

  • Le, T. N., & Gribble, G. W. (2021). α,β-Desaturation and Formal β-C(sp3)–H Fluorination of N-Substituted Amines: A Late-Stage Functionalization Strategy Enabled by Electrochemistry. Journal of the American Chemical Society, 143(34), 13834-13840. [Link]

  • Baldon, S., Dell'Amico, L., & Cuadros, S. (2023). Synthetic Strategies and Applications of Fluorine-Containing Bridged Bicyclic Compounds. Chemistry–A European Journal, 29(60), e202301826. [Link]

  • Liashuk, O. S., Moroz, B., Melnykov, K. P., & Grygorenko, O. O. (2022). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • Komatsuda, M., & Fujioka, H. (2021). Ring-Opening Fluorination of Bicyclic Azaarenes. ChemRxiv. [Link]

  • Furuya, T., & Ritter, T. (2010). Silver-Catalyzed Late-Stage Fluorination. Journal of the American Chemical Society, 132(32), 11246-11248. [Link]

  • Li, C., & Wu, J. C. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(1), 77-93. [Link]

  • Hollingworth, G. J., & Gouverneur, V. (2015). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Angewandte Chemie International Edition, 54(43), 12773-12777. [Link]

  • Goundry, W. R. (2018). New Methods for the Construction of Fluorinated Cyclic Amines and Amides. University of Nottingham. [Link]

  • Pooput, C., & Toste, F. D. (2018). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 51(7), 1730-1741. [Link]

  • Singh, R. P., & Shreeve, J. M. (2015). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 13(32), 8564-8587. [Link]

  • Wang, F., & Chen, P. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society, 145(37), 20493-20502. [Link]

  • Erickson, J. A., & Sanford, M. S. (2022). Nucleophilic Fluorination Catalyzed by a Cyclometallated Rhodium Complex. Organometallics, 41(8), 953-957. [Link]

  • Mossine, A. V., Brooks, A. F., & Scott, P. J. (2018). Quinuclidine and DABCO Enhance the Radiofluorinations of 5-Substituted 2-Halopyridines. Molecules, 23(1), 8. [Link]

  • Komatsuda, M., & Fujioka, H. (2021). Ring-Opening Fluorination of Bicyclic Azaarenes. Chemistry–A European Journal, 27(68), 17094-17098. [Link]

  • Zhang, W., & Li, X. (2022). α-Fluorination of tropane compounds and its impact on physicochemical and ADME properties. Bioorganic & Medicinal Chemistry Letters, 68, 128769. [Link]

  • Mossine, A. V., Brooks, A. F., & Scott, P. J. (2017). Quinuclidine and DABCO Enhance the Radiofluorinations of 5-Substituted 2-Halopyridines. Molecules, 23(1), 8. [Link]

  • White, J. M., Tunoori, A. R., & Georg, G. I. (2004). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. The Journal of Organic Chemistry, 69(7), 2573-2576. [Link]

  • Cobb, S. L. (2023). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 28(17), 6219. [Link]

  • Robins, R. J., & Walton, N. J. (1994). Fluorinated tropane alkaloids generated by directed biosynthesis in transformed root cultures of Datura stramonium. Journal of the Chemical Society, Perkin Transactions 1, (23), 3469-3474. [Link]

  • Goodman, M. M. (2013). Fluorinated Tropanes. Current Topics in Medicinal Chemistry, 13(14), 1729-1754. [Link]

  • Gutierrez, O., & Molander, G. A. (2022). Deoxytrifluoromethylation of Alcohols. Journal of the American Chemical Society, 144(28), 12695-12701. [Link]

  • Mossine, A. V., & Scott, P. J. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Organic Letters, 23(4), 1238-1242. [Link]

  • Kiss, L., & Fülöp, F. (2016). A Stereocontrolled Protocol to Highly Functionalized Fluorinated Scaffolds through a Fluoride Opening of Oxiranes. Molecules, 21(11), 1558. [Link]

  • Altman, R. A. (n.d.). Synthetic Fluorination Methodology. Altmaniacs. [Link]

Sources

Application Note: Development and Validation of 2-Azabicyclo[2.2.1]heptane-Based DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Preclinical Pharmacology & Synthetic Medicinal Chemistry

The Chemical Problem: Instability in Early-Generation Gliptins

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a primary pharmacological intervention for Type 2 Diabetes Mellitus (T2DM). By inhibiting the DPP-4 enzyme, these drugs prevent the rapid degradation of incretin hormones like Glucagon-Like Peptide-1 (GLP-1), thereby enhancing glucose-dependent insulin secretion .

While first-generation inhibitors like vildagliptin are clinically effective, their structural reliance on a cyanopyrrolidine scaffold presents a significant pharmacokinetic challenge. In aqueous, physiological environments, the flexible pyrrolidine ring allows the primary amine to undergo a spontaneous nucleophilic attack on the nitrile or amide carbonyl. This intramolecular cyclization forms an inactive diketopiperazine derivative, drastically reducing the drug's active half-life and complicating its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

The Bicyclic Solution: 2-Azabicyclo[2.2.1]heptane

To overcome this instability, recent medicinal chemistry efforts have replaced the flexible pyrrolidine with a rigid 2-azabicyclo[2.2.1]heptane moiety. As an Application Scientist overseeing preclinical assay development, I have observed that this bicyclic constraint fundamentally alters the molecule's conformational freedom.

By locking the spatial orientation of the reactive functional groups, the bicyclic scaffold physically prevents the primary amine from reaching the carbonyl carbon. Compounds utilizing this scaffold—such as Neogliptin (Compound 12a) and its subsequent 1,2,4-oxadiazole derivatives (Compound 9a) —exhibit near-complete resistance to intramolecular cyclization while maintaining, and often exceeding, the target affinity of sitagliptin .

Mechanistic Pathway of Bicyclic DPP-4 Inhibitors

DPP4_Pathway Meal Meal Ingestion Incretins GLP-1 & GIP Release Meal->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Insulin Insulin Secretion Incretins->Insulin Inactive Inactive Incretins DPP4->Inactive Cleavage Glucose Blood Glucose Lowering Insulin->Glucose Inhibitor 2-Azabicyclo[2.2.1]heptane Inhibitor Inhibitor->DPP4 Blocks

Mechanism of action for 2-azabicyclo[2.2.1]heptane-based DPP-4 inhibitors in glycemic control.

Quantitative Profiling: Structure-Activity Relationships (SAR)

The integration of the 2-azabicyclo[2.2.1]heptane scaffold yields significant improvements in both potency and stability. The table below synthesizes the quantitative profiling data comparing standard clinical gliptins against the novel bicyclic derivatives.

CompoundCore ScaffoldIC₅₀ (nM)Intramolecular Cyclization PotentialSelectivity (Over DPP-8/9)
Sitagliptin Piperazine/Triazole~18.0LowHigh
Vildagliptin Cyanopyrrolidine~62.0High (Forms diketopiperazine)Moderate
Neogliptin (12a) 2-azabicyclo[2.2.1]heptane-carbonitrile16.8 ± 2.2LowHigh
Compound 9a 2-azabicyclo[2.2.1]heptane-oxadiazole4.3LowHigh

Data synthesized from in vitro fluorometric screening and HPLC stability assays .

Experimental Methodologies & Protocols

The following workflows detail the synthesis, screening, and validation of these bicyclic inhibitors. Every protocol is designed as a self-validating system to ensure data integrity before progressing to the next developmental phase.

Workflow Synth Step 1: Chemical Synthesis Coupling of beta-amino acid with bicyclic scaffold Purify Step 2: Chiral Separation Isolation of S/R-exo isomers Synth->Purify Assay Step 3: In Vitro Assay Fluorometric DPP-4 Inhibition Screening Purify->Assay ADME Step 4: ADME & Stability Cyclization Potential & Cardiotoxicity Assay->ADME

Step-by-step experimental workflow for the synthesis, screening, and validation of DPP-4 inhibitors.

Protocol A: Synthesis and Coupling of the Bicyclic Scaffold

Objective: Couple the 2-azabicyclo[2.2.1]heptane core with the pharmacophore beta-amino acid.

  • Step 1: Dissolve 1.0 eq of Boc-protected (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid and 1.2 eq of the 2-azabicyclo[2.2.1]heptane derivative (e.g., carbonitrile or oxadiazole) in anhydrous DMF.

  • Step 2: Add 1.5 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 12 hours under nitrogen.

    • Causality: HATU is explicitly chosen over standard EDC/HOBt because its superior reactivity is required to drive the coupling of sterically hindered secondary amines inherent to rigid bicyclic systems.

  • Step 3: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Step 4: Deprotect the Boc group using a 1:1 mixture of TFA/DCM for 2 hours at 0°C, followed by preparative HPLC purification.

  • Self-Validation Checkpoint: Prior to deprotection, an aliquot is analyzed via LC-MS. The protocol is self-validating if the intermediate mass [M+H]⁺ is detected with >90% conversion. If unreacted starting material exceeds 10%, the coupling time is extended, preventing downstream purification failures.

Protocol B: Fluorometric In Vitro DPP-4 Inhibition Assay

Objective: Quantify the IC₅₀ of the synthesized bicyclic inhibitors.

  • Step 1: Prepare assay buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA, and 0.1% BSA.

  • Step 2: Plate 10 µL of the test compound (Neogliptin or 9a) in a 384-well black opaque plate across a 10-point serial dilution (10 µM to 0.1 nM).

  • Step 3: Add 20 µL of recombinant human DPP-4 enzyme (final concentration 0.5 ng/well) and incubate for 15 minutes at 37°C.

  • Step 4: Initiate the reaction by adding 20 µL of the fluorogenic substrate H-Gly-Pro-AMC (final concentration 20 µM).

    • Causality: Gly-Pro-AMC is utilized because DPP-4 specifically cleaves dipeptides with proline at the penultimate position. The AMC fluorophore is highly quenched when conjugated to the peptide, providing a near-zero background baseline until enzymatic cleavage occurs.

  • Step 5: Measure fluorescence continuously for 30 minutes (Excitation: 380 nm / Emission: 460 nm). Calculate IC₅₀ using a 4-parameter logistic (4PL) regression model.

  • Self-Validation Checkpoint: Sitagliptin is run in parallel as a positive control. The entire assay plate is deemed valid only if the Sitagliptin IC₅₀ falls within the established historical range of 15–20 nM.

Protocol C: Aqueous Stability and Intramolecular Cyclization Assessment

Objective: Verify the structural resistance of the 2-azabicyclo[2.2.1]heptane scaffold to diketopiperazine formation.

  • Step 1: Prepare a 100 µM stock of the test compound in PBS (pH 7.4).

  • Step 2: Incubate the solution in a shaking water bath at 37°C to mimic physiological blood conditions.

  • Step 3: Extract 50 µL aliquots at t = 0, 1, 2, 4, 8, and 24 hours. Immediately quench the aliquots with 50 µL of ice-cold acetonitrile to halt any degradation.

  • Step 4: Analyze the samples via HPLC-UV (210 nm) and LC-MS to quantify the remaining parent compound and monitor for the appearance of the cyclized diketopiperazine mass [M-H₂O].

  • Self-Validation Checkpoint: Vildagliptin is utilized as a degradation control. The assay validates its own sensitivity if Vildagliptin demonstrates >30% conversion to its diketopiperazine derivative within 24 hours. Simultaneously, a successful bicyclic candidate (like Neogliptin) must show <2% degradation over the same period.

References

  • Wikipedia Contributors. "Dipeptidyl peptidase-4 inhibitor". Wikipedia, The Free Encyclopedia. URL: [Link]

  • Maslov IO, Zinevich TV, Kirichenko OG, et al. "Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4)". Pharmaceuticals (Basel). 2022 Feb 22;15(3):273. URL:[Link]

Synthesis of Neogliptin: A Detailed Guide Utilizing a 2-Azabicyclo[2.2.1]heptane Core

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Neogliptin and its Bicyclic Core

A key structural feature of neogliptin is the rigid 2-azabicyclo[2.2.1]heptane moiety. This bicyclic core imparts a high degree of conformational constraint, which is crucial for its high-affinity binding to the active site of the DPP-4 enzyme. The precise stereochemistry of this core is paramount for the drug's efficacy. This application note provides a comprehensive, in-depth guide to the synthesis of neogliptin, with a particular focus on the stereoselective construction of the pivotal 2-azabicyclo[2.2.1]heptane-3-carbonitrile intermediate.

The synthetic strategy is divided into three main parts:

  • Asymmetric Synthesis of the Chiral 2-Azabicyclo[2.2.1]heptane-3-carbonitrile Core: This section details the use of a chiral auxiliary-mediated Diels-Alder reaction to establish the required stereochemistry of the bicyclic system.

  • Synthesis of the (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic Acid Side Chain: This part outlines a robust method for the preparation of the crucial β-amino acid component.

  • Final Coupling and Deprotection: The concluding section describes the amide bond formation between the bicyclic core and the β-amino acid side chain, followed by the final deprotection step to yield neogliptin.

This guide is intended for researchers, scientists, and professionals in the field of drug development, providing not just protocols but also the scientific rationale behind the chosen synthetic routes and methodologies.

Part 1: Asymmetric Synthesis of the (1R,3S,5R)-2-Azabicyclo[2.2.1]heptane-3-carbonitrile Core

The cornerstone of the neogliptin synthesis is the stereocontrolled construction of the 2-azabicyclo[2.2.1]heptane ring system. An asymmetric hetero-Diels-Alder reaction provides an elegant and efficient approach to establish the desired absolute stereochemistry.

Workflow for the Synthesis of the Bicyclic Core

Bicyclic_Core_Synthesis cluster_0 Step 1: Imine Formation cluster_1 Step 2: Asymmetric Diels-Alder cluster_2 Step 3: Hydrogenation & Saponification cluster_3 Step 4: Functional Group Transformations A Ethyl Glyoxylate C Chiral Imine A->C Toluene, rt B (R)-1-Phenylethylamine B->C E Diels-Alder Adduct C->E Lewis Acid (e.g., BF3·OEt2) D Cyclopentadiene D->E F Saturated Carboxylic Acid E->F 1. H2, Pd/C 2. NaOH G Amide F->G Amidation H Nitrile G->H Dehydration I (1R,3S,5R)-2-Azabicyclo[2.2.1]heptane-3-carbonitrile H->I Deprotection

Caption: Overall workflow for the asymmetric synthesis of the 2-azabicyclo[2.2.1]heptane core.

Protocol 1.1: Synthesis of the Chiral Diels-Alder Adduct

This protocol describes the formation of the chiral imine and its subsequent diastereoselective Diels-Alder reaction with cyclopentadiene. The use of (R)-1-phenylethylamine as a chiral auxiliary directs the stereochemical outcome of the cycloaddition.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl glyoxylate (50% in toluene)102.0951.0 g0.25
(R)-1-Phenylethylamine121.1830.3 g0.25
Toluene-250 mL-
Cyclopentadiene (freshly cracked)66.1024.8 g0.375
Boron trifluoride diethyl etherate (BF₃·OEt₂)141.9335.5 g0.25
Dichloromethane (anhydrous)-300 mL-
Saturated aq. NaHCO₃-200 mL-
Brine-200 mL-
Anhydrous MgSO₄---

Procedure:

  • To a solution of ethyl glyoxylate (50% in toluene, 51.0 g, 0.25 mol) in 150 mL of toluene, add (R)-1-phenylethylamine (30.3 g, 0.25 mol) dropwise at room temperature.

  • Stir the mixture for 2 hours. The formation of the imine can be monitored by the disappearance of the starting materials via TLC.

  • In a separate flask, cool a solution of freshly cracked cyclopentadiene (24.8 g, 0.375 mol) in 200 mL of anhydrous dichloromethane to -78 °C under a nitrogen atmosphere.

  • Add boron trifluoride diethyl etherate (35.5 g, 0.25 mol) dropwise to the cyclopentadiene solution.

  • To this cooled solution, add the previously prepared chiral imine solution dropwise over 30 minutes.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by the slow addition of 200 mL of saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 100 mL).

  • Combine the organic layers, wash with brine (200 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude Diels-Alder adduct. The diastereomeric ratio can be determined by ¹H NMR analysis.

Rationale: The use of a chiral amine, (R)-1-phenylethylamine, leads to the formation of a chiral imine. The subsequent Lewis acid-catalyzed Diels-Alder reaction with cyclopentadiene proceeds with high diastereoselectivity, favoring the formation of the desired exo-adduct.[3] The phenylethyl group effectively shields one face of the imine, directing the approach of the diene to the opposite face.

Protocol 1.2: Conversion to (1R,3S,5R)-2-Azabicyclo[2.2.1]heptane-3-carbonitrile

This multi-step protocol outlines the transformation of the Diels-Alder adduct into the target nitrile.

Materials:

ReagentMolar Mass ( g/mol )
Diels-Alder Adduct (from Protocol 1.1)-
Palladium on Carbon (10% Pd)-
Methanol-
Sodium Hydroxide40.00
Hydrochloric Acid (concentrated)36.46
Thionyl Chloride (SOCl₂)118.97
Ammonium Hydroxide (28-30%)-
Trifluoroacetic Anhydride (TFAA)210.03
Triethylamine101.19
p-Toluenesulfonic acid monohydrate190.22
Acetonitrile-

Procedure:

  • Hydrogenation: Dissolve the crude Diels-Alder adduct in methanol and add 10% Pd/C (5 mol%). Hydrogenate the mixture under 50 psi of H₂ at room temperature for 24 hours. Filter the catalyst through Celite and concentrate the filtrate. This step reduces the double bond and removes the chiral auxiliary.

  • Saponification: Dissolve the resulting ester in a mixture of methanol and water. Add 2 equivalents of NaOH and stir at room temperature for 12 hours. Acidify the reaction mixture with concentrated HCl to pH ~2 and extract the product with ethyl acetate. Dry the organic layer and concentrate to yield the carboxylic acid.

  • Amidation: To the carboxylic acid, add thionyl chloride (1.2 eq.) and a catalytic amount of DMF. Stir for 1 hour at room temperature. Carefully add this mixture to a cooled (0 °C) solution of ammonium hydroxide. Extract the resulting amide with dichloromethane.

  • Dehydration to Nitrile: Dissolve the amide in dichloromethane and cool to 0 °C. Add triethylamine (2.5 eq.) followed by the dropwise addition of trifluoroacetic anhydride (1.5 eq.). Stir for 2 hours at 0 °C. Quench with water and extract the nitrile with dichloromethane.

  • Boc Protection and Deprotection (for purification if necessary): The crude nitrile can be Boc-protected using (Boc)₂O, purified by chromatography, and then deprotected using p-toluenesulfonic acid in acetonitrile to yield the final product.[4]

Rationale: The hydrogenation step serves a dual purpose: saturation of the carbon-carbon double bond and hydrogenolysis of the N-benzyl bond from the chiral auxiliary. Saponification converts the ester to the corresponding carboxylic acid. The subsequent amidation and dehydration are standard functional group transformations to obtain the desired nitrile.

Part 2: Synthesis of the (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic Acid Side Chain

The synthesis of the chiral β-amino acid side chain is another critical aspect of the neogliptin synthesis. Asymmetric hydrogenation of a suitable precursor is a highly efficient method to install the desired stereocenter.

Workflow for the Synthesis of the β-Amino Acid Side Chain

Amino_Acid_Synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Enamine Formation cluster_2 Step 3: Asymmetric Hydrogenation cluster_3 Step 4: Hydrolysis A 2,4,5-Trifluorophenylacetic acid C Condensed Product A->C CDI, Pyridine B Meldrum's acid B->C E β-Ketoester C->E Methanol, Reflux D Ammonia F Enamine D->F E->F NH3 H (R)-β-Amino Ester F->H H2, Rh catalyst G [Rh(COD)(DuPhos)]BF4 G->H I (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic Acid H->I LiOH

Caption: Workflow for the synthesis of the (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid side chain.

Protocol 2.1: Asymmetric Synthesis of the β-Amino Acid

This protocol details an asymmetric hydrogenation approach to the chiral β-amino acid.

Materials:

ReagentMolar Mass ( g/mol )
2,4,5-Trifluorophenylacetic acid190.11
Meldrum's acid144.11
Carbonyldiimidazole (CDI)162.15
Pyridine79.10
Methanol32.04
Ammonia (7N in Methanol)-
[Rh(COD)(DuPhos)]BF₄-
Lithium Hydroxide (LiOH)23.95

Procedure:

  • Condensation: React 2,4,5-trifluorophenylacetic acid with Meldrum's acid in the presence of CDI and pyridine to form the corresponding acyl-Meldrum's acid derivative.

  • Methanolysis: Reflux the acyl-Meldrum's acid derivative in methanol to yield the β-ketoester.

  • Enamine Formation: Treat the β-ketoester with a solution of ammonia in methanol to form the corresponding enamine.

  • Asymmetric Hydrogenation: Hydrogenate the enamine using a chiral rhodium catalyst, such as [Rh(COD)(DuPhos)]BF₄, under a hydrogen atmosphere. This step establishes the (R)-stereochemistry at the amino group with high enantioselectivity.[5]

  • Hydrolysis: Hydrolyze the resulting β-amino ester with lithium hydroxide to afford the target (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid.

Rationale: The asymmetric hydrogenation of a prochiral enamine is a well-established and highly effective method for the synthesis of chiral amines. The choice of a suitable chiral phosphine ligand, such as DuPhos, is critical for achieving high enantioselectivity.[5]

Part 3: Final Coupling and Deprotection to Yield Neogliptin

The final steps in the synthesis of neogliptin involve the coupling of the chiral bicyclic amine with the β-amino acid side chain, followed by the removal of any protecting groups.

Protocol 3.1: Amide Coupling and Final Deprotection

This protocol describes the amide bond formation using a standard peptide coupling reagent and the final deprotection step.

Materials:

ReagentMolar Mass ( g/mol )
(1R,3S,5R)-2-Azabicyclo[2.2.1]heptane-3-carbonitrile-
(R)-3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butanoic acid-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)380.23
N,N-Diisopropylethylamine (DIPEA)129.24
Dichloromethane (anhydrous)-
Trifluoroacetic acid (TFA)114.02

Procedure:

  • Amide Coupling: To a solution of (R)-3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butanoic acid (1.0 eq.) in anhydrous dichloromethane, add HATU (1.1 eq.) and DIPEA (2.5 eq.). Stir the mixture for 10 minutes at room temperature.

  • Add a solution of (1R,3S,5R)-2-azabicyclo[2.2.1]heptane-3-carbonitrile (1.0 eq.) in anhydrous dichloromethane.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Wash the reaction mixture with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Deprotection: Dissolve the purified Boc-protected intermediate in dichloromethane and add an excess of trifluoroacetic acid.

  • Stir the mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure and purify the residue by preparative HPLC or crystallization to obtain neogliptin.

Rationale: HATU is a highly efficient and widely used coupling reagent for the formation of amide bonds, particularly in cases involving sterically hindered or electron-deficient amines and carboxylic acids.[5][6] The final deprotection of the Boc group is readily achieved under acidic conditions using trifluoroacetic acid.

Conclusion

This application note has provided a detailed and scientifically grounded guide to the synthesis of neogliptin, a potent DPP-4 inhibitor. The protocols and explanations herein are designed to equip researchers and drug development professionals with the necessary information to successfully synthesize this important therapeutic agent. The key to this synthesis lies in the stereocontrolled construction of the 2-azabicyclo[2.2.1]heptane core and the asymmetric synthesis of the β-amino acid side chain. By following the detailed procedures and understanding the underlying chemical principles, researchers can confidently approach the synthesis of neogliptin and its analogues.

References

  • An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Tetrahedron: Asymmetry, 2002, 13(3), 239-243. [Link]

  • 3‐(tert‐Butoxycarbonylamino)‐4‐(2,4,5‐trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate. ChemistrySelect, 2021, 6(42), 11493-11496. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 2015, 13(48), 11623-11626. [Link]

  • Enantiodivergent synthesis of fused bicyclo[2.2.1]heptane lactones via an asymmetric Diels–Alder reaction. Journal of the Chemical Society, Perkin Transactions 1, 1998, (21), 3465-3472. [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 2015, 69(3), 126-130. [Link]

  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering, 2023, 11(18), 7058-7066. [Link]

  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals, 2022, 15(3), 273. [Link]

  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). ResearchGate. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]

  • Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus Chimie, 2003, 6(8-10), 845-860. [Link]

  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). PubMed, 2022, 15(3), 273. [Link]

  • HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1 ] hept-5-en-3-one on Chiral Stationary Phase. Journal of Chromatographic Science, 2016, 54(4), 548-552. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 2012, 53(29), 3742-3745. [Link]

Sources

Troubleshooting & Optimization

troubleshooting synthesis of 5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the synthesis of 5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride, a valuable saturated bicyclic amine in modern medicinal chemistry. As a Senior Application Scientist, my aim is to blend established chemical principles with practical, field-tested advice to navigate the common pitfalls of this multi-step synthesis.

The synthesis is typically approached in three main stages: construction of the bicyclic ketone precursor, geminal difluorination, and final deprotection to yield the hydrochloride salt. This guide will focus on the latter two, more challenging, stages.

Synthetic Overview

The general synthetic pathway involves the conversion of an N-protected 2-azabicyclo[2.2.1]heptan-5-one to the final hydrochloride salt. The most common protecting group for this sequence is the tert-butyloxycarbonyl (Boc) group due to its stability during fluorination and its straightforward removal under acidic conditions.

Synthetic_Workflow Start N-Boc-2-azabicyclo[2.2.1]heptan-5-one Fluorination gem-Difluorination Start->Fluorination e.g., DAST, Deoxo-Fluor® DCM Intermediate N-Boc-5,5-difluoro- 2-azabicyclo[2.2.1]heptane Fluorination->Intermediate Deprotection Boc Deprotection & Salt Formation Intermediate->Deprotection 4M HCl in Dioxane Product 5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride Deprotection->Product

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Part A: The gem-Difluorination Step

The conversion of the ketone to the gem-difluoride is often the most challenging step. Reagents like diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are commonly used.[1][2] These reagents are highly reactive and require careful handling.[3]

Question: My fluorination reaction with DAST or Deoxo-Fluor® shows low conversion of the starting ketone. What are the potential causes and solutions?

Answer: Low conversion is a frequent issue and can be traced back to several factors:

  • Reagent Quality: DAST is notoriously unstable and can decompose upon storage, especially if exposed to moisture or elevated temperatures.[4] Deoxo-Fluor® is more thermally stable but can also degrade.[2][4]

    • Solution: Always use a fresh bottle or a recently purchased stock of the fluorinating agent. If you suspect degradation, consider purchasing a new batch. Avoid storing reagents for extended periods.

  • Reaction Temperature: While these reactions are often run at room temperature or slightly elevated temperatures, starting the addition of the fluorinating agent at a lower temperature (e.g., -78 °C or 0 °C) can sometimes be beneficial, especially for complex substrates, to control the initial exothermic reaction before allowing it to warm.

    • Solution: Begin the reaction at 0 °C, adding the fluorinating agent dropwise. After the addition is complete, allow the reaction to slowly warm to room temperature and monitor by TLC or LC-MS.

  • Insufficient Reagent: The stoichiometry is critical. An excess of the fluorinating agent is typically required.

    • Solution: Increase the equivalents of DAST or Deoxo-Fluor®. A common starting point is 1.5 to 3.0 equivalents.[4] For less reactive ketones, even higher excesses may be necessary.

  • Presence of Water: Any moisture in the reaction will rapidly quench the fluorinating agent.

    • Solution: Ensure your solvent (typically dichloromethane, DCM) is anhydrous and that the reaction is performed under an inert atmosphere (Nitrogen or Argon). Dry all glassware thoroughly before use.

Question: I am observing a significant byproduct with a mass corresponding to a vinyl fluoride. How can I minimize its formation?

Answer: The formation of a vinyl fluoride byproduct is a known side reaction in deoxyfluorination of ketones.[3] It arises from the elimination of HF from an intermediate.

  • Causality: This is more common with ketones that have easily abstractable alpha-protons. The reaction conditions can also influence the ratio of gem-difluoride to vinyl fluoride.

    • Solution 1 (Temperature Control): Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can favor the desired substitution over elimination. Start at 0 °C and monitor closely.

    • Solution 2 (Choice of Reagent): In some cases, switching from DAST to a different fluorinating agent like Deoxo-Fluor® might alter the product distribution.

Question: The workup procedure for my fluorination reaction is difficult, and I'm losing a lot of product. Are there any tips?

Answer: The workup for DAST or Deoxo-Fluor® reactions must be performed cautiously as quenching with water can be highly exothermic and produce HF.[3]

  • Procedure:

    • Cool the reaction mixture in an ice bath.

    • Very slowly and carefully, add the reaction mixture to a stirred, cold saturated aqueous solution of sodium bicarbonate (NaHCO₃). This should be done in a fume hood with appropriate personal protective equipment. The bicarbonate solution will neutralize the acidic byproducts, including HF.

    • Allow the mixture to stir until gas evolution ceases.

    • Separate the organic layer, and extract the aqueous layer with additional DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

Part B: The Boc-Deprotection and Salt Formation Step

The final step involves the acid-catalyzed removal of the Boc protecting group and the formation of the hydrochloride salt. The most common reagent for this is a solution of HCl in an organic solvent like 1,4-dioxane or methanol.[5][6]

Question: My Boc deprotection is slow or incomplete, even after several hours. What should I do?

Answer: Incomplete deprotection can usually be resolved by adjusting the reaction conditions.

  • Reagent Equivalents: The reaction is acid-catalyzed, and a sufficient excess of HCl is necessary to drive the reaction to completion.[5]

    • Solution: Ensure you are using at least 5-10 equivalents of HCl relative to your substrate. If the reaction is still sluggish, you can add more of the HCl solution.

  • Solvent Choice: While 4M HCl in dioxane is standard, other solvents can be used. HCl in methanol or diethyl ether are also common.[6]

    • Solution: If using dioxane, ensure it is of good quality. Sometimes, a co-solvent like methanol can help with substrate solubility and increase the reaction rate.

  • Mechanism Insight: The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to release the free amine.[7] The amine is then protonated by the excess acid to form the hydrochloride salt.

Question: After removing the solvent, my final hydrochloride salt is an oil or a sticky solid that is difficult to handle and purify. How can I induce crystallization?

Answer: This is a common issue with amine hydrochloride salts.

  • Trituration: This is the most effective method.

    • Solution: Add a non-polar solvent in which the product is insoluble but the impurities are soluble. Anhydrous diethyl ether is an excellent choice for this.[5] Add a small amount of ether to the crude oil/solid and stir or sonicate. The product should precipitate as a solid. The solid can then be collected by filtration and washed with more cold, anhydrous ether.

  • Solvent Removal: Ensure all residual solvent from the reaction (e.g., dioxane) is completely removed. Co-evaporation with a solvent like toluene can help remove azeotropically any remaining traces.

  • Purity: If the product is still oily, it may be due to impurities.

    • Solution: Consider purifying the Boc-protected intermediate by column chromatography before the deprotection step. A pure intermediate is much more likely to yield a crystalline final product.

Troubleshooting_Fluorination Start Low Yield in Fluorination Step? Reagent Is the fluorinating agent (DAST/Deoxo-Fluor) fresh? Start->Reagent Check Temp Was the reaction temperature controlled (e.g., start at 0°C)? Reagent->Temp Yes Sol_Reagent Solution: Use a new bottle of the fluorinating agent. Reagent->Sol_Reagent No Stoich Were sufficient equivalents (1.5-3x) of reagent used? Temp->Stoich Yes Sol_Temp Solution: Add reagent at 0°C, then allow to warm to RT. Temp->Sol_Temp No Anhydrous Were anhydrous conditions strictly maintained? Stoich->Anhydrous Yes Sol_Stoich Solution: Increase the equivalents of the fluorinating agent. Stoich->Sol_Stoich No Sol_Anhydrous Solution: Use anhydrous solvent and inert atmosphere. Anhydrous->Sol_Anhydrous No

Caption: A decision tree for troubleshooting low yields in the fluorination step.

Frequently Asked Questions (FAQs)

Q1: Are there any specific safety precautions I should take when running these reactions?

A1: Yes, absolutely.

  • Fluorinating Agents: DAST and Deoxo-Fluor® are toxic, corrosive, and react violently with water.[3] Always handle them in a chemical fume hood with appropriate PPE, including safety glasses, a lab coat, and acid-resistant gloves.

  • HF Production: The workup of the fluorination reaction and the reagents themselves can produce hydrogen fluoride (HF). HF is extremely hazardous and can cause severe burns that may not be immediately painful. Be prepared for accidental exposure by having calcium gluconate gel available.

  • Boc Deprotection: The reaction generates CO₂ gas and isobutylene.[7] Ensure the reaction vessel is not sealed to avoid pressure buildup. HCl solutions are corrosive and should be handled with care.

Q2: Can I use trifluoroacetic acid (TFA) for the Boc deprotection instead of HCl?

A2: Yes, TFA is another strong acid commonly used for Boc deprotection, typically as a solution in DCM.[5] However, this will yield the trifluoroacetate salt of your amine. If the hydrochloride salt is specifically required, you would need to perform a salt-freeing workup (neutralization and extraction) followed by treatment with HCl. Using HCl in dioxane directly provides the desired hydrochloride salt, often as a precipitate, simplifying purification.[5]

Q3: How can I monitor the progress of these reactions?

A3:

  • Thin-Layer Chromatography (TLC): This is the most common and quickest method. For the fluorination step, you will see the disappearance of the ketone spot and the appearance of a new, typically less polar, product spot. For the deprotection, the Boc-protected starting material will be consumed, and the highly polar amine salt product will either remain at the baseline or streak. Staining with ninhydrin can be useful to visualize the product amine.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information, confirming the mass of the product and intermediates and allowing for more accurate quantification of conversion.

Detailed Experimental Protocols

Protocol 1: gem-Difluorination of N-Boc-2-azabicyclo[2.2.1]heptan-5-one
  • Materials:

    • N-Boc-2-azabicyclo[2.2.1]heptan-5-one

    • Deoxo-Fluor® (or DAST)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Standard laboratory glassware, dried in an oven.

  • Procedure:

    • Under a nitrogen atmosphere, dissolve N-Boc-2-azabicyclo[2.2.1]heptan-5-one (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add Deoxo-Fluor® (2.0 eq) dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture back to 0 °C and very slowly transfer it via cannula or dropping funnel into a separate flask containing a vigorously stirred, cold saturated NaHCO₃ solution.

    • Once gas evolution has ceased, separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-5,5-difluoro-2-azabicyclo[2.2.1]heptane, which can be purified by column chromatography if necessary.

Protocol 2: Boc Deprotection and Hydrochloride Salt Formation
  • Materials:

    • N-Boc-5,5-difluoro-2-azabicyclo[2.2.1]heptane

    • 4M HCl in 1,4-dioxane

    • Anhydrous diethyl ether

  • Procedure:

    • Dissolve the crude or purified N-Boc-5,5-difluoro-2-azabicyclo[2.2.1]heptane (1.0 eq) in a minimal amount of a suitable solvent like methanol or DCM (optional, if solubility is an issue).

    • Add the 4M HCl in dioxane solution (10 eq of HCl) to the substrate.

    • Stir the reaction mixture at room temperature. A precipitate of the hydrochloride salt may form.

    • Monitor the reaction by TLC or LC-MS. Complete conversion is often achieved within 1-3 hours.[5]

    • Once the reaction is complete, remove the solvent in vacuo.

    • Add anhydrous diethyl ether to the residue and stir or sonicate the mixture (trituration).

    • Collect the resulting solid precipitate by filtration, wash with a small amount of cold, anhydrous diethyl ether.

    • Dry the solid under vacuum to obtain the pure 5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride.

Data Summary
StepKey ReagentsTypical Eq.SolventTemp.Typical Yield
gem-Difluorination Deoxo-Fluor® or DAST1.5 - 3.0DCM0 °C to RT60-80%
Boc Deprotection 4M HCl in Dioxane5 - 10DioxaneRT>90%
References
  • A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development - Benchchem. (n.d.).
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(5), 338-341.
  • Lundquist, J. T., & Dix, T. A. (2001). A simplified and efficient route to N-Boc-3,4-dehydro-L-proline.
  • Williams, R. M., Sinclair, P. J., DeMong, D. E., Chen, D., & Zhai, D. (2003). 4-Morpholinecarboxylic acid, 6-oxo-2,3-diphenyl-, 1,1-dimethylethyl ester, (2S,3R)-. Organic Syntheses, 80, 18.
  • How can we do the deprotection of boc-amino acids using hcl ? | ResearchGate. (2016, August 29).
  • Deoxyfluorination of Ketones with Sulfur Tetrafluoride (SF 4 ) and Dialkylamines in Continuous Flow Mode - ACS Publications. (2024, July 8).
  • Boc Deprotection Mechanism - HCl - Common Organic Chemistry. (n.d.).
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC. (2020, June 23).
  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024, February 27).
  • Solventless and Metal-free Regioselective Hydrofluorination of Functionalized Alkynes and Allenes: An Efficient Protocol for the Synthesis of gem-Difluorides - PMC. (n.d.).
  • GEM-DIFLUORINATION OF BENZOPHENONES WITH DEOXO-FLUOR® REAGENT - Organic Syntheses. (n.d.).
  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - PMC. (n.d.).
  • Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides | Organic Letters - ACS Publications - ACS.org. (2022, November 22).
  • Difluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal. (n.d.).
  • Sulfur-Based Fluorinating Agents - WordPress.com. (2026, March 14).

Sources

Technical Support Center: Stability of 5,5-Difluoro-2-azabicyclo[2.2.1]heptane Hydrochloride Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5,5-Difluoro-2-azabicyclo[2.2.1]heptane Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability in acidic environments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride in acidic solutions?

While specific degradation kinetics for this exact molecule are not extensively published, based on the chemical functionalities present—a bicyclic amine and a gem-difluoro group—the primary theoretical concerns in acidic media are:

  • Ring Integrity of the Azabicyclo[2.2.1]heptane Core: The bicyclo[2.2.1]heptane ring system is strained. Under harsh acidic conditions (strong acids, elevated temperatures), this strain could potentially lead to acid-catalyzed ring-opening or rearrangement reactions. However, the protonated amine in the hydrochloride salt form generally imparts stability to the bicyclic amine structure.

  • Stability of the Gem-Difluoro Group: Gem-difluoroalkanes are generally stable. However, under forcing acidic conditions, hydrolysis to a ketone or other degradation products can occur, although this typically requires harsh conditions. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the entire molecule.[1]

  • Overall Compound Stability: As a hydrochloride salt, the compound is expected to be reasonably stable in aqueous acidic solutions at ambient temperatures. The protonated amine is less susceptible to oxidation compared to the free base.

Q2: My analytical results show unexpected peaks after storing my sample in an acidic mobile phase. What could be the cause?

Unexpected peaks appearing during analysis after incubation in an acidic mobile phase are often indicative of degradation. Here's a systematic approach to troubleshoot this issue:

  • Hypothesis 1: Acid-Catalyzed Hydrolysis. The gem-difluoro group, while relatively stable, could be susceptible to slow hydrolysis under certain acidic conditions, potentially leading to the formation of a ketone.

  • Hypothesis 2: Interaction with Mobile Phase Components. If your mobile phase contains reactive components other than a simple acid and water/organic solvent, these could be reacting with your compound. For example, certain buffers or additives might not be inert.

  • Hypothesis 3: Secondary Degradation. An initial degradation product might be unstable and degrade further, leading to multiple new peaks.[2]

To investigate, it is recommended to perform a forced degradation study.[2][3][4] This involves intentionally subjecting the compound to various stress conditions to identify potential degradation products and pathways.

Q3: How do I perform a forced degradation study for this compound under acidic conditions?

A forced degradation study is a systematic way to assess the intrinsic stability of a drug substance.[4] Here is a recommended protocol for acidic stress testing:

Objective: To determine the stability of 5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride in acidic conditions and identify any potential degradants.

Materials:

  • 5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), for neutralization

  • High-purity water (Milli-Q or equivalent)

  • Acetonitrile (ACN), HPLC grade

  • A suitable HPLC or UPLC system with a UV or MS detector

Protocol:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Mild Acidic Stress: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Forced Acidic Stress: Mix another aliquot of the stock solution with an equal volume of 1 M HCl.

    • Control: Mix an aliquot of the stock solution with an equal volume of high-purity water.

  • Incubation:

    • Store the solutions at room temperature and an elevated temperature (e.g., 60°C).[3]

    • Collect time points for analysis (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Analysis:

    • Before injection, neutralize an aliquot of the acidic samples with an appropriate amount of NaOH to prevent damage to the HPLC column.

    • Analyze the samples by a stability-indicating HPLC method. A C18 column is often a good starting point.

    • The mobile phase could be a gradient of acetonitrile and water with an acidic modifier like formic acid or trifluoroacetic acid (TFA). Note that TFA itself can cause degradation in some cases.[5]

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Look for a decrease in the peak area of the parent compound and the appearance of new peaks (degradants).

    • Aim for 5-20% degradation to ensure that the degradation products are detectable without being overly complex.[3]

The following diagram illustrates the workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_incubation Incubation cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Mild 0.1 M HCl Stock->Mild Aliquot Forced 1 M HCl Stock->Forced Aliquot Control Water Stock->Control Aliquot Incubate Room Temp & 60°C Time Points: 0, 2, 4, 8, 24, 48h Mild->Incubate Forced->Incubate Control->Incubate Neutralize Neutralize Sample Incubate->Neutralize HPLC HPLC-UV/MS Analysis Neutralize->HPLC

Caption: Workflow for an acidic forced degradation study.

Q4: What analytical techniques are best suited for monitoring the stability of this compound?

A combination of chromatographic and spectroscopic techniques is ideal for a comprehensive stability assessment.

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the workhorse techniques for separating the parent compound from its degradation products.[4][6]

    • Detector: A UV detector is suitable if the compound and its degradants have a chromophore. A mass spectrometer (MS) detector is highly recommended for identifying the mass of the degradation products, which is crucial for structure elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about any isolated degradation products.[5]

  • Gas Chromatography (GC): If volatile degradation products are suspected, GC could be a useful complementary technique.[5]

The following table summarizes the recommended analytical techniques:

TechniquePurposeStrengthsConsiderations
HPLC/UPLC-UV Quantify parent compound and detect degradants.Widely available, robust, good for quantification.Requires chromophore; may not detect all degradants.
LC-MS Identify mass of parent and degradant peaks.High sensitivity and specificity; provides molecular weight information.Co-eluting peaks can cause ion suppression.
NMR Elucidate the structure of isolated degradants.Provides definitive structural information.Requires isolation of degradants in sufficient quantity and purity.
GC-FID/MS Detect and identify volatile degradants.Excellent for volatile compounds.Compound must be volatile and thermally stable.
Q5: What are the likely degradation products under acidic conditions?

Based on the structure, the following are plausible, though hypothetical, degradation pathways under forcing acidic conditions:

  • Hydrolysis of the gem-difluoro group: This would lead to the formation of a ketone at position 5.

  • Ring-opening of the bicyclic system: While less likely for the hydrochloride salt under mild conditions, strong acid and heat could potentially cleave one of the C-N or C-C bonds of the strained ring.

A visual representation of a potential degradation pathway is shown below:

Degradation_Pathway Parent 5,5-Difluoro-2-azabicyclo[2.2.1]heptane (as HCl salt) Ketone 2-Azabicyclo[2.2.1]heptan-5-one (Hypothetical Product) Parent->Ketone Acid-catalyzed hydrolysis RingOpened Ring-Opened Products (Hypothetical) Parent->RingOpened Harsh acidic conditions

Caption: Potential degradation pathways under acidic stress.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Rapid loss of parent compound peak area. The compound is highly unstable under the tested acidic conditions.* Reduce the acid concentration and/or temperature of the study.
  • Analyze samples at earlier time points.

  • Ensure the analytical method is not causing on-column degradation. | | Multiple small, broad peaks appearing over time. | Complex degradation pathway or formation of secondary degradants. | * Focus on early time points to identify primary degradants.[2]

  • Use a high-resolution mass spectrometer to get accurate mass data for each peak.

  • Adjust chromatographic conditions (gradient, column chemistry) to improve peak shape and resolution. | | Poor mass balance (sum of parent and degradants is less than 100%). | * Some degradants are not being detected (e.g., no chromophore, poor ionization).

  • Formation of volatile degradants that are lost during sample preparation.

  • Adsorption of the compound or degradants onto container surfaces. | * Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) alongside UV/MS.

  • Consider headspace GC-MS for volatile analysis.

  • Use silanized vials to minimize adsorption. | | Inconsistent results between experimental runs. | * Variability in sample preparation (e.g., temperature, pH).

  • Instability of the compound in the autosampler. | * Use a calibrated pH meter and ensure consistent temperatures.

  • Keep the autosampler temperature low (e.g., 4°C).

  • Analyze samples immediately after preparation. |

References

  • American Chemical Society. (2019, April 16). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Kadioglu, Y., Atila, A., Gultekin, M. S., & Alp, N. A. (2013). Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations. Iranian journal of pharmaceutical research : IJPR, 12(4), 659–669. [Link]

  • Bhaskar, R. D., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]

  • Rajput, S. K., & M. S. (2018). Stability Indicating Forced Degradation Studies to Assess Degradation behaviour of Chlordiazepoxide and Amitriptyline Hydrochloride in Pharmaceutical Dosage Form by RP-HPLC. Research Journal of Pharmacy and Technology, 11(11), 5084-5091. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

Sources

Technical Support Center: Synthesis of Bridged Bicyclic Morpholines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of bridged bicyclic morpholines. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you overcome the inherent challenges of synthesizing these highly strained, conformationally locked scaffolds.

Frequently Asked Questions (FAQs): Design & Strategy

Q: Why should I replace standard morpholines with bridged bicyclic morpholines in my drug candidates? A: Bridged bicyclic morpholines (e.g., 2-oxa-5-azabicyclo[2.2.1]heptane) act as superior bioisosteres for standard morpholines. Counterintuitively, the addition of a bridging carbon atom often lowers the lipophilicity (logD) of the molecule[1]. This is caused by changes in the spatial geometry of the lone pairs on the oxygen and nitrogen atoms, which increases the basicity of the nitrogen and alters the hydration network around the molecule. Furthermore, the rigid three-dimensional conformation prevents oxidative metabolism that typically occurs at the unprotected methylene positions of standard morpholines, thereby improving the pharmacokinetic profile[2].

Q: What are the primary bottlenecks in synthesizing 2,5-bridged morpholines compared to 3,5-bridged isomers? A: The 2,5-bridged morpholines (such as the 2-oxa-5-azabicyclo[2.2.2]octane core) are notoriously difficult to synthesize due to immense ring strain and a lack of stereochemical control during cyclization[3]. Unlike 3,5-bridged systems which can often be accessed via standard Mannich-type cyclizations, 2,5-bridged systems require forcing an intramolecular SN​2 displacement that must overcome significant steric hindrance, often leading to competitive elimination reactions or epimerization of adjacent chiral centers[3].

Quantitative Data Summary

To assist in your scaffold selection and synthetic planning, the following table summarizes the physicochemical shifts and typical synthetic yields associated with common bridged morpholine targets compared to a baseline morpholine ring.

ScaffoldNet Carbon Change vs MorpholineTypical ΔlogD7.4​ Typical ΔpKa​ Primary Synthetic ChallengeOptimized Synthetic Yield
Morpholine Baseline (0)Baseline (0)Baseline (~8.3)N/AN/A
2-oxa-5-azabicyclo[2.2.1]heptane +1-0.2 to -0.5+0.5 to +1.0High ring strain during SN​2 closure~70% (6 steps)[4]
8-oxa-3-azabicyclo[3.2.1]octane +2-0.1 to -0.4+0.2 to +0.8Stereoselective cis-furan reduction~50-58% (1-5 steps)[5]
2-oxa-6-azaspiro[3.3]heptane +1-0.6 to -1.0+0.8 to +1.2Geometric distortion of exit vectorsVaries widely[1]

Troubleshooting Guide: Synthetic Challenges

Q: My intramolecular SN​2 ring closure to form the 2-oxa-5-azabicyclo[2.2.1]heptane core is yielding epimerized byproducts or undergoing elimination. How do I fix this? A: This is a classic issue caused by using a base that is too strong (e.g., NaH or KOtBu) or a leaving group that is too reactive. Strong bases can deprotonate the α -chiral center (causing epimerization) or promote E2 elimination of your leaving group instead of the desired SN​2 attack. Solution: Switch to a milder alkoxide base, specifically Sodium Methoxide (NaOMe) in Methanol (MeOH), and ensure your primary alcohol is selectively activated with a bulky tosylate (TsCl) group. NaOMe provides the exact pKa​ window needed to deprotonate the secondary alcohol for nucleophilic attack without triggering elimination[4]. If ring strain still prevents closure, consider a Ti(OiPr)4​ -mediated closure[3].

Troubleshooting Issue Issue: Low Yield or Epimerization During Bicyclic Cyclization Check1 Is the leaving group selectively activated? Issue->Check1 Check2 Is the base too strong (e.g., NaH, KOtBu)? Issue->Check2 Check3 Is ring strain preventing SN2 closure? Issue->Check3 Sol1 Use bulky sulfonyl chlorides (e.g., TsCl) at 0°C Check1->Sol1 No Sol2 Switch to mild alkoxides (NaOMe in MeOH) Check2->Sol2 Yes Sol3 Employ Ti(OiPr)4-mediated closure or Mitsunobu Check3->Sol3 Yes

Decision tree for troubleshooting low yields and epimerization during bicyclic morpholine cyclization.

Q: I am trying to scale up the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane, but my multi-step ditosylate displacement is low-yielding and hazardous. Are there alternative pathways? A: Yes. The traditional route involves the hazardous and laborious ditosylation of cis-2,5-bis-(hydroxymethyl)-tetrahydrofuran followed by displacement with amines. For scale-up, transition to a one-pot aminocyclization of 2,5-tetrahydrofurandimethanol using a Pt/NiCuAlOx​ catalyst. Causality: This heterogeneous catalyst provides dual activation. It facilitates the dehydrogenation of the diol to an aldehyde, promotes imine formation with ammonia, and subsequently hydrogenates the intermediate to yield the bridged morpholine in a single reactor without isolating hazardous intermediates[5].

Validated Experimental Protocols

Q: What is the most reliable, scalable protocol for synthesizing (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane from a chiral pool? A: The most robust method utilizes trans-4-hydroxy-L-proline as a chiral starting material (chiron), which inherently possesses the correct stereocenters. The following 6-step protocol is a self-validating system that avoids toxic reagents like diazomethane and yields the product in ~70% overall yield[4].

Workflow Start trans-4-hydroxy-L-proline (Chiral Pool) Step1 1. N-Cbz Protection 2. Esterification Start->Step1 Step2 Reduction to Diol (NaBH4 / EtOH) Step1->Step2 Step3 Selective Tosylation (Primary Alcohol) Step2->Step3 Step4 Intramolecular Cyclization (NaOMe / MeOH) Step3->Step4 End (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane Step4->End

Synthetic workflow for (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane from a chiral pool precursor.

Step-by-Step Methodology:

Step 1: N-Cbz Protection & Esterification

  • React trans-4-hydroxy-L-proline with benzyl chloroformate (Cbz-Cl) in aqueous NaHCO3​ to protect the secondary amine.

  • Esterify the carboxylic acid using Thionyl Chloride ( SOCl2​ ) in Methanol. Causality & Validation: Cbz is specifically chosen over Boc because it allows for simultaneous global deprotection via hydrogenolysis in the final step, avoiding harsh acidic conditions that could cleave the strained ether bridge later on.

Step 2: Reduction to Diol

  • Treat the resulting methyl ester with Sodium Borohydride ( NaBH4​ ) in a mixture of EtOH/THF at 0 °C to room temperature. Causality & Validation: NaBH4​ is significantly more cost-effective and safer for scale-up than LiBH4​ , while still providing quantitative yields of the diol[4]. Validate by confirming the disappearance of the methyl ester singlet (~3.7 ppm) via 1H -NMR.

Step 3: Selective Tosylation

  • Dissolve the diol in Pyridine and cool to 0 °C.

  • Add 1.05 equivalents of p-Toluenesulfonyl chloride (TsCl) dropwise. Stir for 4 hours. Causality & Validation: The primary alcohol is sterically less hindered than the secondary alcohol on the pyrrolidine ring, allowing for highly regioselective activation.

Step 4: Intramolecular Cyclization (Critical Step)

  • Dissolve the mono-tosylate intermediate in dry Methanol.

  • Add 1.5 equivalents of Sodium Methoxide (NaOMe) and reflux for 4 hours. Causality & Validation: As noted in the troubleshooting section, NaOMe prevents epimerization. Self-Validation: Perform TLC and 1H -NMR on the crude mixture. The complete disappearance of the primary tosylate methyl signals (~2.44 ppm) and the upfield shift of the adjacent methylene protons confirm successful O-alkylation (ring closure) rather than elimination[4].

Step 5: Global Deprotection

  • Dissolve the cyclized Cbz-protected morpholine in Methanol.

  • Add a catalytic amount of 10% Pd/C and stir under a Hydrogen atmosphere (1 atm) until gas uptake ceases.

  • Filter through Celite and concentrate to afford the pure (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane.

Sources

Technical Support Center: A Guide to the Scale-Up Synthesis of 5,5-Difluoro-2-azabicyclo[2.2.1]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride. This resource is designed for researchers, chemists, and process development professionals engaged in the scale-up of this valuable fluorinated building block. Bridged bicyclic amines are of significant interest in drug discovery due to their high sp³ content, a characteristic correlated with clinical success.[1] The introduction of gem-difluoro groups can further enhance metabolic stability and modulate physicochemical properties.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate the complexities of this multi-step synthesis.

Synthetic Pathway Overview

The synthesis of 5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride typically proceeds through the formation of a bicyclic ketone precursor, followed by a critical geminal difluorination step, and concludes with deprotection (if necessary) and salt formation. The fluorination of the ketone is often the most challenging step, with success being highly dependent on the choice of reagents and precise control of reaction conditions.

Synthetic_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Geminal Difluorination cluster_2 Stage 3: Deprotection & Salt Formation A Protected Bicyclic Precursor (e.g., from Diels-Alder or Ring Closure) B Oxidation A->B C N-Protected-2-azabicyclo[2.2.1]heptan-5-one B->C D N-Protected-5,5-difluoro- 2-azabicyclo[2.2.1]heptane C->D Deoxyfluorination (e.g., DAST, Deoxo-Fluor®) E 5,5-Difluoro-2-azabicyclo[2.2.1]heptane D->E Deprotection F 5,5-Difluoro-2-azabicyclo[2.2.1]heptane Hydrochloride E->F HCl addition Fluorination_Troubleshooting Start Fluorination Reaction Issue Q1 What is the primary issue? Start->Q1 Incomplete Incomplete Conversion Q1->Incomplete Low Yield Elimination Elimination Byproduct Q1->Elimination High Impurity Sol1 Increase Stoichiometry of Fluorinating Agent Incomplete->Sol1 Sol2 Increase Temperature (with caution) Incomplete->Sol2 Sol3 Check Reagent Quality (anhydrous conditions) Incomplete->Sol3 Sol4 Lower Reaction Temperature Elimination->Sol4 Sol5 Portion-wise Addition of Reagent Elimination->Sol5 Sol6 Add Non-Nucleophilic Base Elimination->Sol6

Caption: Decision tree for troubleshooting the gem-difluorination step.

Question 4: I am concerned about the safety of scaling up this fluorination reaction. What are the key hazards and how can they be mitigated?

Answer: Safety is paramount when scaling up fluorination. The primary hazards are high exothermicity and the corrosive/toxic nature of the reagents and byproducts. [2]

  • Causality & Explanation: Fluorination reactions are often highly exothermic. [2]A runaway reaction at scale can lead to a dangerous pressure buildup and release of toxic gases. Reagents like DAST can decompose violently if heated improperly, and the generation of HF presents a significant corrosion and health hazard. [3][2]* Mitigation Strategies:

    • Robust Thermal Management: Ensure your reactor has adequate cooling capacity and precise temperature monitoring. A cooling bath should always be on standby. [3] 2. Material Compatibility: For larger scales where HF generation is significant, specialized reactors made of corrosion-resistant alloys (e.g., Hastelloy) may be necessary. [2] 3. Controlled Addition: Use a syringe pump or addition funnel for slow, controlled addition of the fluorinating agent to manage the exotherm.

    • Consider Flow Chemistry: Transferring gas-liquid or highly exothermic reactions to a continuous flow system is an increasingly common strategy to improve safety and efficiency. [4]Flow reactors offer superior heat and mass transfer, minimizing the risk of thermal runaways and improving control over the reaction. [2][4] 5. Proper PPE and Quenching: Always work in a well-ventilated fume hood with appropriate PPE (safety goggles, face shield, acid-resistant gloves, lab coat). [3]Prepare a quenching solution (e.g., aqueous sodium bisulfite or saturated sodium bicarbonate) to neutralize any excess fluorinating agent at the end of the reaction. [3]

Stage 3: Deprotection and Hydrochloride Salt Formation

Question 5: I am having trouble isolating the final hydrochloride salt. It either oils out or is very difficult to filter. How can I achieve a crystalline, free-flowing solid?

Answer: The physical properties of hydrochloride salts are highly dependent on the solvent system used for precipitation and the presence of residual moisture.

  • Causality & Explanation: The freebase of the product is likely an oil or low-melting solid. For successful salt formation, you need a solvent system where the hydrochloride salt is insoluble, but the freebase and any impurities are soluble. If the product "oils out," it means it has separated as a liquid phase rather than precipitating as a solid. This can be due to solvent choice or impurities.

  • Troubleshooting Steps:

    • Solvent Screening: The most common method is to dissolve the purified freebase in a minimal amount of a polar solvent (like isopropanol or methanol) and then add a non-polar anti-solvent (like diethyl ether, MTBE, or heptane) to induce precipitation upon addition of HCl.

    • Control the Rate of Precipitation: Cool the solution slowly after adding HCl. Crash cooling often leads to the formation of fine particles or oils. Seeding the solution with a small crystal of the product can promote the growth of larger, more easily filterable crystals.

    • Ensure Anhydrous Conditions: The presence of water can make the salt hygroscopic and difficult to handle. Ensure your freebase, solvents, and the source of HCl (e.g., HCl in ether) are dry.

    • Purify the Freebase First: Before attempting salt formation, ensure the freebase is of high purity. Impurities can inhibit crystallization. Purification is often performed using silica gel column chromatography. [5]

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for monitoring this synthesis? A1: A combination of techniques is ideal.

  • Thin-Layer Chromatography (TLC): For quick, qualitative monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for tracking the appearance of the product and disappearance of starting materials, as well as identifying byproducts.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for structural confirmation of intermediates and the final product. ¹⁹F NMR is particularly valuable for confirming the success of the fluorination step and identifying any fluorine-containing impurities.

Q2: How can I be certain of the final product's structure and purity? A2: Full characterization is necessary. This typically includes:

  • ¹H, ¹³C, and ¹⁹F NMR spectroscopy.

  • High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition.

  • Elemental Analysis (C, H, N) to verify the purity and correct salt stoichiometry.

Q3: Are there safer, next-generation fluorinating agents I should consider for scale-up? A3: Yes, the field of fluorination is constantly evolving. Reagents like PyFluor and XtalFluor® are often marketed as being safer alternatives to DAST, with higher thermal stability. For nucleophilic fluorination, poly(hydrogen fluoride) species activated by bases are also an area of active research and may offer different reactivity profiles. [6]

Key Reaction Parameters Summary

ParameterRecommendation for Gem-DifluorinationRationale
Fluorinating Agent DAST, Deoxo-Fluor®, or similarEffective for deoxyfluorination of ketones.
Stoichiometry 2.5 - 3.5 equivalentsTo drive the reaction to completion.
Solvent Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)Inert, aprotic solvents that do not react with the fluorinating agent. [3]
Temperature 0 °C to 50 °C (substrate dependent)A balance between reaction rate and minimizing elimination/decomposition side reactions. [2][7]
Addition Method Slow, portion-wise addition via syringe pumpTo control the exotherm and minimize side reactions. [3]
Work-up Careful quenching with a weak base (e.g., NaHCO₃) or reducing agent (e.g., NaHSO₃)To safely neutralize the reactive and corrosive excess fluorinating agent. [3]

References

  • Benchchem. Technical Support Center: Scaling Up Fluorination Reactions with 1-Fluoro-1H-imidazole.
  • Sravathi Advance Process Technologies. (2025, September 4). Case Study: Overcoming Fluorination Challenges with Sravathi Flow Reactors.
  • Yagupolskii, L. M. (2021, December 21). Ring-opening fluorination of bicyclic azaarenes. Chemical Science.
  • Prakash, G. K. S., & Yudin, A. K. Renewable Reagent for Nucleophilic Fluorination. National Institutes of Health (NIH).
  • Boyd, D. R., & Sharma, N. D. (2020, August 10). Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat. Organic Letters.
  • Mykhailiuk, P. K. (2021, June 25). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ResearchGate.
  • Reddit User. (2025, November 21). Need tips for developing my deoxyfluorination reaction. r/Chempros on Reddit.
  • Poh, J. S. (2021, May 21). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Royal Society of Chemistry.
  • Jung, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society.
  • Beinat, C., et al. (2025, August 6). A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. ResearchGate.
  • Sharma, S., et al. 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. National Institutes of Health (NIH).

Sources

Validation & Comparative

5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride vs other piperidine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Escaping Flatland: A Comparative Guide to 5,5-Difluoro-2-azabicyclo[2.2.1]heptane Hydrochloride vs. Traditional Piperidine Analogs

Foreword: The Strategic Imperative of 3D Bioisosteres As a Senior Application Scientist, I frequently encounter the limitations of traditional saturated N-heterocycles in drug discovery. The piperidine ring is a ubiquitous scaffold, yet its conformational flexibility and high basicity (pKa ~10–11) often lead to suboptimal pharmacokinetics, hERG toxicity, and rapid CYP450-mediated metabolism[1]. To overcome these hurdles, medicinal chemistry has shifted toward "escaping flatland" by incorporating sp3-rich, conformationally restricted bioisosteres[1].

Among these, the 2-azabicyclo[2.2.1]heptane core has emerged as a premier piperidine bioisostere, locking the ring into a biologically relevant boat conformation[2][3]. However, to further optimize this scaffold, the strategic introduction of a gem-difluoro group yields 5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride . This modification profoundly alters the physicochemical landscape of the molecule, modulating its pKa, enhancing lipophilicity, and blocking metabolic hotspots[4].

Mechanistic Rationale: The Triad of Bioisosteric Optimization

Understanding why we transition from piperidine to a fluorinated bicyclic system requires analyzing the causality behind molecular interactions:

  • Conformational Restriction (The Bicyclic Core): Unsubstituted piperidines rapidly interconvert between chair and boat conformations, leading to entropic penalties upon target binding. The 2-azabicyclo[2.2.1]heptane framework forces the nitrogen and carbon exit vectors into a rigidified geometry that perfectly mimics the bioactive conformation of piperidine, improving target affinity[2].

  • Basicity Modulation (The Fluorine Effect): The strong electron-withdrawing nature of the gem-difluoro group at the 5-position exerts a powerful inductive effect on the bridgehead nitrogen. This significantly lowers the basicity (pKa) of the amine from ~10.5 to a more physiological ~7.5–8.5. A lower pKa increases the fraction of the neutral species at physiological pH (7.4), drastically improving passive membrane permeability and reducing off-target cationic binding liabilities (e.g., phospholipidosis and hERG channel blockade)[4].

  • Metabolic Shielding: The unsubstituted bicyclic core contains electron-rich C-H bonds that are highly susceptible to oxidative metabolism by liver microsomes. Replacing these with robust C-F bonds at the 5-position sterically and electronically shields the molecule from CYP450 enzymes, prolonging the drug's half-life.

Physicochemical Profiling: Comparative Data

To objectively evaluate 5,5-Difluoro-2-azabicyclo[2.2.1]heptane against its predecessors, we must look at the quantitative data. The table below summarizes the typical physicochemical shifts observed when transitioning from a flat piperidine to a fluorinated bicyclic system.

PropertyPiperidine2-Azabicyclo[2.2.1]heptane5,5-Difluoro-2-azabicyclo[2.2.1]heptane
Conformation Flexible (Chair/Boat)Rigid (Locked Boat)Rigid (Locked Boat)
Fraction sp3 (Fsp3) 1.001.00 (Higher 3D character)1.00 (Highest 3D character)
Typical pKa (Amine) ~10.5 - 11.2~9.8 - 10.2~7.5 - 8.5
Lipophilicity (LogP) LowModerateModerate-High
Metabolic Stability Low (Multiple hotspots)Moderate (Bridged hotspots)High (Hotspots blocked by F)
Membrane Permeability Poor (Highly ionized at pH 7.4)ModerateExcellent (Higher neutral fraction)

Experimental Methodologies: Self-Validating Protocols

To validate the advantages of the difluorinated analog, researchers must employ rigorous, self-validating experimental workflows. Below are the standard protocols used to quantify the pKa shift and metabolic stability.

Protocol A: High-Throughput pKa Determination (Potentiometric Titration) Causality: Because the inductive effect of the difluoro group is distance-dependent, precise pH-metric titration is required to quantify the exact pKa shift and prove the reduction in basicity.

  • Preparation: Dissolve 2-3 mg of 5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride in 10 mL of 0.15 M KCl (to maintain a constant ionic strength).

  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) at a constant temperature of 25.0 ± 0.1 °C.

  • Titration: Titrate the solution with standardized 0.1 M NaOH under an inert argon atmosphere to prevent atmospheric CO2 absorption, which can skew the pH readings.

  • Data Analysis: Plot the volume of titrant against pH. The pKa is determined from the inflection point of the titration curve using the Bjerrum function. Self-Validation Check: Run a parallel titration with unsubstituted piperidine hydrochloride to serve as the baseline control. The expected delta should be a drop of ~2-3 pKa units.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay Causality: To prove that the gem-difluoro group successfully blocks CYP-mediated oxidation, the intrinsic clearance (CL_int) must be measured in a metabolically competent system.

  • Incubation Mixture: Combine human liver microsomes (0.5 mg protein/mL) with the test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM) to activate the CYP450 enzymes.

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Determine the half-life (t1/2) from the log-linear decline of the compound and calculate the intrinsic clearance. Self-Validation Check: The difluorinated analog must exhibit a significantly longer t1/2 compared to the unsubstituted 2-azabicyclo[2.2.1]heptane, confirming the shielding effect of the fluorine atoms.

Visualizing the Bioisosteric Workflow

The following diagrams illustrate the logical progression of structural optimization and the experimental screening cascade used to validate these compounds.

G A Piperidine Core (Flat, High pKa, Flexible) B Bridged Bioisostere (2-Azabicyclo[2.2.1]heptane) (3D, Locked Conformation) A->B Increase Fsp3 / Rigidity C Fluorinated Bridged Core (5,5-Difluoro-...) (Low pKa, High Stability) B->C Gem-Difluorination

Caption: Structural evolution from flexible piperidine to the rigid, metabolically stable difluorinated core.

G Start Compound Library (Piperidine Analogs) pKa pKa Profiling (Potentiometric Titration) Start->pKa LogD Lipophilicity (LogD) (Shake-Flask Method) Start->LogD Metab Metabolic Stability (HLM Clearance) pKa->Metab LogD->Metab Lead Lead Selection (5,5-Difluoro Isostere) Metab->Lead

Caption: High-throughput screening workflow for validating physicochemical and metabolic properties.

References

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist Source: acs.org URL:[Link]

  • A Photochemical Strategy for the Conversion of Nitroarenes into Rigidified Pyrrolidine Analogues Source: acs.org URL:[Link]

  • Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists Source: nih.gov URL:[Link]

  • Experimental ∆logP effects for matched molecular pairs Source: researchgate.net URL:[Link]

Sources

The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Azabicycloalkanes in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Unlocking Enhanced Drug-like Properties

In the landscape of modern medicinal chemistry, the azabicycloalkane scaffold is a privileged structure, prized for its conformational rigidity and three-dimensional character, which can lead to enhanced binding affinity and selectivity for biological targets. However, the relentless pursuit of optimized drug candidates has led to the exploration of strategic modifications to this framework. Among these, the introduction of fluorine has emerged as a powerful tool for fine-tuning molecular properties. This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated azabicycloalkanes, offering researchers, scientists, and drug development professionals a comprehensive understanding of the transformative impact of this unique halogen. We will delve into the causal relationships behind the observed changes in physicochemical properties, metabolic stability, and ultimately, biological activity, supported by experimental data and detailed protocols.

The Strategic Imperative for Fluorination: Beyond Simple Substitution

The decision to incorporate fluorine into a drug candidate is a calculated one, driven by the element's distinct electronic properties. With the highest electronegativity, fluorine exerts a powerful inductive effect, withdrawing electron density from its surroundings. This seemingly simple perturbation sets off a cascade of changes in the molecule's fundamental characteristics, influencing its acidity/basicity (pKa), lipophilicity (logP), and metabolic fate.[1][2] For azabicycloalkanes, where the basic nitrogen atom is often crucial for target interaction and pharmacokinetic profile, these modifications can be particularly impactful.

The rationale extends beyond mere electronic effects. The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[3][4] This "metabolic blocking" is a key strategy for enhancing a drug's half-life and bioavailability.[5][6] Furthermore, the introduction of fluorine can induce subtle conformational changes in the bicyclic ring system, which can have profound effects on receptor binding.

A Tale of Two Scaffolds: Comparative Physicochemical Properties

The true impact of fluorination is best understood through direct comparison with non-fluorinated analogues. While a single study providing a comprehensive dataset for one pair of azabicycloalkanes across all key parameters is elusive, we can construct a compelling comparative picture from the available literature on closely related structures, such as tropane derivatives.

PropertyNon-Fluorinated Azabicycloalkane (e.g., Tropane)Fluorinated Azabicycloalkane (e.g., α-Fluorotropane)Impact of Fluorination
pKa ~10-11~7-8Significant Decrease
logP VariableGenerally Increased or Decreased depending on contextModulated Lipophilicity
Metabolic Stability (t½) ShorterLongerEnhanced Stability

Table 1: A summary of the general trends observed when comparing the physicochemical and metabolic properties of non-fluorinated and fluorinated azabicycloalkanes. Data is synthesized from multiple sources on tropane and related bicyclic amines.[7][8][9]

The Basicity Conundrum: A Lower pKa

The most dramatic and predictable effect of fluorination on azabicycloalkanes is the reduction of the basicity of the nitrogen atom.[9] The strong electron-withdrawing nature of fluorine, particularly when positioned alpha to the nitrogen, pulls electron density away from the nitrogen, making its lone pair less available for protonation. This results in a significant decrease in the pKa value, often by 2-3 units.[9] For instance, the pKa of the tropane nitrogen is significantly reduced upon α-fluorination.[9]

This modulation of basicity is a critical tool for medicinal chemists. A lower pKa can reduce unwanted interactions with acidic organelles like lysosomes and may decrease off-target effects related to high basicity. However, it can also impact the desired interactions with the biological target if a protonated amine is required for binding.

Lipophilicity: A Context-Dependent Shift

The effect of fluorination on lipophilicity (logP) is more nuanced and less predictable than its effect on pKa.[7][8] The introduction of fluorine can either increase or decrease logP depending on the overall molecular context, including the position of the fluorine atom and the presence of other functional groups.[1] In some cases, the replacement of a hydrogen atom with a more lipophilic fluorine atom can lead to an increase in logP. Conversely, the strong C-F bond dipole can increase the overall polarity of the molecule, leading to a decrease in logP.[10] This highlights the importance of experimental determination of logP for each new fluorinated analog.

Shielding the Scaffold: Enhanced Metabolic Stability

One of the most compelling reasons to incorporate fluorine into drug candidates is to enhance their metabolic stability.[3][4] The high strength of the C-F bond makes it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug clearance.[5][6] By strategically placing a fluorine atom at a known site of metabolic attack (a "soft spot"), chemists can effectively block this pathway, leading to a longer in vivo half-life and improved oral bioavailability.[6] For azabicycloalkanes, which can be susceptible to N-dealkylation and oxidation at various positions on the ring, this metabolic shielding is a significant advantage.

Experimental Protocols for Comparative Analysis

To empower researchers to conduct their own comparative studies, we provide the following detailed, self-validating experimental protocols for the key parameters discussed.

Experimental Workflow: A Holistic Approach

The following diagram illustrates a typical workflow for the comparative analysis of a novel fluorinated azabicycloalkane and its non-fluorinated counterpart.

G cluster_synthesis Synthesis cluster_analysis Physicochemical & Metabolic Profiling cluster_data Data Analysis & Comparison S1 Synthesize Non-Fluorinated Azabicycloalkane P1 pKa Determination (Potentiometric Titration) S1->P1 P2 logP Determination (Shake-Flask Method) S1->P2 P3 Metabolic Stability Assay (Liver Microsomes) S1->P3 S2 Synthesize Fluorinated Azabicycloalkane S2->P1 S2->P2 S2->P3 D1 Compare pKa, logP, and t½ P1->D1 P2->D1 P3->D1 D2 Structure-Activity Relationship (SAR) Analysis D1->D2

Caption: A streamlined workflow for the synthesis and comparative analysis of fluorinated and non-fluorinated azabicycloalkanes.

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol describes a standard method for determining the acid dissociation constant (pKa) of an amine using potentiometric titration.[11][12][13][14]

Principle: A solution of the amine is titrated with a standardized acid solution, and the pH of the solution is measured as a function of the volume of titrant added. The pKa is the pH at which half of the amine is protonated.

Materials:

  • pH meter with a combination electrode

  • Calibrated burette

  • Magnetic stirrer and stir bar

  • Beakers

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • The azabicycloalkane compound to be tested

  • Deionized water

  • pH calibration buffers (pH 4, 7, and 10)

Procedure:

  • Calibration: Calibrate the pH meter using the standard buffers according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh a known amount of the azabicycloalkane and dissolve it in a known volume of deionized water to create a solution of approximately 0.01 M.

  • Titration: a. Place the beaker containing the amine solution on the magnetic stirrer and add the stir bar. b. Immerse the pH electrode in the solution, ensuring the bulb is fully submerged. c. Record the initial pH of the solution. d. Add the 0.1 M HCl solution from the burette in small increments (e.g., 0.1 mL). e. After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added. f. Continue the titration until the pH changes significantly, indicating the equivalence point has been passed.

  • Data Analysis: a. Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve. b. Determine the equivalence point, which is the point of steepest inflection on the curve. c. The pKa is equal to the pH at the half-equivalence point (i.e., at half the volume of HCl required to reach the equivalence point).

Self-Validation: The sharpness of the inflection point in the titration curve is a good indicator of the accuracy of the measurement. A well-defined inflection point suggests a clean titration and a reliable pKa value. Running a known standard with a similar pKa can also validate the method and instrumentation.

Protocol 2: Determination of logP by the Shake-Flask Method

This protocol outlines the traditional and widely accepted shake-flask method for determining the octanol-water partition coefficient (logP).[15][][17][18][19]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase are then measured, and the logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Materials:

  • Separatory funnels or screw-cap vials

  • Mechanical shaker or vortex mixer

  • Centrifuge (optional)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • The azabicycloalkane compound to be tested

Procedure:

  • Phase Preparation: Pre-saturate the n-octanol with water and the water with n-octanol by vigorously mixing them and allowing them to separate overnight.

  • Partitioning: a. Prepare a stock solution of the test compound in the aqueous phase. b. Add a known volume of the stock solution and a known volume of the pre-saturated n-octanol to a separatory funnel or vial. c. Shake the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached. d. Allow the phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.

  • Quantification: a. Carefully separate the two phases. b. Determine the concentration of the compound in each phase using a suitable analytical method. A calibration curve should be prepared for accurate quantification.

  • Calculation: logP = log10 ( [Compound]octanol / [Compound]water )

Self-Validation: The mass balance should be checked by ensuring that the total amount of compound recovered from both phases is close to the initial amount added. Performing the experiment in triplicate and obtaining consistent results will further validate the measurement.

Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol provides a general method for assessing the metabolic stability of a compound using liver microsomes, which contain a high concentration of CYP enzymes.[5]

Principle: The test compound is incubated with liver microsomes and a cofactor-regenerating system (NADPH). The disappearance of the parent compound over time is monitored to determine its metabolic rate.

Materials:

  • Liver microsomes (e.g., human, rat)

  • NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • The azabicycloalkane compound to be tested

  • Positive control compound with known metabolic instability (e.g., verapamil)

  • Negative control (incubation without NADPH)

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • LC-MS/MS for quantification

Procedure:

  • Reaction Mixture Preparation: a. In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and the test compound. b. Pre-incubate the mixture at 37°C for a few minutes.

  • Initiation of Reaction: a. Start the metabolic reaction by adding the NADPH-regenerating system.

  • Time-Point Sampling: a. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

  • Sample Processing: a. Vortex the quenched samples and centrifuge to pellet the precipitated proteins. b. Transfer the supernatant to a new plate or vial for analysis.

  • Quantification: a. Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: a. Plot the natural logarithm of the percentage of the parent compound remaining versus time. b. The slope of the linear portion of this plot is the elimination rate constant (k). c. Calculate the half-life (t½) as: t½ = 0.693 / k.

Self-Validation: The inclusion of a positive control will confirm the metabolic activity of the microsomes. The negative control (without NADPH) should show minimal degradation of the test compound, confirming that the observed metabolism is cofactor-dependent.

Conclusion: Fluorine as a Tool for Rational Drug Design

The comparative analysis of fluorinated and non-fluorinated azabicycloalkanes unequivocally demonstrates the profound impact of this strategic chemical modification. The ability to predictably modulate basicity, fine-tune lipophilicity, and significantly enhance metabolic stability provides medicinal chemists with a powerful toolkit for optimizing drug candidates. By understanding the underlying principles and employing robust experimental methodologies for characterization, researchers can harness the "fluorine advantage" to design safer and more effective therapeutics built upon the versatile azabicycloalkane scaffold. The continued exploration of novel fluorination strategies and a deeper understanding of the structure-activity relationships of these unique molecules will undoubtedly pave the way for the next generation of innovative medicines.

References

  • Bhal, S. K., et al. (2021). Journal of Medicinal Chemistry, 64(19), 14263–14295. [Link]

  • Di, L., & Kerns, E. H. (2003). Current Opinion in Chemical Biology, 7(3), 402–408. [Link]

  • Donovan, S. F., & Weber, R. J. (2000). Journal of Pharmaceutical Sciences, 89(12), 1593–1598. [Link]

  • European Journal of Pharmaceutical Sciences. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

  • Kheylik, Y. (2024). LogP / LogD shake-flask method v1. ResearchGate. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2024). gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. ResearchGate. [Link]

  • Grygorenko, O. O., et al. (2024). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated.... ResearchGate. [Link]

  • Gurbych, O., et al. (2024). FILLING THE GAP IN LogP AND pKa EVALUATION FOR SATURATED FLUORINE-CONTAINING DERIVATIVES WITH MACHINE LEARNING. ChemRxiv. [Link]

  • Al-Malah, K. I. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. [Link]

  • Yildirim, E., & Tuncel, M. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • Altman, R. A., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Grygorenko, O. O., et al. (2024). Key compounds of this work shown in the LogP–pKa(H) plot along with.... ResearchGate. [Link]

  • Scribd. (n.d.). Potentiometric Titration of Amines. Retrieved from [Link]

  • Gurbych, O., et al. (2024). FILLING THE GAP IN LogP AND pKa EVALUATION FOR - SATURATED FLUORINE-CONTAINING DERIVATIVES WITH MACHINE LEARNING. ChemRxiv. [Link]

  • Altman, R. A., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

  • Altman, R. A., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [Link]

  • Gouverneur, V., et al. (2022). Measured²⁰ log P values for compounds selectively fluorinated.... ResearchGate. [Link]

  • Nielsen, M. K., et al. (2017). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC. [Link]

  • Rosales, R., et al. (2024). Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. MDPI. [Link]

  • Zhang, Y., et al. (2024). α-Fluorination of tropane compounds and its impact on physicochemical and ADME properties. PubMed. [Link]

  • Holovach, S., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. [Link]

  • Melnykov, K. P., et al. (2026). Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. ChemRxiv. [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

  • Romano, M., et al. (2024). Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. Chapman University Digital Commons. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 5,5-Difluoro-2-azabicyclo[2.2.1]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, fluorinated building blocks are indispensable tools for modulating the physicochemical and pharmacological properties of lead compounds. The introduction of fluorine can enhance metabolic stability, improve binding affinity, and alter pKa. The 5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride scaffold is a prime example of a conformationally rigid building block where geminal difluorination offers unique electronic and steric properties.

This guide provides an in-depth comparative analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—for 5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride. By contrasting its spectral features with its non-fluorinated parent analog, 2-azabicyclo[2.2.1]heptane hydrochloride[1][2], we aim to provide researchers, scientists, and drug development professionals with a robust framework for characterizing this important structural motif. The insights herein are grounded in fundamental principles and supported by data from analogous systems, offering a predictive and practical reference for laboratory work.

Chapter 1: The Spectroscopic Impact of Gem-Difluorination

The substitution of two hydrogen atoms with two fluorine atoms at the C5 position introduces profound electronic changes that ripple through the bicyclic system. Understanding these effects is paramount to interpreting the resulting spectra correctly.

  • Nuclear Magnetic Resonance (NMR): The high electronegativity of fluorine induces significant changes. In ¹H NMR, protons on carbons adjacent to the CF₂ group will experience deshielding, shifting their resonances downfield. Furthermore, through-bond and through-space couplings between protons and fluorine nuclei (²JHF, ³JHF, etc.) will introduce complex splitting patterns. In ¹³C NMR, the C5 carbon will appear as a triplet due to the large one-bond carbon-fluorine coupling (¹JCF), a hallmark of fluorinated carbons. Other carbons in the vicinity will also exhibit smaller C-F couplings. The inclusion of ¹⁹F NMR is essential, providing a direct window into the fluorine environment.[3]

  • Mass Spectrometry (MS): The C-F bond is exceptionally strong, which can influence fragmentation pathways. While hydrocarbon analogs may show predictable fragmentation, fluorinated compounds often exhibit different patterns.[4][5] The molecular ion peak will be definitive, and high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

  • Infrared (IR) Spectroscopy: The most notable change will be the appearance of very strong C-F stretching absorptions, typically in the 1100-1300 cm⁻¹ region of the spectrum.[6] These bands are often the most intense in the spectrum and serve as a clear indicator of fluorination. The N-H stretching and bending vibrations of the secondary amine hydrochloride will also be present.[7]

Chapter 2: Comparative Spectroscopic Data Analysis

The following tables present a side-by-side comparison of the experimental data for 2-azabicyclo[2.2.1]heptane hydrochloride and the predicted data for its 5,5-difluoro analog. These predictions are based on established substituent effects and data from similar fluorinated bicyclic systems.[8][9]

Table 1: Comparative ¹H NMR Data (Predicted for Fluorinated Analog) Solvent: D₂O, 400 MHz. Chemical shifts (δ) in ppm, coupling constants (J) in Hz.

Proton Assignment 2-Azabicyclo[2.2.1]heptane HCl (Experimental) 5,5-Difluoro-2-azabicyclo[2.2.1]heptane HCl (Predicted) Rationale for Predicted Shifts & Multiplicity
H1, H4 (Bridgehead) ~3.6-3.8 (m)~3.8-4.0 (m)Minor downfield shift due to inductive effect of fluorine.
H2, H6 (endo/exo) ~3.2-3.5 (m)~3.4-3.7 (m)Downfield shift due to proximity to the electron-withdrawing nitrogen.
H7a, H7b (syn/anti) ~1.8-2.1 (m)~2.0-2.3 (m)Modest downfield shift.
H5 (exo/endo) ~1.5-1.8 (m)N/AProtons are replaced by fluorine atoms.
H3 (exo/endo) ~1.9-2.2 (m)~2.3-2.6 (m, ddd)Significant downfield shift and complex coupling (³JHF) due to proximity to the CF₂ group.
N-H₂⁺ ~8.5-9.5 (br s)~8.7-9.7 (br s)Broad, exchangeable proton signal.

Table 2: Comparative ¹³C NMR Data (Predicted for Fluorinated Analog) Solvent: D₂O, 100 MHz. Chemical shifts (δ) in ppm.

Carbon Assignment 2-Azabicyclo[2.2.1]heptane HCl (Experimental) 5,5-Difluoro-2-azabicyclo[2.2.1]heptane HCl (Predicted) Rationale for Predicted Shifts & Multiplicity
C1, C4 (Bridgehead) ~58-60~55-58 (t, ²JCF ≈ 20-25 Hz)Shielding (γ-gauche effect) and splitting from fluorine.
C2, C6 ~50-52~48-51Minor shift due to distance from the CF₂ group.
C7 ~35-37~33-36Minor shift.
C5 ~28-30~120-125 (t, ¹JCF ≈ 240-260 Hz)Large downfield shift and characteristic triplet splitting from direct C-F coupling.
C3 ~24-26~28-32 (t, ²JCF ≈ 20-25 Hz)Deshielding (β-effect) and splitting from fluorine.

Table 3: Key High-Resolution MS (ESI+) Fragmentation Comparison

Ion 2-Azabicyclo[2.2.1]heptane HCl 5,5-Difluoro-2-azabicyclo[2.2.1]heptane HCl Notes
[M+H]⁺ C₆H₁₂N⁺, m/z 98.0964C₆H₁₀F₂N⁺, m/z 134.0776The molecular ion of the free base is observed. HRMS is essential for confirming the formula.
Key Fragments Loss of ethylene (C₂H₄)Loss of HF, retro-Diels-Alder fragments.Fragmentation pathways are altered due to the strong C-F bonds.[4][5]

Table 4: Comparative IR Absorption Frequencies (cm⁻¹)

Vibrational Mode 2-Azabicyclo[2.2.1]heptane HCl 5,5-Difluoro-2-azabicyclo[2.2.1]heptane HCl (Predicted) Notes
N-H₂⁺ Stretch 2800-3100 (broad)2800-3100 (broad)Characteristic of secondary ammonium salts.
C-H Stretch 2850-29602870-2980Aliphatic C-H stretching.
N-H₂⁺ Bend 1580-16101580-1610Asymmetric and symmetric bending.
C-N Stretch 1200-12501200-1250Aliphatic amine C-N stretch.[7]
C-F Stretch N/A1100-1300 (very strong, multiple bands) The definitive indicator of fluorination.[6]

Chapter 3: Experimental Protocols for Spectroscopic Analysis

These protocols are designed to be self-validating systems, ensuring data integrity and reproducibility.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the hydrochloride salt.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube.

    • Expert Tip: D₂O is an excellent choice for hydrochloride salts as it ensures solubility and allows for the exchange of the acidic N-H protons, simplifying the spectrum.

  • Instrumentation & Setup:

    • Use a spectrometer with a field strength of at least 400 MHz for ¹H.

    • Tune and match the probe for ¹H, ¹³C, and ¹⁹F nuclei.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Set a spectral width of -2 to 12 ppm.

    • Use a 90° pulse and a relaxation delay of 2-5 seconds.

    • Rationale: A longer relaxation delay ensures quantitative integration if needed.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg pulse program).

    • Set a spectral width of 0 to 200 ppm.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio (e.g., 1024 or more).

    • Trustworthiness Check: The presence of the solvent peak (e.g., residual HDO at ~4.79 ppm in D₂O) serves as an internal reference.[10]

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Set an appropriate spectral width (e.g., -50 to -250 ppm, typical for organic fluorine).

    • Use an external reference standard if necessary (e.g., CFCl₃ at 0 ppm).

    • Expert Tip: Also acquire a proton-coupled ¹⁹F spectrum to observe H-F coupling constants, which are invaluable for structural assignment.[11]

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the elemental composition and exact mass of the molecule.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or water/acetonitrile).

    • Filter the solution through a 0.22 µm syringe filter to remove particulates.

  • Instrumentation & Analysis:

    • Use an ESI-TOF (Electrospray Ionization - Time of Flight) or ESI-Orbitrap mass spectrometer.

    • Operate in positive ion mode to detect the [M+H]⁺ ion.

    • Infuse the sample at a low flow rate (e.g., 5-10 µL/min).

    • Trustworthiness Check: Calibrate the instrument immediately before the run using a known calibration standard. The mass accuracy should be below 5 ppm to confidently assign the elemental composition.

  • Data Acquisition:

    • Acquire data over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 50-500).

    • The expected exact mass for [C₆H₁₀F₂N]⁺ is 134.0776.

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify key functional groups, particularly the C-F and N-H bonds.

Methodology:

  • Sample Preparation:

    • For a solid sample, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the powder directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding ~1 mg of sample with ~100 mg of dry KBr and pressing it into a transparent disk.

    • Expert Tip: ATR is the fastest and most common method, requiring minimal sample preparation and eliminating issues with moisture often seen with KBr pellets.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Acquire data in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • The software will automatically ratio the sample spectrum against the background.

    • Identify key peaks corresponding to N-H₂⁺, C-H, and C-F vibrations as detailed in Table 4.[12]

Chapter 4: Visualizing the Workflow and Structure

Diagrams provide a clear, high-level overview of the analytical process and the structural features influencing the spectroscopic data.

G cluster_start Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start 5,5-Difluoro-2-azabicyclo[2.2.1] heptane HCl Sample nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr Analyze ms HRMS (ESI-TOF) start->ms Analyze ir FTIR (ATR) start->ir Analyze struct Structure Confirmation nmr->struct Provides Connectivity & 3D Information ms->struct Confirms Elemental Composition ir->struct Identifies Functional Groups purity Purity Assessment struct->purity

Caption: General workflow for the comprehensive spectroscopic characterization of the title compound.

G cluster_fluorinated 5,5-Difluoro-2-azabicyclo[2.2.1]heptane cluster_nonfluorinated 2-azabicyclo[2.2.1]heptane C1 C1 N2 N2 C1->N2 C6 C6 C1->C6 C7 C7 C1->C7 C4 C4 C3 C3 C4->C3 C4->C7 C5 C5 C4->C5 N2->C3 C6->C5 F_a F C5->F_a F_b F C5->F_b nC1 C1 nN2 N2 nC1->nN2 nC6 C6 nC1->nC6 nC7 C7 nC1->nC7 nC4 C4 nC3 C3 nC4->nC3 nC4->nC7 nC5 C5 nC4->nC5 nN2->nC3 nC6->nC5

Caption: Structural comparison highlighting the key C5 position for spectroscopic analysis.

Conclusion

The spectroscopic characterization of 5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride is a clear case study in the powerful influence of fluorine on molecular properties. The gem-difluoro group at C5 acts as a potent spectroscopic reporter, inducing predictable and significant shifts in NMR, altering fragmentation in MS, and introducing a dominant absorption band in IR. By understanding these effects and comparing them to the non-fluorinated analog, researchers can confidently identify and characterize this valuable building block, ensuring the integrity of their synthetic intermediates and final compounds in the drug development pipeline.

References

  • ResearchGate. Fluorine NMR. Spectra of conformationally constrained Gem‐difluorocyclohexanes. Available from: [Link]

  • ResearchGate. ¹⁹F NMR study in CD3CN on the formation of the gem‐difluoroepoxide 2a. Available from: [Link]

  • Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1951). Mass Spectra of Fluorocarbons.
  • NIST. Mass Spectra of Fluorocarbons. Available from: [Link]

  • ACS Publications. A Correlation of F19-F19 gem Coupling Constants with Chemical Shifts in the Nuclear Magnetic Resonance Spectra of Fluoroalkenes. Available from: [Link]

  • VINITI. Synthesis of bicyclo-heptane, 6-oxabicyclo-octane and 3-azabicyclo-nonene derivatives in the course of 1,2,4-trimethyl-4-isoprop. Available from: [Link]

  • ResearchGate. The 1 H NMR spectrum of the 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene (76). Available from: [Link]

  • UCLA Chemistry and Biochemistry. Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Available from: [Link]

  • RSC Publishing. Cryogenic infrared spectroscopy reveals remarkably short NH + ⋯F hydrogen bonds in fluorinated phenylalanines. Available from: [Link]

  • RSC Publishing. Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. Available from: [Link]

  • National Center for Biotechnology Information. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Available from: [Link]

  • Crysdot. 5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride. Available from: [Link]

  • ACS Publications. Infrared spectra of the ammonia-fluorine and fluoramide-hydrogen fluoride complexes in solid argon. Available from: [Link]

  • Chemsrc.com. (1S,4S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride. Available from: [Link]

  • National Center for Biotechnology Information. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Available from: [Link]

  • Freie Universität Berlin. The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study. Available from: [Link]

  • SpectraBase. (1R)-(-)-2-azabicyclo[2.2.1]hept-5-en-3-one - Optional[ATR-IR] - Spectrum. Available from: [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. Available from: [Link]

  • PubChemLite. 2-azabicyclo[2.2.1]heptane (C6H11N). Available from: [Link]

  • ECHA. 5,5-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride — Chemical Substance Information. Available from: [Link]

  • ACS Publications. Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Available from: [Link]

  • National Center for Biotechnology Information. 2-Azabicyclo(2.2.1)heptane. Available from: [Link]

  • ACS Publications. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Available from: [Link]

  • Thieme. SynOpen. Available from: [Link]

  • ACS Division of Organic Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

  • ChemRxiv. Gram-Scale Synthesis and Physicochemical Properties of exo- and endo-5,5-Difluorooctahydropentalen-2-amines. Available from: [Link]

Sources

comparative study of 2-azabicyclo[2.2.1]heptane and 2,5-diazabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 2-azabicyclo[2.2.1]heptane (2-ABH) and 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) reveals how strategically restricting the conformational freedom of aliphatic heterocycles can profoundly impact a drug's pharmacokinetic and pharmacodynamic profile. As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions, diving into the physicochemical causality, bioisosteric applications, and validated experimental workflows that define these two privileged scaffolds.

Executive Summary: The Role of Bridged Bicycles

Monocyclic aliphatic amines like pyrrolidine, piperidine, and piperazine are ubiquitous in medicinal chemistry. However, their conformational flexibility and high basicity often lead to off-target toxicities (e.g., hERG channel inhibition) and poor metabolic stability. Bridged bicyclic systems solve these issues by introducing a steric "lock."

  • 2-Azabicyclo[2.2.1]heptane (2-ABH) serves as a rigidified surrogate for proline or piperidine. It is primarily used to optimize binding entropy by locking the molecule into a bioactive conformation.

  • 2,5-Diazabicyclo[2.2.1]heptane (2,5-DBH) acts as a conformationally restricted piperazine bioisostere. Its unique 3D architecture alters nitrogen orbital hybridization, effectively lowering the amine's pKa to improve safety profiles.

Physicochemical & Structural Profiling

To understand why a medicinal chemist would choose one scaffold over the other, we must analyze their quantitative physicochemical impacts. The table below summarizes the divergent properties of these two bicycles.

Parameter2-Azabicyclo[2.2.1]heptane (2-ABH)2,5-Diazabicyclo[2.2.1]heptane (2,5-DBH)
Bioisosteric Target Proline, PiperidinePiperazine, Homopiperazine
Conformational State Locked boat/envelope hybridDistorted boat conformation
Basicity (pKa) Impact Maintains high basicity (pKa ~9.5–10.5)Lowers basicity significantly (pKa ~7.3–8.5)
Lipophilicity (ΔlogP) Increases lipophilicity (ΔlogP ~ +0.45 vs Proline)Decreases or maintains logP
Primary Pharmacological Benefit Conformational locking, reducing entropic penalty upon target bindinghERG toxicity reduction, enhanced 3D vector projection, improved permeability
Clinical / Commercial Examples 1[1] (HCV NS5A inhibitor)2[2] (Veterinary antibacterial)
Mechanistic Causality: Why does 2,5-DBH lower pKa?

Piperazine has a pKa of ~9.8, meaning it is heavily protonated at physiological pH (7.4). This cationic state can interact with the hERG potassium channel, leading to cardiotoxicity. By bridging the piperazine ring to form 2,5-DBH, the bond angles around the nitrogen atoms are strained. This strain increases the s-character of the nitrogen lone pair, pulling the electron density closer to the nucleus and making it less available to accept a proton. Consequently, the pKa drops to ~7.3–8.5, increasing the fraction of the neutral species at pH 7.4, which mitigates hERG binding and improves passive membrane permeability[3].

Mechanistic Causality: Why does 2-ABH increase logP?

When replacing a pyrrolidine (proline) ring with 2-ABH, the addition of the ethylene bridge introduces more hydrophobic surface area without adding polar surface area (PSA). Experimental data shows that substituting L-proline with a 2-azanorbornane (2-ABH) scaffold increases the calculated logP (ΔclogP) by approximately 0.49 units[4]. This is highly advantageous when optimizing a drug for central nervous system (CNS) penetration or deep hydrophobic pocket engagement.

Structural Logic & Bioisosteric Replacement

The following diagram illustrates the strategic decision tree for deploying these scaffolds in a drug discovery campaign.

G cluster_0 Monocyclic Precursors cluster_1 Bridged Bicyclic Bioisosteres cluster_2 Pharmacological Outcomes Pip Piperidine / Proline ABH 2-Azabicyclo[2.2.1]heptane (2-ABH) Pip->ABH Bridging Pz Piperazine DBH 2,5-Diazabicyclo[2.2.1]heptane (2,5-DBH) Pz->DBH Bridging Out1 Conformational Lock (e.g., Ledipasvir) ABH->Out1 Out2 Reduced hERG Toxicity & Lower pKa DBH->Out2

Bioisosteric replacement logic for 2-ABH and 2,5-DBH in drug design.

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for synthesizing and evaluating these scaffolds.

Protocol 1: Orthogonal Protection of the 2,5-DBH Scaffold

Before 2,5-DBH can be incorporated into a complex drug molecule (such as a dithiocarbamate derivative for oncology), it must be orthogonally protected. This protocol details the Boc-protection of a benzyl-protected 2,5-DBH precursor[5].

Step-by-Step Methodology:

  • Free-Basing: Suspend (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide (148.7 mmol) in methanol. Treat with sodium methoxide to generate the free base.

    • Causality: The dihydrobromide salt is unreactive toward electrophiles. Neutralizing the salt exposes the nucleophilic secondary amine required for the subsequent protection step.

  • Solvent Exchange & Cooling: Dissolve the freshly prepared free base in 200 mL of anhydrous dichloromethane (DCM) in a round-bottom flask. Place the flask in an ice bath to cool to 0 °C.

    • Causality: DCM provides excellent solubility for both the free base and the Boc-anhydride. Cooling to 0 °C controls the exothermic nature of the reaction, minimizing unwanted side reactions such as ring-opening.

  • Protection: Add di-tert-butyl dicarbonate (Boc2O, 188.5 mmol) in portions, followed immediately by triethylamine (TEA, 188.5 mmol).

    • Causality: TEA acts as an acid scavenger. It neutralizes any trace acid generated during the reaction, driving the equilibrium forward and ensuring complete conversion to the (1S,4S)-2-Boc-5-benzyl-2,5-diazabicyclo[2.2.1]heptane intermediate.

  • Workup: Wash the organic layer with saturated aqueous NaHCO3 and brine, dry over Na2SO4, and concentrate under reduced pressure.

Protocol 2: Radioligand Binding Assay for Target Engagement (5-HT7R)

Because 2,5-DBH is frequently used to target central nervous system (CNS) receptors, validating its binding affinity is critical. This protocol outlines a radioligand displacement assay for the 5-HT7 receptor[6].

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK-293 cells stably expressing the human 5-HT7b receptor in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% dialyzed fetal bovine serum (FBS) at 37 °C and 5% CO2.

    • Causality: Dialyzed FBS must be used to remove endogenous serotonin (5-HT) and other small molecules that could competitively inhibit the radioligand, ensuring an accurate baseline measurement.

  • Membrane Harvesting: Lyse the cells and isolate the membrane fraction via ultracentrifugation. Resuspend in assay buffer.

  • Displacement Incubation: Incubate the membrane preparations with a constant concentration of the radioligand [3H]-5-CT and varying concentrations of the 2,5-DBH test compound.

    • Causality:[3H]-5-CT is a high-affinity agonist. The ability of the rigid 2,5-DBH analog to displace it provides a direct, quantifiable measure of target affinity (Ki). A successful displacement proves that the rigidified scaffold accurately projects its pharmacophores into the receptor pocket.

  • Filtration & Detection: Terminate the reaction by rapid filtration through glass fiber filters. Wash extensively, and measure the retained radioactivity using a liquid scintillation counter.

Workflow Step1 Free Basing (NaOMe/MeOH) Step2 Boc-Protection (Boc2O, TEA, 0°C) Step1->Step2 Step3 Derivatization (e.g., Cross-Coupling) Step2->Step3 Step4 5-HT7R Binding Assay ([3H]-5-CT Displacement) Step3->Step4

Experimental workflow for 2,5-DBH derivatization and in vitro screening.

References

  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - RSC Medicinal Chemistry. 7

  • Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity... - Taylor & Francis. 5

  • Design, Synthesis, and Biological Evaluation of Hybrid Glypromate Analogues Using 2-Azanorbornane as a Prolyl and Pipecolyl Surrogate - ACS Publications. 4

  • Danofloxacin - AERU, University of Hertfordshire. 2

  • Halogen Bonding Hot Spots as a Constraint in Virtual Screening: A Case Study of 5-HT7R - ACS Publications. 6

  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds - Blumberg Institute. 3

  • Ledipasvir | C49H54F2N8O6 | CID 67505836 - PubChem - NIH. 1

Sources

Guide to the Comparative Evaluation of Linagliptin and Sitagliptin

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Biological and Pharmacological Comparison for Drug Development Professionals

This guide provides a comprehensive biological and pharmacological comparison of two leading Dipeptidyl Peptidase-4 (DPP-4) inhibitors, linagliptin and sitagliptin. Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level clinical outcomes to dissect the underlying molecular, pharmacokinetic, and pharmacodynamic properties that define their distinct profiles. We will explore the causality behind their experimental evaluation, providing actionable insights for preclinical and clinical research.

Introduction: The Incretin System and the Rise of DPP-4 Inhibitors

Type 2 Diabetes Mellitus (T2DM) is a progressive metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. A key therapeutic target in modern T2DM management is the incretin system. In response to food intake, the gut releases incretin hormones, primarily Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1][2] These hormones potentiate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells.[3][4] However, their therapeutic action is short-lived, as they are rapidly degraded and inactivated by the enzyme Dipeptidyl Peptidase-4 (DPP-4).[1][2]

DPP-4 inhibitors, or "gliptins," are a class of oral antihyperglycemic agents that prevent this degradation, thereby enhancing the physiological effects of endogenous incretins.[4] Sitagliptin (approved in 2006) was the first-in-class agent, setting a benchmark for efficacy and safety.[3][4] Linagliptin (approved in 2011) followed, engineered with a distinct chemical structure and pharmacological profile.[3][4] Understanding the nuanced differences between these two agents is critical for designing next-generation therapies and selecting appropriate candidates for specific patient populations.

Shared Mechanism of Action: Targeting the DPP-4 Enzyme

At a fundamental level, linagliptin and sitagliptin share the same therapeutic mechanism.[5] They act as competitive, reversible inhibitors of the DPP-4 enzyme.[1][3] By blocking the active site of DPP-4, they prevent the breakdown of GLP-1 and GIP, leading to higher concentrations of these active hormones in circulation.[1] This amplification of the incretin effect results in:

  • Glucose-Dependent Insulin Secretion: Increased insulin release from pancreatic β-cells, but only in the presence of elevated blood glucose levels. This glucose-dependency is a hallmark of the gliptin class and confers a very low intrinsic risk of hypoglycemia.[3][4]

  • Glucagon Suppression: Reduced glucagon secretion from pancreatic α-cells, which in turn decreases hepatic glucose production.[1][3]

The net result is improved glycemic control, reflected in lower fasting and postprandial glucose levels and a reduction in glycated hemoglobin (HbA1c).[3]

Caption: The Incretin Pathway and Site of DPP-4 Inhibition.

Comparative In Vitro Evaluation: Potency, Binding, and Selectivity

While the therapeutic target is identical, significant differences emerge at the molecular level. These in vitro characteristics are foundational to understanding their in vivo behavior.

Potency and Binding Kinetics

The primary determinant of a drug's activity is its affinity for the target enzyme, often quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value signifies higher potency. Linagliptin, with its xanthine-based structure, was specifically designed for high-affinity binding.[6]

Experimental data reveal that linagliptin is substantially more potent than sitagliptin.[4][7] Furthermore, the kinetics of the drug-enzyme interaction, particularly the dissociation rate (k-off), dictates the duration of target engagement. Linagliptin exhibits a significantly slower dissociation from the DPP-4 enzyme compared to other gliptins, contributing to its sustained pharmacodynamic effect.[7][8]

ParameterLinagliptinSitagliptinSignificance
Chemical Structure Xanthine-basedβ-amino acid-basedInfluences binding properties and metabolism.
IC50 for DPP-4 ~1 nM [7][8]~19 nM [4][8]Linagliptin is ~19-fold more potent in vitro.
Dissociation Rate (k-off) Slow [7][8]FasterSlower dissociation leads to more sustained target inhibition.
Enzyme Selectivity

Causality Behind the Experiment: The DPP enzyme family includes several related proteases, such as DPP-8 and DPP-9. Off-target inhibition of these enzymes could lead to unforeseen adverse effects. Therefore, assessing selectivity is a critical step in preclinical safety evaluation. A highly selective compound is less likely to produce mechanism-independent toxicity. Linagliptin has demonstrated very high selectivity for DPP-4 over other related enzymes.[6]

EnzymeLinagliptin Selectivity FoldSitagliptin Selectivity Fold
DPP-8 >10,000-fold[6]>2,600-fold
DPP-9 >10,000-fold[6]Data varies, generally high
Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This protocol describes a standard, self-validating fluorometric assay to determine the IC50 of a test compound against DPP-4.

Objective: To quantify the concentration of linagliptin and sitagliptin required to inhibit 50% of recombinant human DPP-4 enzyme activity.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl, pH 7.5) containing NaCl and EDTA.

    • Enzyme Solution: Dilute recombinant human DPP-4 enzyme in assay buffer to a final concentration of ~0.1 ng/µL.

    • Substrate Solution: Prepare a solution of the fluorogenic substrate Gly-Pro-AMC (Aminomethylcoumarin) in assay buffer.

    • Test Compounds: Prepare serial dilutions of linagliptin and sitagliptin (e.g., from 100 µM to 1 pM) in DMSO, followed by a final dilution in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of assay buffer to all wells.

    • Add 25 µL of the test compound dilutions to the respective wells. Include "no inhibitor" (buffer only) and "no enzyme" (background) controls.

    • Add 25 µL of the DPP-4 enzyme solution to all wells except the "no enzyme" controls.

    • Incubate the plate for 15 minutes at room temperature to allow for drug-enzyme binding.

    • Initiate the reaction by adding 25 µL of the substrate solution to all wells.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically over 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Subtract the background rate (no enzyme control).

    • Normalize the data by setting the "no inhibitor" control rate to 100% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for In Vitro DPP-4 Inhibition Assay.

Comparative Pharmacokinetic (PK) Profiles: A Study in Contrasts

Pharmacokinetics (PK), the study of how the body affects a drug, is where linagliptin and sitagliptin diverge most dramatically. These differences have profound clinical implications, particularly concerning dosing and use in special populations.

ParameterLinagliptinSitagliptinClinical Implication
Bioavailability ~30%[9]~87%[9]Dose is adjusted to account for absorption.
Tmax (Time to Peak) 1-2 hours[9]1-3 hours[9]Similar rapid onset of absorption.
Volume of Distribution (Vd) ~1,110 L [6][9]~198 LLinagliptin shows extensive tissue distribution and binding.
Pharmacokinetics Non-linear [8]Linear[8]Linagliptin's clearance is concentration-dependent due to saturable binding to DPP-4.
Primary Route of Excretion ~85% Fecal (Biliary) [2][9]~87% Renal (Urine) [9][10]This is the key differentiator.
Dose Adjustment in Renal Impairment None required [3][11]Required [3][11]Linagliptin is a preferred option for patients with kidney disease.

The Causality Behind the Differences:

  • Non-Linear vs. Linear PK: Sitagliptin exhibits predictable, linear PK, where doubling the dose doubles the plasma concentration.[8] In contrast, linagliptin shows non-linear PK due to its high affinity for and saturation of the DPP-4 enzyme, its primary binding partner in plasma and tissues.[8] This "target-mediated drug disposition" means that as the dose increases, a smaller proportion is bound, leading to changes in clearance and volume of distribution.[8]

  • Excretion Pathway: The decision to develop a drug with a non-renal clearance pathway was a deliberate design choice. Given that T2DM is a leading cause of chronic kidney disease, a drug that does not rely on the kidneys for elimination offers a significant therapeutic advantage.[12] Linagliptin's primary elimination through the bile and gut makes it suitable for patients across all stages of renal function without the need for dose adjustments.[2][11] Sitagliptin, being predominantly cleared by the kidneys, requires dose reductions in patients with moderate to severe renal impairment to avoid drug accumulation and potential toxicity.[3][11]

Experimental Protocol: Rodent Pharmacokinetic Study

Objective: To determine and compare the key PK parameters of linagliptin and sitagliptin following oral administration in rats.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (n=6-8 per group), fasted overnight.

  • Dosing: Administer a single oral dose of linagliptin (e.g., 3 mg/kg) or sitagliptin (e.g., 10 mg/kg) via oral gavage. The vehicle is typically a solution like 0.5% hydroxyethyl cellulose.

  • Blood Sampling: Collect serial blood samples (~100-200 µL) from the tail vein or via a cannulated vessel at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Processing: Immediately centrifuge the blood samples to separate plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis (LC-MS/MS):

    • Develop and validate a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantifying linagliptin and sitagliptin in rat plasma.

    • This involves protein precipitation or liquid-liquid extraction, followed by chromatographic separation and mass spectrometric detection.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data, including Cmax, Tmax, AUC (Area Under the Curve), and t1/2 (half-life).

Comparative Pharmacodynamic and Efficacy Evaluation

Ultimately, the purpose of a drug is its effect on the body (pharmacodynamics) and its ability to produce a therapeutic outcome (efficacy).

Preclinical and Clinical Pharmacodynamics

Despite its lower oral bioavailability, linagliptin's high potency and sustained target engagement translate into robust and long-lasting DPP-4 inhibition. Both linagliptin (at a 5 mg dose) and sitagliptin (at a 100 mg dose) achieve the therapeutic target of >80% DPP-4 inhibition over a 24-hour dosing interval, which is considered necessary for full clinical efficacy.[8] Studies in rats have shown that linagliptin provides more sustained inhibition of DPP-4 activity, particularly in the kidney, 24 hours after dosing compared to sitagliptin.[13]

Clinical Efficacy

A large body of clinical evidence, including head-to-head trials and network meta-analyses, has compared the glycemic efficacy of linagliptin and sitagliptin.[12][14][15] The overwhelming consensus is that, despite their profound differences in potency and pharmacokinetics, their clinical efficacy is remarkably similar.[10][12][15] When administered at their approved daily doses, both drugs produce a comparable, statistically non-significant difference in HbA1c reduction.[14]

ParameterLinagliptin (5 mg/day)Sitagliptin (50-100 mg/day)
Mean HbA1c Change (24 weeks) -0.62% [16]-0.57% [16]
LDL-Cholesterol Change -41.9 mg/dL (Significant)[16]-7.7 mg/dL (Not Significant)[16]
Renal Function (eGFR) No significant change[16]No significant change[16]
Data from a comparative study by Kamatani et al. (2013). Note: Baseline HbA1c was ~7.0-7.3%.[16]

A model-based meta-analysis simulating results from over 11,000 patients concluded that linagliptin 5 mg and sitagliptin 100 mg both reduced HbA1c by an identical 0.81% (placebo-adjusted) at 24 weeks.[10][17] This demonstrates a crucial principle in drug development: in vitro potency and PK parameters do not always predict the magnitude of clinical effect, as long as sufficient target engagement is achieved at the approved dose.

Safety and Tolerability Profiles

Both linagliptin and sitagliptin are well-tolerated and share a favorable safety profile characteristic of the DPP-4 inhibitor class.[4]

  • Hypoglycemia: The risk of hypoglycemia is very low when used as monotherapy or in combination with non-secretagogue agents like metformin.[11]

  • Body Weight: Both agents are considered weight-neutral.[4][11]

  • Cardiovascular Safety: Large-scale cardiovascular outcome trials have established the safety of both drugs. The TECOS trial demonstrated the cardiovascular safety of sitagliptin, and the CARMELINA and CAROLINA trials confirmed the long-term cardiovascular and renal safety of linagliptin.[3][11] Neither agent has been associated with an increased risk of heart failure.[11]

  • Adverse Events: Common side effects are generally mild and can include nasopharyngitis and headache.[18]

Conclusion: A Synthesis for the Drug Development Professional

The comparison of linagliptin and sitagliptin offers a compelling case study in drug design and development. While both are effective and safe DPP-4 inhibitors, they achieve this outcome through distinct molecular and pharmacological pathways.

  • Sitagliptin represents the benchmark, a well-understood molecule with predictable, linear pharmacokinetics and proven efficacy. Its primary limitation is its reliance on renal clearance, necessitating dose adjustments in a significant portion of the diabetic population.

  • Linagliptin exemplifies targeted drug design. It was engineered for higher potency, sustained target engagement, and, most critically, a non-renal route of elimination. This unique pharmacokinetic profile provides a significant clinical advantage, offering a simple, one-dose-fits-all approach for all T2DM patients, including those with severe renal impairment.[11][12]

For drug development professionals, this comparison underscores several key takeaways:

  • Beyond Potency: High in vitro potency (as seen with linagliptin) does not necessarily translate to superior clinical efficacy if the comparator drug achieves adequate target saturation at its clinical dose.

  • PK as a Differentiator: Pharmacokinetic properties, especially the route of elimination, can be a powerful and clinically meaningful point of differentiation, creating significant value in specific patient populations.

  • The Value of a Full Profile: A comprehensive biological evaluation, from in vitro binding kinetics to in vivo safety and metabolism, is essential to truly understand a compound's character and its potential place in therapy.

While their impact on HbA1c is virtually indistinguishable, the unique biological profile of linagliptin, particularly its pharmacokinetics, makes it a more versatile therapeutic tool in the management of a complex disease like Type 2 Diabetes.

References

  • DPP-4 INHIBITORS - Dipeptidyl Peptidase-4 Inhibitor - Gliptins - GlobalRPH. (2017, September 1). GlobalRPH. [Link]

  • Linagliptin, Sitagliptin, Vildagliptin. (2026, March 20). Liv Hospital. [Link]

  • Deacon, C. F., & Holst, J. J. (2009). Linagliptin, a novel xanthine-based dipeptidyl peptidase 4 inhibitor, has a unique pharmacokinetic profile and demonstrates potent and long-lasting antihyperglycemic activity. Emerging DPP-4 inhibitors: focus on linagliptin for type 2 diabetes. [Link]

  • Dr.Oracle. (2025, December 3). What is the difference between sitagliptin (Januvia) and linagliptin (Tradjenta) in treating type 2 diabetes, particularly in patients with impaired renal function?[Link]

  • Graefe-Mody, U., et al. (2012). Pharmacokinetic and pharmacodynamic evaluation of linagliptin for the treatment of type 2 diabetes mellitus, with consideration. Drug Metabolism and Disposition. [Link]

  • Al-Salami, H., et al. (2017). Linagliptin versus sitagliptin in patients with type 2 diabetes mellitus: a network meta-analysis of randomized clinical trials. DARU Journal of Pharmaceutical Sciences. [Link]

  • Tadayasu, Y., et al. (2013). Population Pharmacokinetic/Pharmacodynamic Analysis of the DPP-4 Inhibitor Linagliptin in Japanese Patients with Type 2 Diabetes Mellitus. Clinical Pharmacokinetics. [Link]

  • Drugs.com. Linagliptin vs Sitagliptin Comparison. [Link]

  • Capuano, A., et al. (2012). Comparative clinical pharmacokinetics of dipeptidyl peptidase-4 inhibitors. Clinical Pharmacokinetics. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Linagliptin?[Link]

  • Fadini, G. P., Avogaro, A. (2013). Linagliptin: A thorough Characterization beyond Its Clinical Efficacy. Frontiers in Endocrinology. [Link]

  • Luippold, G., et al. (2018). Differences in kidney-specific DPP-4 inhibition by linagliptin and sitagliptin. Diabetes Research and Clinical Practice. [Link]

  • Kim, Y. G., et al. (2013). Comparison of DPP-4 Inhibitors. The Journal of Korean Diabetes. [Link]

  • ResearchGate. Mechanism and site of action of anti-diabetic drugs. [Link]

  • Ersöz, H. Ö., et al. (2017). Cost-Minimization Analysis of Linagliptin Compared to Sitagliptin in the Treatment of Type 2 Diabetes Mellitus from a Turkish He. Value in Health. [Link]

  • Gross, J. L., et al. (2013). A novel model-based meta-analysis to indirectly estimate the comparative efficacy of two medications: an example using DPP-4 inhibitors, sitagliptin and linagliptin, in treatment of type 2 diabetes mellitus. BMJ Open. [Link]

  • Kamatani, N., et al. (2013). Comparison between the clinical efficacy of linagliptin and sitagliptin. Journal of Diabetes and Endocrinology. [Link]

  • Namdar, R., et al. (2017). Linagliptin versus sitagliptin in patients with type 2 diabetes mellitus: A network meta-analysis of randomized clinical trials. ResearchGate. [Link]

  • OUCI. (2017). Linagliptin versus sitagliptin in patients with type 2 diabetes mellitus: a network meta-analysis of randomized clinical trials. [Link]

  • Wang, T., et al. (2019). Comparative effect of dipeptidyl-peptidase 4 inhibitors on laboratory parameters in patients with diabetes mellitus. Scientific Reports. [Link]

  • Leenaars, C. H. C., et al. (2021). Assessing Scientific Soundness and Translational Value of Animal Studies on DPP4 Inhibitors for Treating Type 2 Diabetes Mellitus. Biology. [Link]

  • Heise, T. (2010). Population Pharmacokinetic and Pharmacodynamic Modelling and Simulation of Linagliptin, a Novel Dipeptidyl-Peptidase. CORE. [Link]

  • Metrum Research Group. (2012). A Model-based Meta-analysis Comparison of the Effects of Linagliptin and Sitagliptin on HbA1c Levels in Patients with Type 2 Diabetes Mellitus. [Link]

  • Namdar, R., et al. (2017). Linagliptin versus sitagliptin in patients with type 2 diabetes mellitus: a network meta-analysis of randomized clinical trials. PubMed. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Beyond the Bench

As researchers and drug development professionals, our focus is rightfully on innovation and discovery. However, the lifecycle of the chemical entities we handle extends beyond the reaction flask. 5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride is a specialized building block whose unique properties are owed to its strained bicyclic structure and the presence of geminal fluorine atoms. These same features necessitate a rigorous and scientifically-grounded approach to its disposal.

The carbon-fluorine bond is one of the strongest in organic chemistry, rendering compounds like this highly stable and resistant to natural degradation.[1][2][3] Improper disposal can lead to the environmental accumulation of persistent organofluorine compounds.[4][5] This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride, ensuring the protection of our personnel, our environment, and the integrity of our research.

Hazard Profile and Risk Assessment

Understanding the intrinsic hazards of a compound is the foundation of its safe handling and disposal. Based on available data, 5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride presents several key risks that must be managed.

Hazard ClassificationGHS CodeDescriptionSource
Skin IrritationH315Causes skin irritation.[6]
Eye IrritationH319Causes serious eye irritation.[6]
Specific target organ toxicity — single exposureH336May cause drowsiness or dizziness.[6]

Causality of Hazards:

  • Irritation: The hydrochloride salt form can be acidic, contributing to skin and eye irritation. The parent amine is a small, potentially reactive molecule that can interfere with biological tissues upon contact.

  • Target Organ Toxicity: Like many small molecule amines, this compound may have effects on the central nervous system if inhaled, leading to the observed drowsiness or dizziness.

Given these hazards, all handling and disposal operations must be conducted within a certified chemical fume hood, and appropriate Personal Protective Equipment (PPE) is mandatory.

Pre-Disposal: The Principle of Waste Segregation

Effective waste management begins long before the container is full. The choices made during experimentation directly impact the complexity and cost of disposal. The cardinal rule is: Do not mix waste streams.

The presence of fluorine atoms places this compound in a special category of chemical waste. Fluorinated organic compounds require high-temperature incineration (typically >1,100°C) to ensure the complete destruction of the C-F bond and prevent the formation of hazardous byproducts like hydrogen fluoride (HF).[7][8] Mixing this waste with non-halogenated solvents unnecessarily subjects the entire volume to this more expensive and specialized disposal process.

Core Pre-Disposal Directives:

  • Separate Halogenated and Non-Halogenated Wastes: From the very first rinse, dedicate specific waste containers for halogenated compounds.[9][10][11]

  • Aqueous vs. Organic: Do not mix aqueous waste with organic solvent waste.[9][11]

  • Solids vs. Liquids: Keep solid waste (e.g., contaminated filter paper, silica gel) separate from liquid waste.[12][13]

  • Avoid Unknowns: Ensure every container is meticulously labeled with its full chemical contents. Unidentified waste creates significant safety risks and disposal challenges.[10]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for handling pure 5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride, solutions containing it, and contaminated labware.

4.1 Required Personal Protective Equipment (PPE)

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.

  • Hand Protection: Nitrile gloves (ensure to check the manufacturer's breakthrough time for the specific solvents being used). Change gloves immediately if contamination occurs.

  • Body Protection: A flame-resistant laboratory coat.

  • Respiratory Protection: Not typically required when working in a properly functioning chemical fume hood.

4.2 Waste Container Selection and Labeling

  • Select a Compatible Container: Use a clean, sealable container made of a material compatible with the waste. For organic solutions, a high-density polyethylene (HDPE) or glass bottle with a screw cap is appropriate.[10][11] Do not use metal containers for acidic waste.[13]

  • Label the Container: Before adding any waste, affix a hazardous waste tag. The label must clearly state:

    • The words "HAZARDOUS WASTE".

    • The full chemical name: "5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride" and any other components (e.g., "in Dichloromethane").

    • The approximate concentration or percentage of each component.

    • The relevant hazard pictograms (Irritant, Health Hazard).

    • The date accumulation started.

4.3 Waste Segregation and Collection Workflow

The following diagram illustrates the decision-making process for proper waste segregation.

G cluster_legend Legend key1 Decision Point key2 Action/Waste Stream key3 Final Container start Generated Waste Containing 5,5-Difluoro-2- azabicyclo[2.2.1]heptane HCl is_solid Solid, Liquid, or Contaminated Labware? start->is_solid solid_waste Solid Waste (e.g., powder, contaminated silica/celite) is_solid->solid_waste Solid liquid_waste Liquid Waste is_solid->liquid_waste Liquid labware_waste Contaminated Labware (e.g., glassware, needles) is_solid->labware_waste Labware solid_container Solid Halogenated Waste Container solid_waste->solid_container is_aqueous Aqueous or Organic Solvent? liquid_waste->is_aqueous is_sharp Sharp or Non-sharp? labware_waste->is_sharp aqueous_container Aqueous Halogenated Waste Container is_aqueous->aqueous_container Aqueous organic_container Organic Halogenated Solvent Waste Container is_aqueous->organic_container Organic sharps_container Contaminated Sharps Container glass_container Contaminated Glass Disposal Box is_sharp->sharps_container Sharp is_sharp->glass_container Non-sharp

Caption: Waste Segregation Decision Tree for 5,5-Difluoro-2-azabicyclo[2.2.1]heptane HCl.

4.4 Accumulation and Storage

  • Add Waste: Carefully transfer the waste into the correctly labeled container inside a chemical fume hood.

  • Seal Container: Keep the waste container tightly sealed at all times, except when actively adding waste.[11] A funnel left in the opening is not considered a closed container.[10]

  • Secondary Containment: Store the waste container in a secondary containment bin or tray to prevent spills from spreading.

  • Storage Location: Store the waste in a designated, well-ventilated satellite accumulation area away from incompatible materials, particularly strong oxidizing agents.[14]

4.5 Final Disposal

  • Do Not Treat In-House: Do not attempt to neutralize or chemically treat this waste in the laboratory. The stability of the C-F bond makes such procedures ineffective and potentially hazardous.

  • Schedule a Pickup: Once the container is no more than 90% full, or within 6 months of the start date (whichever comes first), contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.

  • Hand-off: Follow your institution's specific procedures for waste consolidation and hand-off to the EHS-approved waste management vendor. This vendor will transport the waste to a licensed facility for final destruction, typically via high-temperature incineration.[14][15][16]

Emergency Procedures: Spill and Exposure

In Case of a Spill:

  • Alert personnel in the immediate area and evacuate if necessary.

  • If the spill is small and you are trained to handle it, wear your full PPE.

  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large quantities of solvent.

  • Sweep up the absorbed material and place it in a sealed, labeled container for disposal as solid halogenated waste.

  • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[14]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

References

  • Research Safety, Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from Northwestern University Research Safety.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Chemical Safety Office, University of [Name Redacted for Privacy]. Chemical Waste Disposal Guidelines.
  • University of Otago. Laboratory chemical waste disposal guidelines.
  • Division of Research Safety, University of Illinois. (2025, September 25). Chemical Waste Procedures.
  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances.
  • European Chemicals Agency. 5,5-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride — Chemical Substance Information.
  • Fisher Scientific. (2009, April 29). SAFETY DATA SHEET.
  • Organisation for Economic Co-operation and Development. (2022, November 15). Synthesis Report on Understanding Side-Chain Fluorinated Polymers and Their Life Cycle.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Google Patents. (2016). US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
  • ResearchGate.
  • Apollo Scientific. 2-Oxa-5-azabicyclo[2.2.
  • Ministry of the Environment, Japan. Summary of the Guideline on the Treatment of Wastes Containing Perfluorooctane Sulfonic Acid (PFOS), and Its Salts in Japan.
  • ResearchGate. (2018).
  • The Innovation. Degradation breakthrough of stabilized compounds with C-F bonds.
  • PMC.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride
Reactant of Route 2
5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.